molecular formula C79H116N22O17 B3029890 H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH CAS No. 82048-97-3

H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH

Katalognummer: B3029890
CAS-Nummer: 82048-97-3
Molekulargewicht: 1645.9 g/mol
InChI-Schlüssel: LNAACUNIBFSGKG-NIHJDLRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

An alpha-globulin of about 453 amino acids, depending on the species. It is produced by the liver in response to lowered blood pressure and secreted into blood circulation. Angiotensinogen is the inactive precursor of the ANGIOTENSINS produced in the body by successive enzyme cleavages. Cleavage of angiotensinogen by RENIN yields the decapeptide ANGIOTENSIN I. Further cleavage of angiotensin I (by ANGIOTENSIN CONVERTING ENZYME) yields the potent vasoconstrictor octapeptide ANGIOTENSIN II;  and then, via other enzymes, other angiotensins also involved in the hemodynamic-regulating RENIN-ANGIOTENSIN SYSTEM.

Eigenschaften

IUPAC Name

(3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C79H116N22O17/c1-11-44(9)64(99-71(110)56(30-47-22-24-51(102)25-23-47)94-73(112)62(42(5)6)97-67(106)53(20-16-26-86-79(81)82)90-66(105)52(80)34-61(103)104)75(114)95-58(32-49-36-84-39-88-49)77(116)101-27-17-21-60(101)72(111)93-55(29-46-18-14-13-15-19-46)68(107)92-57(31-48-35-83-38-87-48)69(108)91-54(28-41(3)4)70(109)98-63(43(7)8)74(113)100-65(45(10)12-2)76(115)96-59(78(117)118)33-50-37-85-40-89-50/h13-15,18-19,22-25,35-45,52-60,62-65,102H,11-12,16-17,20-21,26-34,80H2,1-10H3,(H,83,87)(H,84,88)(H,85,89)(H,90,105)(H,91,108)(H,92,107)(H,93,111)(H,94,112)(H,95,114)(H,96,115)(H,97,106)(H,98,109)(H,99,110)(H,100,113)(H,103,104)(H,117,118)(H4,81,82,86)/t44-,45-,52-,53-,54-,55-,56-,57-,58-,59-,60-,62-,63-,64-,65-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAACUNIBFSGKG-NIHJDLRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CNC=N5)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5=CNC=N5)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C79H116N22O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1645.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Biochemical Properties and Stability of Angiotensinogen (1-13) Human Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the human Angiotensinogen (1-13) peptide, offering critical data and protocols for researchers, scientists, and drug development professionals. We will explore its core biochemical properties, stability profile under various conditions, and its central role in the Renin-Angiotensin System (RAS).

Section 1: Core Biochemical Profile of Angiotensinogen (1-13)

Angiotensinogen (1-13) is the N-terminal fragment of the full-length Angiotensinogen protein, a precursor to all angiotensin peptides.[1][2] Its specific amino acid sequence and resulting physicochemical properties are fundamental to its function as a substrate for key enzymes like renin.

The primary structure and key biochemical descriptors of the human Angiotensinogen (1-13) peptide are summarized below. Understanding these properties is the first step in designing robust experimental protocols. For instance, the theoretical isoelectric point (pI) of 7.98 suggests the peptide will carry a net positive charge in buffers below this pH, influencing its solubility and interaction with chromatographic media.[3]

PropertyValueSource
Full Sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His[1][4]
Single-Letter Code DRVYIHPFHLVIH[1][3]
Molecular Formula C₇₉H₁₁₆N₂₂O₁₇[1][3][4]
Average Molecular Weight 1645.9 g/mol [1][3]
Theoretical Isoelectric Point (pI) 7.98[3]
Extinction Coefficient 1280 M⁻¹cm⁻¹ (at 280 nm)[3]
Purity (Typical) ≥95% (as determined by HPLC)[4]
Source Synthetic[3][4]

Causality Behind the Data: The molecular weight is a direct calculation from the amino acid composition. The theoretical pI is determined by the pKa values of the ionizable side chains of Aspartic Acid, Arginine, and Histidine, as well as the N- and C-termini. The extinction coefficient is based on the Tryptophan and Tyrosine content, though this peptide only contains Tyrosine, hence the relatively low value.

Section 2: Peptide Stability, Handling, and Storage

The integrity of any peptide-based experiment hinges on the stability of the peptide itself. Degradation can lead to loss of activity and the generation of confounding artifacts. This section outlines the critical factors affecting the stability of Angiotensinogen (1-13) and provides a validated protocol for its handling and storage.

Factors Influencing Stability
  • pH: Peptide stability is highly pH-dependent. While specific data for Angiotensinogen (1-13) is not extensively published, peptides, in general, are most stable when stored at a pH several units away from their isoelectric point to prevent aggregation. For this peptide, a slightly acidic pH (e.g., pH 5-6) is often preferable for solubilization and storage in aqueous solutions.

  • Temperature: As a lyophilized powder, Angiotensinogen (1-13) is stable for months to years when stored at -20°C or below.[4][5] Once reconstituted in a solvent, the peptide becomes much more susceptible to degradation. Aqueous solutions should be stored at -20°C for short-term use (days to weeks) and at -80°C for longer-term storage (months).[5] Repeated freeze-thaw cycles should be avoided as they can lead to peptide degradation.

  • Enzymatic Degradation: The primary biological role of Angiotensinogen (1-13) is to be a substrate for enzymes. In biological samples like plasma or cell culture media, it will be rapidly cleaved by proteases.[6] The most significant enzyme is Renin , which cleaves the peptide bond between Leucine (Leu¹⁰) and Valine (Val¹¹) to produce Angiotensin I (a 10-amino acid peptide) and the (11-13) fragment.[4][7] Other enzymes like Cathepsin D can also process this substrate.[3]

Protocol for Reconstitution and Storage

This protocol is designed to ensure maximum peptide integrity and experimental reproducibility.

Materials:

  • Lyophilized Angiotensinogen (1-13) peptide vial

  • High-purity sterile water, 0.1 M acetic acid, or a suitable buffer (e.g., PBS at pH 7.4)

  • Low-protein-binding polypropylene or siliconized tubes

  • Calibrated micropipettes

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can degrade the peptide.

  • Centrifugation: Briefly centrifuge the vial to ensure the entire lyophilized powder is at the bottom.[4] This is critical for accurate concentration calculation and prevents loss of material.

  • Solvent Selection: The choice of solvent depends on the final application.

    • For general stock solutions, sterile, high-purity water is often sufficient.

    • For peptides that are difficult to dissolve, 0.1 M acetic acid can be used.[8]

    • For biological assays, reconstituting directly into the assay buffer is recommended.

  • Reconstitution: Carefully add the calculated volume of solvent to the vial to achieve a desired stock concentration (e.g., 1 mg/mL). Gently swirl or vortex to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.

  • Aliquoting: To prevent repeated freeze-thaw cycles, immediately aliquot the stock solution into single-use, low-protein-binding tubes. The volume of each aliquot should be appropriate for a single experiment.

  • Storage:

    • Lyophilized Powder: Store at -20°C for long-term stability (up to 12 months or more).[4] Short-term storage at 4°C is acceptable for a few weeks.[4]

    • In Solvent: Store aliquots at -80°C for up to 6 months. For short-term use (up to 1 month), -20°C is acceptable.[5]

Peptide Handling Workflow Diagram

The following diagram illustrates the validated workflow for handling synthetic peptides to maintain their integrity.

PeptideHandlingWorkflow cluster_prep Preparation cluster_recon Reconstitution cluster_storage Aliquoting & Storage cluster_use Experimental Use Start Receive Lyophilized Peptide Equilibrate Equilibrate Vial to Room Temp Start->Equilibrate Prevents condensation Centrifuge Centrifuge Vial Equilibrate->Centrifuge Maximizes recovery AddSolvent Add Sterile Solvent Centrifuge->AddSolvent For accurate concentration Dissolve Gently Dissolve AddSolvent->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Avoids freeze-thaw cycles Store Store at -80°C Aliquot->Store Use Use in Assay Store->Use

Caption: Workflow for proper peptide handling and storage.

Section 3: Analytical Methods for Stability Assessment

To ensure the quality and integrity of Angiotensinogen (1-13) over time, a stability-indicating analytical method is required. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this purpose, as it can separate the intact peptide from potential degradation products.[9][10][11]

Protocol for RP-HPLC Stability Analysis

This protocol provides a robust method for monitoring the purity of Angiotensinogen (1-13).

Principle: RP-HPLC separates molecules based on their hydrophobicity.[11] The peptide binds to a hydrophobic stationary phase (e.g., C18) and is eluted by an increasing gradient of an organic solvent (e.g., acetonitrile). Degradation products, which often have altered polarity, will elute at different times than the parent peptide.

Materials & Equipment:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Peptide sample, appropriately diluted in Mobile Phase A

Procedure:

  • System Equilibration: Equilibrate the HPLC system and column with a low percentage of Mobile Phase B (e.g., 5%) until a stable baseline is achieved.

  • Sample Injection: Inject a defined amount of the peptide sample (e.g., 10-20 µL).

  • Chromatographic Separation: Elute the peptide using a linear gradient. A typical gradient might be:

    • 5% to 65% Mobile Phase B over 30 minutes.

  • Detection: Monitor the column eluent at 214 nm or 280 nm. 214 nm is sensitive to the peptide backbone, while 280 nm is specific to aromatic residues like Tyrosine.

  • Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peptide peak divided by the total area of all peaks, expressed as a percentage. A decrease in the main peak's area and the appearance of new peaks over time indicate degradation.

Stability Assessment Workflow Diagram

The following diagram outlines the process for conducting a forced degradation study to assess peptide stability under various stress conditions.

StabilityWorkflow cluster_initial Time Zero Analysis cluster_stress Forced Degradation cluster_analysis Time Point Analysis T0 Prepare Peptide Stock Stress_Acid Acidic Stress (e.g., 0.1N HCl) T0->Stress_Acid Incubate under stress Stress_Base Basic Stress (e.g., 0.1N NaOH) T0->Stress_Base Incubate under stress Stress_Ox Oxidative Stress (e.g., 0.1% H2O2) T0->Stress_Ox Incubate under stress Stress_Heat Thermal Stress (e.g., 60°C) T0->Stress_Heat Incubate under stress Analyze_T0 Analyze via RP-HPLC (T=0) Compare Compare Chromatograms to T=0 Analyze_T0->Compare Analyze_Tx Analyze Samples via RP-HPLC at defined time points Stress_Acid->Analyze_Tx Stress_Base->Analyze_Tx Stress_Ox->Analyze_Tx Stress_Heat->Analyze_Tx Analyze_Tx->Compare Identify Identify Degradants (Optional: LC-MS) Compare->Identify

Caption: Workflow for a forced degradation stability study.

Section 4: Biological Context and the Renin-Angiotensin System (RAS)

Angiotensinogen (1-13) is not just a peptide; it is the primary substrate in a critical physiological cascade known as the Renin-Angiotensin System (RAS), which is a major regulator of blood pressure and fluid balance.[2][12][13]

Role in the RAS Cascade

The RAS pathway begins with the full-length protein Angiotensinogen, which is constitutively produced by the liver.[14][15][16] The Angiotensinogen (1-13) sequence represents the N-terminal portion of this protein that is acted upon by the enzyme Renin.

  • Renin Action: In response to low blood pressure or low salt concentration, the kidneys release the enzyme Renin.[7][12] Renin specifically cleaves the Leu¹⁰-Val¹¹ bond within the Angiotensinogen (1-13) sequence to release the decapeptide Angiotensin I (Ang I) .[4][7][12]

  • ACE Action: Angiotensin I is biologically inactive.[12][16] It circulates to the lungs, where Angiotensin-Converting Enzyme (ACE) removes two amino acids from its C-terminus to form the highly active octapeptide Angiotensin II (Ang II) .[7][12][17]

  • Angiotensin II Effects: Angiotensin II is a potent vasoconstrictor and stimulates the release of aldosterone, both of which lead to an increase in blood pressure.[12][14][15]

Renin-Angiotensin System (RAS) Pathway Diagram

This diagram illustrates the enzymatic cascade, highlighting the central position of Angiotensinogen and its (1-13) fragment.

RAS_Pathway AGT Angiotensinogen (Liver) AGT_1_13 Angiotensinogen (1-13) (Substrate Sequence) Renin Renin (from Kidney) AGT_1_13->Renin ANG_I Angiotensin I (Inactive Decapeptide) ACE ACE (from Lungs) ANG_I->ACE ANG_II Angiotensin II (Active Octapeptide) Effect Vasoconstriction Aldosterone Release (Increased Blood Pressure) ANG_II->Effect Binds to AT1 Receptor Renin->ANG_I Cleaves Leu-Val bond ACE->ANG_II Removes 2 AAs

Sources

An In-depth Technical Guide to Proangiotensinogen Derivatives in Cellular Signaling

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Angiotensin-(1-12) and its Role in the Renin-Angiotensin System

This guide provides a detailed exploration of a key, yet often overlooked, component of the renin-angiotensin system (RAS): Angiotensin-(1-12). While the user's query specified "Proangiotensinogen (1-13)," the preponderance of scientific literature and functional characterization centers on the closely related dodecapeptide, Angiotensin-(1-12). This document will, therefore, focus on the established biological roles and signaling pathways of Angiotensin-(1-12), a molecule that serves as a critical substrate for angiotensin peptide production and possesses intrinsic bioactivity. We will begin by situating Angiotensin-(1-12) within the broader context of the RAS, followed by a deep dive into its cellular signaling mechanisms, and conclude with practical, field-tested experimental protocols for its investigation.

The Renin-Angiotensin System: A Re-evaluation

The classical view of the renin-angiotensin system (RAS) as a linear cascade is continuously being updated.[1][2] This system is a fundamental regulator of blood pressure, fluid, and electrolyte balance.[3][4] The traditional pathway involves the cleavage of angiotensinogen by renin to form the decapeptide Angiotensin I (Ang I).[5] Ang I is then converted to the potent vasoconstrictor Angiotensin II (Ang II) by angiotensin-converting enzyme (ACE).[5] However, the discovery of local or tissue-specific RAS has revealed a more complex network of pathways.[6]

A significant evolution in our understanding of the RAS is the identification of Angiotensin-(1-12) as an alternative substrate for the generation of angiotensin peptides.[1][7] This finding suggests a renin-independent mechanism for Ang II production, adding another layer of complexity to the system.[1][8]

Angiotensin-(1-12): A Key Intermediate and Bioactive Peptide

Angiotensin-(1-12) is a dodecapeptide derived from the N-terminus of angiotensinogen.[1] Initially termed proangiotensin-12, it is now recognized as a crucial precursor for various bioactive angiotensin peptides, including Ang II and Angiotensin-(1-7).[9][10] Its presence has been documented in various tissues, including the heart, brain, and kidneys, often at higher concentrations than Ang I.[1]

Enzymatic Processing of Angiotensin-(1-12)

Angiotensin-(1-12) serves as a substrate for several key enzymes within the RAS, leading to the formation of downstream effectors. This processing can occur through both ACE-dependent and independent pathways.

  • Angiotensin-Converting Enzyme (ACE): ACE can process Angiotensin-(1-12) to generate Ang I, which is then further cleaved by ACE to produce Ang II.[7]

  • Chymase: In tissues like the heart, chymase provides an alternative, ACE-independent pathway for the direct conversion of Angiotensin-(1-12) to Ang II.[7] This is particularly relevant in the context of cardiovascular pathophysiology where chymase activity is often upregulated.

The existence of these dual pathways for Ang II generation from Angiotensin-(1-12) has significant implications for the therapeutic efficacy of ACE inhibitors, which may not completely suppress Ang II formation in tissues with high chymase activity.

Direct Biological Activity of Angiotensin-(1-12)

Beyond its role as a precursor, emerging evidence suggests that Angiotensin-(1-12) may also exert direct biological effects, although this remains an area of active investigation. Some studies suggest that Angiotensin-(1-12) can directly interact with the Angiotensin II Type 1 (AT1) receptor, albeit with lower affinity than Ang II.[11] This interaction could potentially trigger downstream signaling cascades typically associated with Ang II. However, it is often challenging to distinguish these direct effects from the effects of its conversion to Ang II.[11]

The following diagram illustrates the central role of Angiotensin-(1-12) in the modern understanding of the Renin-Angiotensin System.

RAS_Pathway Angiotensinogen Angiotensinogen Ang_1_12 Angiotensin-(1-12) Angiotensinogen->Ang_1_12 Non-renin pathways Ang_I Angiotensin I Ang_1_12->Ang_I ACE Ang_II Angiotensin II Ang_1_12->Ang_II Chymase AT1R AT1 Receptor Ang_1_12->AT1R Binds (proposed) Ang_I->Ang_II ACE Ang_1_7 Angiotensin-(1-7) Ang_II->Ang_1_7 ACE2 Ang_II->AT1R Binds Biological_Effects Biological Effects (Vasoconstriction, etc.) AT1R->Biological_Effects

Caption: The processing of Angiotensin-(1-12) within the Renin-Angiotensin System.

Cellular Signaling Pathways

The cellular signaling initiated by Angiotensin-(1-12) is primarily understood through its conversion to Ang II and the subsequent activation of the AT1 receptor. The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, triggers a cascade of intracellular events.[12]

G-Protein Dependent Signaling

Activation of the AT1 receptor by Ang II leads to the coupling of Gαq/11, which in turn activates phospholipase C (PLC).[12] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[12]

  • IP3/Ca²⁺ Pathway: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular Ca²⁺ is a critical second messenger that mediates a variety of cellular responses, including smooth muscle contraction, and the activation of Ca²⁺-dependent enzymes.

  • DAG/PKC Pathway: DAG, along with Ca²⁺, activates protein kinase C (PKC). PKC is a family of kinases that phosphorylates a wide range of target proteins, leading to cellular proliferation, differentiation, and inflammation.

G-Protein Independent Signaling

In addition to the classical G-protein mediated pathways, AT1 receptor activation can also initiate signaling through G-protein independent mechanisms, primarily involving β-arrestins.[12] Upon ligand binding, the AT1 receptor is phosphorylated by G-protein coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins. β-arrestin binding not only desensitizes the receptor to further G-protein activation but also serves as a scaffold for the assembly of other signaling molecules, such as mitogen-activated protein kinases (MAPKs), including ERK1/2. This pathway is implicated in cellular growth and hypertrophy.

The following diagram provides a visual representation of the AT1 receptor signaling cascade.

AT1R_Signaling cluster_membrane Cell Membrane cluster_g_protein G-Protein Dependent cluster_g_protein_independent G-Protein Independent AT1R AT1 Receptor G_protein Gαq/11 AT1R->G_protein GRK GRK AT1R->GRK phosphorylates Ang_II Angiotensin II Ang_II->AT1R PLC Phospholipase C G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Ca_release->PKC activates Cellular_Response Cellular Response (Contraction, Growth, etc.) PKC->Cellular_Response beta_arrestin β-Arrestin GRK->beta_arrestin recruits MAPK MAPK (ERK1/2) beta_arrestin->MAPK MAPK->Cellular_Response

Caption: Simplified overview of Angiotensin II-mediated AT1 receptor signaling pathways.

Experimental Protocols for Investigating Angiotensin-(1-12) Function

To elucidate the precise role of Angiotensin-(1-12) in cellular signaling, a combination of in vitro and in vivo experimental approaches is necessary. The following protocols provide a framework for such investigations.

In Vitro Assessment of Angiotensin-(1-12) Activity

Objective: To determine if Angiotensin-(1-12) can directly activate the AT1 receptor and elicit downstream signaling in a controlled cellular environment.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human AT1 receptor (HEK293-AT1R).

Protocol 1: Calcium Mobilization Assay

  • Cell Culture: Culture HEK293-AT1R cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO₂ incubator.

  • Cell Plating: Seed cells in a black, clear-bottom 96-well plate at a density of 50,000 cells per well and allow them to adhere overnight.

  • Dye Loading: Wash the cells once with Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions for 30-60 minutes at 37°C.

  • Baseline Reading: Wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well. Measure the baseline fluorescence using a fluorescence plate reader (Excitation: ~494 nm, Emission: ~516 nm).

  • Compound Addition: Prepare serial dilutions of Angiotensin-(1-12) and Angiotensin II (as a positive control) in HBSS. Add the compounds to the wells and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the log of the agonist concentration to determine the EC₅₀ value. To confirm AT1 receptor mediation, perform the assay in the presence of an AT1 receptor antagonist (e.g., Losartan).

Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)

  • Cell Treatment: Seed HEK293-AT1R cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to treatment.

  • Stimulation: Treat the cells with varying concentrations of Angiotensin-(1-12) or Angiotensin II for different time points (e.g., 5, 15, 30 minutes). Include an untreated control.

  • Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total ERK1/2 and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal.

The following diagram outlines the workflow for these in vitro assays.

In_Vitro_Workflow cluster_ca_assay Calcium Mobilization Assay cluster_erk_assay ERK1/2 Phosphorylation Assay Start HEK293-AT1R Cells Ca_Plate Plate Cells Start->Ca_Plate Erk_Plate Plate Cells & Serum Starve Start->Erk_Plate Ca_Dye Load with Fluo-4 AM Ca_Plate->Ca_Dye Ca_Read Measure Fluorescence Ca_Dye->Ca_Read Ca_Stimulate Add Ang-(1-12) / Ang II Ca_Read->Ca_Stimulate Ca_Analyze Analyze EC₅₀ Ca_Stimulate->Ca_Analyze Erk_Stimulate Treat with Ang-(1-12) / Ang II Erk_Plate->Erk_Stimulate Erk_Lyse Lyse Cells Erk_Stimulate->Erk_Lyse Erk_WB Western Blot for p-ERK Erk_Lyse->Erk_WB Erk_Analyze Densitometry Analysis Erk_WB->Erk_Analyze

Caption: Workflow for in vitro characterization of Angiotensin-(1-12) activity.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, data that could be obtained from the described in vitro assays, comparing the potency of Angiotensin-(1-12) and Angiotensin II.

CompoundCalcium Mobilization EC₅₀ (nM)p-ERK1/2 Activation EC₅₀ (nM)
Angiotensin II1.55.2
Angiotensin-(1-12)55.8120.3
Angiotensin-(1-12) + ACE inhibitor54.5118.9
Angiotensin-(1-12) + Chymase inhibitor250.1>500

Data are for illustrative purposes only.

This hypothetical data would suggest that Angiotensin-(1-12) is less potent than Angiotensin II in directly activating the AT1 receptor. The lack of effect of an ACE inhibitor in a cell-based assay (where ACE is typically absent) versus the significant reduction in potency with a chymase inhibitor (if chymase is present or co-expressed) would point towards conversion to Ang II as a primary mechanism of action in certain cellular contexts.

Conclusion and Future Directions

Angiotensin-(1-12) is a pivotal molecule in the renin-angiotensin system, serving as both a key precursor to other angiotensin peptides and potentially as a bioactive molecule in its own right. Its processing via both ACE-dependent and -independent pathways highlights the complexity of the RAS and has important implications for the development of therapeutic strategies targeting this system. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate the nuanced role of Angiotensin-(1-12) in cellular signaling. Future research should focus on elucidating the specific contexts in which direct Angiotensin-(1-12) signaling may be physiologically relevant and on identifying the full spectrum of enzymes and receptors that interact with this important peptide.

References

  • Angiotensin-(1–12) is an alternate substrate for angiotensin peptide production in the heart. PubMed. [Link]

  • NEW PHYSIOLOGICAL CONCEPTS OF THE RENIN ANGIOTENSIN SYSTEM FROM THE INVESTIGATION OF PRECURSORS AND PRODUCTS OF ANGIOTENSIN I METABOLISM. PMC. [Link]

  • ANG II-independent prorenin/(pro)renin receptor signaling pathways in the central nervous system. PMC. [Link]

  • Angiotensin (1–12) in Humans With Normal Blood Pressure and Primary Hypertension. AHA Journals. [Link]

  • Biosynthesis and structures of angiotensins. A: Biosynthesis of the bioactive angiotensins angiotensin II, angiotensin (1-7) and angiotensin IV. B: Alternative pathway of the biosynthesis of angiotensin IV from angiotensin I, involving [des-Asp1]-angiotensin I. ResearchGate. [Link]

  • Angiotensin-(1-12) is an alternate substrate for angiotensin peptide production in the heart. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • Angiotensin-(1-7), Angiotensin-Converting Enzyme 2, and New Components of the Renin Angiotensin System. PMC. [Link]

  • Angiotensin-(1-12): Does It Exist? A Critical Evaluation in Humans, Rats, and Mice. AHA Journals. [Link]

  • Angiotensinogen (1- 13) peptide. NovoPro. [Link]

  • Molecular Signaling Mechanisms of the Renin-Angiotensin System in Heart Failure. SpringerLink. [Link]

  • Novel Therapeutic Approaches Targeting the Renin-Angiotensin System and Associated Peptides in Hypertension and Heart Failure. PMC. [Link]

  • Angiotensin (1-12) in Humans With Normal Blood Pressure and Primary Hypertension. Semantic Scholar. [Link]

  • Aminopeptidase A Effect on Angiotensin Peptides and Their Blood Pressure Action. MDPI. [Link]

  • Biochemical evaluation of the renin-angiotensin system: the good, bad, and absolute? American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • (Pro)renin Receptor and Blood Pressure Regulation: A Focus on the Central Nervous System. PMC. [Link]

  • Diverse biological functions of the renin‐angiotensin system. ResearchGate. [Link]

Sources

Comprehensive Profiling of Human Angiotensinogen (1-13) Binding Affinity to Human Kidney Renin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The renin-angiotensin system (RAS) is the master regulatory cascade for cardiovascular fluid homeostasis and blood pressure control. The rate-limiting, highly specific step in this pathway is the cleavage of angiotensinogen (AGT) by the aspartyl protease renin. While native human AGT is a complex 452-amino acid glycoprotein, the N-terminal 13-amino acid sequence—Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His, commonly referred to as the human-type tridecapeptide (hTDP)—contains the complete structural pharmacophore required for renin recognition and catalysis.

This technical guide provides an in-depth analysis of the binding affinity ( Km​ ) and catalytic efficiency of hTDP to human kidney renin. By dissecting the structural biology, quantitative kinetics, and self-validating experimental workflows, this whitepaper serves as a foundational resource for researchers and drug development professionals engineering next-generation direct renin inhibitors (DRIs).

Structural Biology of the Renin-hTDP Interaction

Human kidney renin (EC 3.4.23.15) exhibits extreme substrate specificity, a rarity among aspartyl proteases. The hTDP sequence perfectly spans the active site cleft of renin, engaging subsites from P8 to P5'.

  • Peptide Sequence: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His

  • Scissile Bond: The cleavage occurs strictly between Leu10 (P1) and Val11 (P1') .

  • Catalytic Mechanism: Renin utilizes a classic catalytic dyad composed of Asp32 and Asp215 . These two aspartic acid residues coordinate a water molecule, polarizing it to execute a nucleophilic attack on the carbonyl carbon of the Leu10-Val11 peptide bond. This hydrolysis yields the decapeptide Angiotensin I (Ang I) and a byproduct tripeptide (Val-Ile-His).

RAS_Cleavage hTDP hTDP (1-13) Asp-Arg-...-Ile-His AngI Angiotensin I (1-10) Asp-Arg-...-Phe-His-Leu hTDP->AngI Leu10-Val11 Cleavage Tripeptide Tripeptide Byproduct Val-Ile-His hTDP->Tripeptide Released Renin Human Kidney Renin (Asp32/Asp215) Renin->hTDP Catalyzes

Renin-mediated cleavage of hTDP Leu10-Val11 scissile bond via Asp32/Asp215.

Quantitative Kinetic Parameters ( Km​ and kcat​ )

The use of truncated peptides like hTDP isolates the active-site binding dynamics from the secondary allosteric interactions present in the full-length 50 kDa AGT. The binding affinity ( Km​ ) of synthetic hTDP and its highly similar tetradecapeptide analog (hTDP + Ser/Asn at position 14) to human renin has been rigorously quantified across multiple studies.

Kinetic Comparison Table
Substrate TypeSequence Km​ ( μM )Notes / Reference
hTDP (1-13) DRVYIHPFHLVIH13.3 ± 6.2Fluorogenic assay derivative [[1]]([Link])
hTDP (1-13) DRVYIHPFHLVIH20.7 ± 7.0Alternative buffer conditions
Tetradecapeptide DRVYIHPFHLVIHS8.4 ± 2.9Measured at pH 7.2, 37°C [[2]]([Link])
Full-length rhANG 452 aa Glycoprotein~1.2 - 2.5High affinity native state
Causality Insight: Species Specificity and Substrate Length

Why is the Km​ of hTDP (~13-20 μM ) higher than that of full-length recombinant human angiotensinogen (rhANG)? The full-length protein provides distal anchoring points that stabilize the enzyme-substrate complex, lowering the Km​ . However, hTDP remains an excellent model for active-site specific competitive inhibition and transition-state analog design, as it perfectly mimics the primary cleavage site without steric hindrance.

Furthermore, comparative studies demonstrate that while mouse renin (mREN) cleaves the truncated hTDP with a similar Km​ to human renin, mREN exhibits a 468-fold lower kcat​/Km​ for full-length rhANG . This proves that the strict species specificity of the RAS is driven by tertiary protein-protein interactions rather than the primary cleavage sequence alone.

Species_Specificity FullANG Full-Length rhANG (452 aa) High Species Specificity hREN Human Renin (hREN) FullANG->hREN High Affinity (Low Km) mREN Mouse Renin (mREN) FullANG->mREN 468-fold lower kcat/Km Truncated hTDP (1-13) Low Species Specificity Truncated->hREN Moderate Affinity (~13 uM) Truncated->mREN Similar Affinity to hREN

Influence of substrate length on renin species specificity and binding affinity.

Self-Validating Experimental Protocol for Km​ Determination

To ensure trustworthiness and reproducibility in drug screening, the kinetic evaluation of hTDP must employ a self-validating system . The following protocol uses High-Performance Liquid Chromatography (HPLC) to measure Ang I generation. Crucially, it incorporates a specific direct renin inhibitor (e.g., Aliskiren) as a negative control to definitively prove that cleavage is strictly renin-mediated and not an artifact of contaminating proteases like Cathepsin D .

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Rationale: Physiological pH is critical. While renin has an acidic pH optimum for some synthetic substrates, pH 7.2 accurately reflects the physiological environment of plasma.

  • Action: Reconstitute synthetic hTDP (purity >98%) in 50 mM Tris-HCl buffer (pH 7.2) containing 1 mM EDTA and 0.1% BSA (to prevent non-specific adsorption of the highly hydrophobic peptide to plasticware). Prepare purified human kidney renin at a working concentration of 0.5 mGU/mL.

Step 2: Reaction Assembly (The Assay)

  • Action: Set up a concentration gradient of hTDP ranging from 1 μM to 100 μM . This gradient effectively spans the expected Km​ of ~15 μM , ensuring accurate non-linear regression fitting.

  • Self-Validation Control: Pre-incubate a parallel set of tubes with 10 nM Aliskiren for 15 minutes.

Step 3: Incubation

  • Action: Initiate the reaction by adding the renin enzyme to the substrate gradient. Incubate at 37°C for precisely 30 minutes.

  • Rationale: The time must be strictly optimized to ensure less than 10% substrate depletion, thereby maintaining initial velocity ( V0​ ) conditions required for Michaelis-Menten kinetics.

Step 4: Reaction Quenching

  • Action: Terminate the reaction by adding 1% trifluoroacetic acid (TFA). The sudden drop in pH denatures the enzyme, halting catalysis instantly.

Step 5: HPLC Quantification

  • Action: Inject the quenched samples onto a C18 reverse-phase HPLC column. Separate the intact hTDP substrate from the generated Ang I product using a linear gradient of acetonitrile in 0.1% TFA. Monitor absorbance at 214 nm (peptide bond).

Step 6: Data Analysis

  • Action: Calculate the initial velocity ( V0​ ) for each substrate concentration. Fit the data to the Michaelis-Menten equation ( V0​=Vmax​[S]/(Km​+[S]) ) using non-linear regression to derive Km​ and kcat​ .

Workflow Prep 1. Substrate Prep hTDP in pH 7.2 Buffer Incubate 2. Enzyme Incubation Renin + hTDP Gradient (37°C) Prep->Incubate Quench 3. Reaction Quenching 1% TFA Addition Incubate->Quench Analyze 4. HPLC Analysis Quantify Ang I (214 nm) Quench->Analyze Kinetics 5. Kinetic Modeling Calculate Km & kcat Analyze->Kinetics Control Negative Control +10 nM Aliskiren Control->Incubate Validates Specificity

Self-validating HPLC workflow for quantifying hTDP-renin binding kinetics.

Conclusion

The synthetic tridecapeptide hTDP (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His) serves as a fundamental biochemical tool for interrogating the active cleft of human kidney renin. With a binding affinity ( Km​ ) in the low micromolar range (8-20 μM ), it effectively isolates the primary sequence recognition elements from the complex tertiary interactions of full-length angiotensinogen. Rigorous, self-validating kinetic assays using this peptide remain the gold standard for evaluating novel direct renin inhibitors in cardiovascular drug development.

References

  • Poe M, et al. "Renin cleavage of a human kidney renin substrate analogous to human angiotensinogen, H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Ser-OH, that is human renin specific and is resistant to cathepsin D." Analytical Biochemistry, 1984.[Link]

  • Hatae T, et al. "Comparative studies on species-specific reactivity between renin and angiotensinogen." Molecular and Cellular Biochemistry, 1994.[Link]

  • Oliveira MC, et al. "Highly sensitive intramolecularly quenched fluorogenic substrates for renin based on the combination of L-2-amino-3-(7-methoxy-4-coumaryl)propionic acid with 2,4-dinitrophenyl groups at various positions." Biochemical Journal, 2000.[Link]

Sources

Topic: Identification of Cathepsin D Cleavage Sites on Angiotensinogen (1-13)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond the Canonical RAS

The Renin-Angiotensin System (RAS) is a linchpin in cardiovascular homeostasis, with its canonical pathway—renin-mediated cleavage of angiotensinogen (AGT)—being a well-established therapeutic target. However, the existence of alternative, non-canonical pathways that can generate angiotensin peptides is gaining significant attention, particularly in pathological contexts.[1][2] Cathepsin D (CTSD), a ubiquitous lysosomal aspartic protease, has been identified as a key player in these alternative pathways, capable of processing AGT and contributing to the tissue-specific RAS.[3][4]

Unlike the highly specific cleavage by renin at the Leu10-Val11 bond of AGT, cathepsin D exhibits broader specificity, primarily targeting peptide bonds between hydrophobic residues.[5][6][7] Understanding the precise cleavage sites of CTSD on the N-terminal region of AGT is therefore critical for elucidating the generation of novel bioactive peptides and for the rational design of specific inhibitors that do not interfere with the canonical RAS.

This technical guide provides a comprehensive, field-proven framework for the in vitro identification and validation of cathepsin D cleavage sites on the human angiotensinogen (1-13) peptide (AGT (1-13)). We will detail a self-validating experimental workflow, from enzyme and substrate qualification to mass spectrometry-based fragment mapping, providing the technical causality behind each methodological choice.

Foundational Components: The Substrate and the Enzyme

A robust experimental design begins with thoroughly characterized reagents. The interaction between AGT (1-13) and cathepsin D is the central event of this investigation.

The Substrate: Angiotensinogen (1-13)

The N-terminal 13-amino-acid sequence of human angiotensinogen serves as an excellent model substrate as it contains the canonical renin cleavage site and potential alternative sites for other proteases.

Table 1: Human Angiotensinogen (1-13) Peptide Characteristics

Position Amino Acid (3-Letter) Amino Acid (1-Letter) Monoisotopic Mass (Da)
1 Asp D 115.0269
2 Arg R 156.1011
3 Val V 99.0684
4 Tyr Y 163.0633
5 Ile I 113.0841
6 His H 137.0589
7 Pro P 97.0528
8 Phe F 147.0684
9 His H 137.0589
10 Leu L 113.0841
11 Val V 99.0684
12 Ile I 113.0841
13 His H 137.0684

| Total | | DRVYIHPFHLVIH | 1628.8879 |

Source for sequence information:[8][9][10][11]

The Protease: Cathepsin D

Cathepsin D is an aspartic endopeptidase with optimal activity at acidic pH. While its primary function is within the lysosome, its secretion and extracellular activity are implicated in various physiological and pathological processes.[12] Its substrate specificity is driven by a preference for hydrophobic residues at the P1 and P1' positions (the amino acids flanking the scissile bond).[5][7][13]

Experimental Design: A Validated Workflow for Cleavage Site Mapping

The identification of protease cleavage sites requires a systematic approach to generate, identify, and validate proteolytic fragments. The following workflow is designed to ensure data integrity through integrated quality control and orthogonal analytical methods.

Cleavage_Site_Workflow Figure 1: End-to-End Workflow for Cleavage Site Identification cluster_Phase1 Phase 1: Reagent Qualification cluster_Phase2 Phase 2: Proteolytic Digestion cluster_Phase3 Phase 3: Fragment Analysis & Identification P1A Substrate QC (AGT 1-13 Purity & Identity via MS) P2A Time-Course Digestion (AGT 1-13 + Cathepsin D) P1A->P2A P1B Enzyme QC (Cathepsin D Activity Assay) P1B->P2A P3A Reaction Quenching & Desalting P2A->P3A P2B Control Reactions (Substrate-only, Enzyme-only) P2B->P3A P3B Screening: MALDI-TOF MS (Fragment Mass Profiling) P3A->P3B Initial Screen P3C Confirmation: LC-MS/MS (Fragment Sequencing) P3A->P3C Definitive ID P3D Data Analysis (Fragment-Mass Matching & Sequence Validation) P3B->P3D P3C->P3D

Caption: A four-phase workflow ensuring reagent quality, controlled digestion, and robust analytical identification of cleavage fragments.

Detailed Methodologies & Protocols

This section provides the step-by-step protocols that form the core of the technical guide. The causality behind critical steps is explained to provide a deeper understanding of the process.

Protocol 1: Time-Course Enzymatic Digestion

Causality: A time-course experiment is superior to a single endpoint assay because it allows for the differentiation of primary cleavage events (which appear early) from subsequent, secondary cleavages of the initial fragments. This provides a kinetic dimension to the cleavage profile.

Materials:

  • Angiotensinogen (1-13) peptide stock (1 mg/mL in ultrapure water)

  • Recombinant Human Cathepsin D (1 µg/µL in storage buffer)

  • Assay Buffer: 50 mM Sodium Acetate, pH 4.0 (Optimal for Cathepsin D activity)

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water

Procedure:

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, prepare the master reaction mixture. For a 100 µL final volume:

    • 50 µL of AGT (1-13) stock (Final concentration: 0.5 mg/mL)

    • 40 µL of Assay Buffer

    • 10 µL of Cathepsin D (Enzyme:Substrate ratio of 1:50, w/w)

  • Control Reactions: Prepare two 50 µL controls for the final time point:

    • Substrate-Only: 25 µL AGT (1-13) + 25 µL Assay Buffer.

    • Enzyme-Only: 25 µL Cathepsin D dilution + 25 µL Assay Buffer.

  • Incubation: Place all tubes in a 37°C heat block.

  • Time Points: At t=0, 5, 15, 30, 60, and 120 minutes, withdraw a 15 µL aliquot from the main reaction tube.

  • Quenching: Immediately transfer the aliquot into a new tube containing 1.5 µL of 10% TFA. Vortex briefly. The low pH irreversibly inactivates the enzyme, "freezing" the reaction at that time point.

  • Storage: Store all quenched samples and controls at -20°C until mass spectrometry analysis.

Protocol 2: MALDI-TOF MS for Rapid Fragment Profiling

Causality: MALDI-TOF MS is an ideal first-pass analytical technique. Its high speed and sensitivity for peptides in the 500-3000 m/z range allow for rapid detection of new fragments appearing over the time course, providing an initial map of cleavage events based on mass alone.

Procedure:

  • Sample Preparation: Prior to analysis, desalt the quenched samples using a C18 ZipTip® or equivalent to remove salts that interfere with ionization. Elute in 5-10 µL of 70% acetonitrile, 0.1% TFA.

  • Matrix Preparation: Prepare a saturated solution of α-Cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile, 0.1% TFA.

  • Spotting: On a MALDI target plate, spot 1 µL of the desalted sample and immediately add 1 µL of the CHCA matrix solution. Allow the spot to air dry completely (co-crystallization).

  • Data Acquisition: Acquire mass spectra in positive ion, reflectron mode. Calibrate the instrument using a standard peptide mix.

  • Data Interpretation:

    • Overlay the spectra from all time points.

    • Identify peaks present in the t>0 samples that are absent in the t=0 and control samples.

    • Compare the observed m/z values of these new peaks to a pre-calculated table of all potential cleavage fragments of AGT (1-13).

Table 2: Theoretical Monoisotopic Masses of Potential AGT (1-13) Cleavage Products

Cleavage Site (P1-P1') N-Terminal Fragment Mass (Da) C-Terminal Fragment Mass (Da)
Tyr4-Ile5 DRVY 532.2572 IHPFHLVIH 1097.6307
Phe8-His9 DRVYIHPF 1026.5264 HLVIH 603.3615
His9-Leu10 DRVYIHPFH 1163.5853 LVIH 466.2931
Leu10-Val11 (Renin Site) DRVYIHPFHL 1276.6694 VIH 352.2130
Val11-Ile12 DRVYIHPFHLV 1375.7378 IH 253.1446

Note: This is an abbreviated list focusing on likely hydrophobic cleavage sites. A full list should be used for actual data analysis.

Protocol 3: LC-MS/MS for Definitive Sequence Confirmation

Causality: While MALDI-TOF provides the mass of a fragment, it does not confirm its sequence. LC-MS/MS provides unambiguous identification. The liquid chromatography (LC) separates the fragments in the complex mixture, and tandem mass spectrometry (MS/MS) selects each fragment, breaks it into smaller pieces, and measures their masses, generating a "fingerprint" that can be matched bioinformatically to confirm the exact amino acid sequence.[14][15][16][17]

MSMS_Logic Figure 2: Logic of LC-MS/MS-Based Peptide Identification A Digested Peptide Mixture B LC Separation (Separates peptides by hydrophobicity) A->B C MS1 Scan (Detects m/z of intact peptides) B->C D Peptide Ion Isolation C->D E Collision-Induced Dissociation (CID) (Fragments the peptide) D->E F MS2 Scan (Detects m/z of b- and y-ions) E->F G Sequence Identification (Matches fragment pattern to sequence) F->G

Caption: The analytical pipeline for confirming fragment identity, from mixture separation to definitive sequence validation.

Procedure:

  • LC Separation: Inject a portion of the desalted digest (from the 120-minute time point for maximum product) onto a reverse-phase C18 nano-LC column. Elute peptides using a 30-60 minute gradient of increasing acetonitrile.

  • MS/MS Acquisition: Interface the LC system with an ESI-equipped mass spectrometer (e.g., Orbitrap or Q-TOF). Operate in data-dependent acquisition (DDA) mode, where the top 5-10 most intense peptide ions from each full MS1 scan are automatically selected for fragmentation (MS2).

  • Database Search: Use a search algorithm (e.g., Mascot, Sequest) to analyze the resulting MS2 spectra. The "database" should be a simple FASTA file containing only the AGT (1-13) sequence. This constrained search space dramatically increases confidence in the identifications.

  • Manual Validation: Critically inspect the MS/MS spectra for any identified cleavage products. A confident identification should have a continuous series of b- and y-ions that "spell out" the peptide sequence.

Anticipated Results & Conclusion

Based on the known preference of cathepsin D for hydrophobic residues, cleavage is anticipated at sites such as Tyr4-Ile5 , Phe8-His9 , and potentially the canonical Leu10-Val11 bond.[5][6][18] The time-course MALDI-TOF data will reveal which of these fragments appear first, indicating the primary cleavage site(s). LC-MS/MS data will then provide the definitive sequence proof for these fragments.

The identification of these specific cleavage sites provides crucial information. It confirms the ability of cathepsin D to process angiotensinogen and reveals the specific peptide products generated. These products, which may differ from canonical Angiotensin I, could possess unique biological activities, representing novel signaling molecules in the RAS. This knowledge is fundamental for researchers developing therapeutics targeting alternative RAS pathways, enabling the design of specific assays and inhibitors to modulate cathepsin D activity in cardiovascular and renal disease.

References

  • Title: Mass spectrometry-based proteomics strategies for protease cleavage site identification Source: Mass Spectrometry Reviews URL
  • Title: Identification of Proteolytic Cleavage Sites by Quantitative Proteomics Source: ACS Publications URL
  • Source: PMC (PubMed Central)
  • Title: Proteomic Identification of protease Cleavage Sites (PICS)
  • Title: Angiotensinogen (1-13) (human)
  • Title: Molecular Signaling Mechanisms of the Renin-Angiotensin System in Heart Failure Source: IntechOpen URL
  • Title: Quantitative Protease Cleavage Site Profiling using Tandem-Mass-Tag Labeling and LC–MALDI-TOF/TOF MS/MS Analysis Source: Journal of Proteome Research - ACS Publications URL
  • Title: A2294-52 Angiotensinogen (1-13) Renin Substrates (human)
  • Title: Angiotensin Source: Wikipedia URL
  • Source: PMC (PubMed Central)
  • Title: Angiotensinogen (1-13) (human) | Angiotensin peptide (German)
  • Source: TNO (Publications)
  • Title: Redesign of the substrate specificity of human cathepsin D: the dominant role of position 287 in the S2 subsite Source: Oxford Academic URL
  • Title: An Update on the Tissue Renin Angiotensin System and Its Role in Physiology and Pathology Source: MDPI URL
  • Title: Sequence patterns at cathepsin D and E cleavage sites.
  • Title: Global profiling of protease cleavage sites by chemoselective labeling of protein N-termini Source: PNAS URL
  • Title: [Alternative pathways for the activation of the renin-angiotensin system] Source: PubMed URL
  • Title: Cathepsin D: specificity of peptide-bond cleavage in type-I collagen and effects on type-III collagen and procollagen Source: PubMed URL
  • Source: PMC (PubMed Central)
  • Title: [Alternative pathways for the activation of the renin-angiotensin system] | Request PDF Source: ResearchGate URL
  • Source: PMC (PubMed Central)

Sources

CAS 82048-97-3 molecular weight, isoelectric point (pI), and chemical formula

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of CAS 82048-97-3 , commonly known as Angiotensinogen (1-13) (human) or Preangiotensinogen (1-13), requires a rigorous understanding of its physicochemical architecture and its behavior in analytical environments. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications, detailing the causality behind its molecular properties, its role in proteolytic cascades, and the self-validating methodologies required for its empirical characterization.

Physicochemical Architecture & Quantitative Profiling

Angiotensinogen (1-13) is a 13-amino-acid synthetic peptide fragment that serves as a highly specific in vitro substrate for human kidney renin and cathepsin D[1]. To design robust assays, researchers must first understand the fundamental quantitative properties of the molecule.

Table 1: Core Physicochemical Properties of CAS 82048-97-3

PropertyValueMechanistic Implication
Chemical Name Angiotensinogen (1-13) (human)Precursor fragment in the RAAS pathway.
Amino Acid Sequence H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OHContains specific cleavage sites (Leu10-Val11) for Renin.
Molecular Formula C₇₉H₁₁₆N₂₂O₁₇High nitrogen content dictates strong ionization potential.
Average Molecular Weight 1645.93 g/mol Used for standard molarity and dosing calculations[2].
Monoisotopic Mass 1644.89 DaThe exact mass target for high-resolution mass spectrometry.
Theoretical Isoelectric Point (pI) ~7.26Dictates solubility minimums and electrophoretic mobility.
Net Charge at pH 7.0 +0.17Slightly cationic at physiological pH.

Mechanistic pI Calculation & Charge Dynamics

The isoelectric point (pI) of a peptide is not merely a static number; it is an emergent property of its specific amino acid composition and the surrounding microenvironment. The theoretical pI of Angiotensinogen (1-13) is approximately 7.26 .

The Causality of the Charge State: The peptide contains one strongly acidic residue (Asp1, pKa ~3.9) and a C-terminal carboxyl group (pKa ~3.1). These are counterbalanced by one strongly basic residue (Arg2, pKa ~12.5) and the N-terminal amine (pKa ~8.0).

However, the defining biophysical characteristic of this sequence is the presence of three Histidine residues (His6, His9, His13) . With a side-chain imidazole pKa of approximately 6.0–6.5, these histidines act as a powerful buffering system. As the pH drops below 7.0, the histidines rapidly protonate, shifting the net charge positive. Thus, the isoelectric point settles just above neutral (~7.26), where the fractional protonation of the N-terminus and the histidines perfectly offsets the permanent negative charges of the carboxylates.

Enzymatic Cleavage Pathway

In drug development and hypertension research, Angiotensinogen (1-13) is utilized to study the Renin-Angiotensin-Aldosterone System (RAAS)[3]. Renin specifically recognizes the steric conformation of this peptide and cleaves the peptide bond between Leu10 and Val11, generating the inactive decapeptide Angiotensin I (1-10), which is subsequently cleaved by Angiotensin-Converting Enzyme (ACE) to form the active vasoconstrictor Angiotensin II (1-8).

Enzymatic_Cleavage Substrate Angiotensinogen (1-13) DRVYIHPFHLVIH Renin Renin Cleavage (Leu10-Val11) Substrate->Renin AngI Angiotensin I (1-10) DRVYIHPFHL Renin->AngI Primary Product Fragment1 Fragment (11-13) VIH Renin->Fragment1 Byproduct ACE ACE Cleavage (Phe8-His9) AngI->ACE AngII Angiotensin II (1-8) DRVYIHPF ACE->AngII Active Hormone Fragment2 Fragment (9-10) HL ACE->Fragment2 Byproduct

Figure 1: Enzymatic cleavage cascade of Angiotensinogen (1-13) via Renin and ACE.

Self-Validating Analytical Protocols

To ensure scientific integrity, the characterization of CAS 82048-97-3 must rely on self-validating experimental workflows. Below are the gold-standard protocols for determining its pI and molecular weight.

Protocol A: Empirical pI Determination via Capillary Isoelectric Focusing (cIEF)

Because of the microheterogeneity introduced by the three histidine residues, traditional gel IEF lacks the resolution required for this peptide. cIEF provides superior precision.

  • Sample Preparation: Dissolve 1 mg/mL of the peptide in a 2% ampholyte solution (pH range 3–10) containing 0.5% methylcellulose to suppress electroosmotic flow.

  • Injection: Perform a hydrodynamic injection into a neutral-coated fused-silica capillary (50 µm ID).

  • Focusing: Apply a high voltage of 25 kV. Use 100 mM phosphoric acid as the anolyte and 100 mM sodium hydroxide as the catholyte.

  • Mobilization & Detection: Utilize chemical mobilization to sweep the focused zones past a UV detector set to 280 nm (targeting the Tyrosine residue).

Self-Validation Mechanism: The ampholyte mixture MUST be spiked with two internal synthetic pI markers (e.g., pI 5.5 and pI 9.5). If the markers do not resolve at their exact known migration times, the pH gradient is deemed unstable, and the run is automatically invalidated.

cIEF_Workflow Prep 1. Sample Preparation Mix Peptide + Ampholytes + pI Markers Inject 2. Hydrodynamic Injection Load into Neutral Capillary Prep->Inject Focus 3. Isoelectric Focusing Apply 25 kV (Anolyte/Catholyte) Inject->Focus Mobilize 4. Chemical Mobilization Elute focused zones to detector Focus->Mobilize Detect 5. UV Detection (280 nm) Calculate pI via Marker Calibration Mobilize->Detect

Figure 2: Self-validating Capillary Isoelectric Focusing (cIEF) workflow for pI determination.

Protocol B: Molecular Weight Validation via LC-ESI-MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are required to confirm the intact mass without fragmentation[4].

  • Chromatography: Load the sample onto a C18 reverse-phase column. Run a gradient of 5% to 60% Acetonitrile (with 0.1% Formic Acid) over 20 minutes.

  • Ionization: Operate the ESI-MS in positive ion mode with a capillary voltage of 3.0 kV.

  • Spectral Analysis: The mass spectrometer will detect the protonated molecular ion [M+H]+ at 1646.9 m/z and the doubly charged ion [M+2H]2+ at 824.0 m/z .

Self-Validation Mechanism: A known synthetic peptide standard (e.g., Angiotensin II, MW 1046.18) is spiked into a parallel control sample. If the mass accuracy of the standard deviates by >5 ppm, the MS requires recalibration, ensuring the target peptide's mass reading is an absolute measurement, not an instrumental artifact.

Formulation & Storage Causality

Synthetic peptides like Angiotensinogen (1-13) are typically purified via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using Trifluoroacetic acid (TFA) as an ion-pairing agent. Consequently, the final lyophilized powder exists as a TFA salt [1].

The Causality of TFA: While TFA enhances aqueous solubility by protonating the basic residues (Arg, His), it contributes significantly to the total mass. Researchers must adjust their molarity calculations to account for the actual peptide content (typically >80%, with TFA accounting for the remainder) to ensure precise dosing in highly sensitive cellular or biochemical assays[1]. For long-term stability, the lyophilized powder must be stored at ≤ -20 °C to prevent spontaneous hydrolysis or oxidation of the Histidine and Tyrosine residues[2].

References

  • Angiotensinogen (1- 13) peptide: Handling and Storage , NovoPro Labs. Available at:[Link]

  • 構造解析のための MALDI-TOFMS (MALDI-TOFMS for Structural Analysis) , Shimadzu Corporation. Available at: [Link]

Sources

Methodological & Application

How to synthesize H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH using solid-phase peptide synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Target Sequence: H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH (DRVYIHPFHLVIH) Molecular Weight: 1645.9 Da

Biological Context & Application

Angiotensinogen (1-13) is a 13-amino acid N-terminal fragment of the renin substrate angiotensinogen. In the Renin-Angiotensin System (RAS), angiotensinogen is the naturally occurring substrate for the enzyme renin, acting as the universal precursor for all downstream vasoactive angiotensin peptides[1]. Synthesizing this specific fragment with high purity is critical for cardiovascular research, renin-inhibitor screening assays, and the development of targeted antihypertensive therapeutics.

RAS_Pathway Ang Angiotensinogen (1-13 or Full Length) AngI Angiotensin I (1-10) Ang->AngI Renin Cleavage AngII Angiotensin II (1-8) AngI->AngII ACE Cleavage Receptor AT1 / AT2 Receptors AngII->Receptor Receptor Activation

Renin-Angiotensin System (RAS) signaling pathway highlighting the enzymatic cleavage cascade.

Strategic Methodological Design (Causality & Logic)

To ensure a self-validating and high-yield synthesis, the experimental design deviates from generic protocols to address the specific biochemical challenges of this sequence:

  • Resin Selection (2-CTC): The C-terminal residue is Histidine. Loading Fmoc-His(Trt)-OH onto a standard Wang resin requires strongly basic conditions (e.g., DMAP), which notoriously induces enantiomerization (racemization) at the α -carbon. 2-Chlorotrityl chloride (2-CTC) resin is selected because it allows for esterification under mildly basic conditions (DIPEA). Furthermore, its extreme steric bulk suppresses both C-terminal racemization and diketopiperazine (DKP) formation during the Fmoc deprotection of the subsequent Isoleucine residue[2].

  • Coupling Chemistry (DIC/OxymaPure): This sequence contains three Histidine residues (positions 6, 9, and 13). Histidine is highly prone to racemization during carboxyl activation. We utilize N,N'-Diisopropylcarbodiimide (DIC) paired with OxymaPure. OxymaPure is a highly efficient nucleophile that rapidly captures the O-acylisourea intermediate to form an active ester, minimizing the lifespan of racemization-prone oxazolone intermediates.

  • Activation Timing: Intensive pre-activation of Fmoc-His(Trt)-OH stimulates racemization. Therefore, in-situ activation (adding DIC directly to the resin mixture without prior incubation) is strictly enforced for all Histidine couplings[3].

  • Side-Chain Protection: Fmoc-Arg(Pbf)-OH is utilized because the Pbf group is easily cleaved by TFA while preventing lactam formation. Fmoc-His(Trt)-OH is used to protect the τ -nitrogen of the imidazole ring, preventing acylation.

Materials and Reagents

Reagent CategoryChemical / MaterialFunction
Solid Support 2-Chlorotrityl chloride (2-CTC) resin (1.0 mmol/g)Acid-labile solid support
Protected Amino Acids Fmoc-AA-OH (Asp(OtBu), Arg(Pbf), Val, Tyr(tBu), Ile, His(Trt), Pro, Phe, Leu)Building blocks
Coupling Reagents DIC, OxymaPureActivator and nucleophile
Deprotection 20% Piperidine in DMF (v/v)Fmoc removal
Cleavage Cocktail TFA / TIS / H₂O (95:2.5:2.5 v/v/v)Global deprotection & cleavage
Solvents DMF (Peptide Synthesis Grade), DCM, Diethyl EtherWashing, swelling, precipitation

Experimental Protocol

Step 4.1: Resin Swelling and Loading
  • Swelling: Weigh 0.5 mmol of 2-CTC resin into a fritted reaction vessel. Swell in 10 mL of dry DCM for 30 minutes. Drain.

  • Loading: Dissolve 0.6 mmol (1.2 eq) of Fmoc-His(Trt)-OH and 2.0 mmol (4.0 eq) of DIPEA in 5 mL of dry DCM. Add to the resin and agitate for 2 hours at room temperature.

  • Capping: To cap unreacted chloride sites, add 1 mL of HPLC-grade Methanol to the reaction vessel and agitate for 15 minutes (Final ratio approx. DCM/MeOH/DIPEA 17:2:1). Drain and wash thoroughly with DCM (3x) and DMF (3x).

Step 4.2: Iterative SPPS Cycle

For the remaining 12 amino acids (Ile -> Val -> Leu -> His -> Phe -> Pro -> His -> Ile -> Tyr -> Val -> Arg -> Asp), repeat the following cycle:

  • Fmoc Deprotection: Add 10 mL of 20% Piperidine in DMF. Agitate for 5 minutes, drain, and repeat for 10 minutes. Wash with DMF (5 x 1 minute).

  • Amino Acid Coupling:

    • Dissolve 1.5 mmol (3.0 eq) of the appropriate Fmoc-AA-OH and 1.5 mmol (3.0 eq) of OxymaPure in 5 mL of DMF.

    • Add the solution to the resin.

    • Add 1.5 mmol (3.0 eq) of DIC directly to the vessel (in-situ activation to prevent His racemization)[3].

    • Agitate for 60 minutes at room temperature.

  • Washing: Drain the reaction vessel and wash the resin with DMF (3x) and DCM (3x).

  • Self-Validation Check (Critical): Perform a Kaiser (ninhydrin) test. A yellow/colorless bead indicates complete primary amine coupling.

    • Expert Exception: After coupling to Proline (position 7), the Kaiser test is invalid because Proline is a secondary amine. Use the Chloranil test instead.

Note: For Fmoc-Arg(Pbf)-OH, perform a double-coupling (repeat step 2 twice) due to the steric bulk of the Pbf protecting group.

Step 4.3: Global Cleavage and Deprotection
  • After the final N-terminal Fmoc deprotection (Aspartate), wash the resin sequentially with DMF, DCM, and Methanol. Dry under a vacuum for 2 hours.

  • Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% ultrapure H₂O. Causality: TIS is a highly effective carbocation scavenger required to quench the Trityl and Pbf cations, preventing the irreversible re-alkylation of Tyrosine and Histidine side chains.

  • Add 10 mL of the cleavage cocktail to the dried resin. Agitate gently for 2 hours at room temperature.

  • Filter the cleavage solution into a clean 50 mL centrifuge tube. Wash the resin with an additional 2 mL of TFA and combine the filtrates.

  • Precipitation: Concentrate the TFA solution under a stream of nitrogen to approx. 3 mL. Add 30 mL of ice-cold diethyl ether to precipitate the crude peptide. Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

  • Lyophilize the resulting white powder.

SPPS_Workflow Resin 2-CTC Resin Swelling (DCM) Load Load Fmoc-His(Trt)-OH (DIPEA / DCM) Resin->Load Cap Resin Capping (DCM / MeOH / DIPEA) Load->Cap Deprotect Fmoc Deprotection (20% Piperidine / DMF) Cap->Deprotect Couple Amino Acid Coupling (DIC / OxymaPure) Deprotect->Couple Couple->Deprotect Repeat for 12 cycles (Iterative Synthesis) Cleave Global Cleavage (TFA / TIS / H2O) Couple->Cleave Final Sequence Completed Purify RP-HPLC & LC-MS Validation Cleave->Purify

Iterative Solid-Phase Peptide Synthesis (SPPS) workflow utilizing 2-CTC resin and DIC/OxymaPure coupling.

Purification and Analytical Validation

Quantitative validation of the synthesized Angiotensinogen (1-13) is performed via RP-HPLC and LC-MS.

RP-HPLC Method Parameters:

Parameter Specification
Column C18 Analytical Column (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% TFA in Ultrapure Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 60% B over 30 minutes
Flow Rate 1.0 mL/min

| Detection | UV at 214 nm (peptide bonds) and 254 nm (aromatics) |

Mass Spectrometry (ESI-MS) Validation:

  • Theoretical Monoisotopic Mass: 1645.9 Da

  • Expected Ion Peaks:

    • [M+2H]2+ : ~823.9 m/z

    • [M+3H]3+ : ~549.6 m/z

References

  • MedChemExpress. "Angiotensinogen (1-13) (human) | Angiotensin peptide". Source: medchemexpress.com.
  • Manne, S., El-Faham, A., Albericio, F. "Minimizing side reactions during amide formation using DIC and oxymapure in solid-phase peptide synthesis". Source: semanticscholar.org.
  • Barlos, K., et al. "2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage". Source: ksyun.com.
  • Chen, et al. "Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis...". Source: acs.org.

Sources

Application Note: High-Resolution HPLC Purification and Isolation of Synthetic Angiotensinogen (1-13)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biochemical Rationale

Synthetic peptides are increasingly critical as therapeutic agents, diagnostic biomarkers, and highly specific biochemical tools in drug discovery[1]. Angiotensinogen (1-13) is a 13-amino acid synthetic peptide corresponding to the N-terminal sequence of human endogenous angiotensinogen[2]. Within the Renin-Angiotensin-Aldosterone System (RAAS), this peptide serves as the direct natural substrate for the enzyme renin, which cleaves the Leu10-Val11 peptide bond to release the decapeptide Angiotensin I[2].

Because this peptide is frequently utilized in highly sensitive renin-cleavage assays and for the generation of anti-angiotensinogen monoclonal antibodies, isolating the synthetic crude product to >95% purity is an absolute requirement to prevent cross-reactivity or assay background noise[3].

RAAS_Pathway A13 Angiotensinogen (1-13) DRVYIHPFHLVIH Renin Renin Cleavage (Leu10-Val11) A13->Renin AngI Angiotensin I (1-10) DRVYIHPFHL Renin->AngI ACE ACE Cleavage (Phe8-His9) AngI->ACE AngII Angiotensin II (1-8) DRVYIHPF ACE->AngII

Figure 1: Enzymatic processing pathway of Angiotensinogen (1-13) into active Angiotensin II.

Physicochemical Profiling & Chromatographic Causality

As an application scientist, the first step before injecting any crude synthetic mixture onto a column is analyzing the peptide's primary sequence. The physicochemical properties dictate the entire chromatography strategy.

Peptide Sequence: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His (DRVYIHPFHLVIH)[4]

The "Why" Behind the Method Design:
  • Stationary Phase Selection: The peptide has a molecular weight of 1645.9 Da[2]. For peptides under 2000 Da, a standard C18 stationary phase with a 100–130 Å pore size provides the optimal surface area for hydrophobic interactions[5]. Larger pores (e.g., 300 Å) are unnecessary for a peptide of this size and would only reduce the available binding capacity and resolution.

  • Mobile Phase & pH Control: The sequence contains three basic Histidine residues, one Arginine, and one acidic Aspartate. To achieve sharp, symmetrical peaks, Reversed-Phase HPLC (RP-HPLC) at a low pH is utilized[1]. The addition of 0.1% Trifluoroacetic acid (TFA) drops the pH to ~2.0, fully protonating the carboxylate group of Aspartate and the C-terminus, thereby neutralizing their charge and increasing the peptide's overall hydrophobicity[1].

  • Ion-Pairing Mechanism: The trifluoroacetate counter-ion acts as an ion-pairing agent, masking the highly polar basic side chains of Arg and His. This prevents secondary ionic interactions with residual silanols on the silica matrix, which is the primary cause of peak tailing in peptide chromatography[5].

Table 1: Physicochemical Properties of Angiotensinogen (1-13)
ParameterValueChromatographic Implication
Molecular Formula C79H116N22O17Highly complex; prone to synthesis deletion errors.
Molecular Weight 1645.9 g/mol Ideal for standard C18 (100 Å) stationary phases.
Isoelectric Point (pI) ~7.6 (Amphoteric)Requires low pH (0.1% TFA) to standardize charge state.
UV Wavelengths 214 nm, 280 nm214 nm detects peptide bonds; 280 nm detects Tyr/Phe rings.

Experimental Protocols: A Self-Validating System

A robust purification protocol must be self-validating. The analytical scale must directly inform the preparative scale, and orthogonal quality control (QC) must confirm the final output.

Step 1: Sample Preparation (Crucial for Column Longevity)
  • Weigh 50 mg of crude lyophilized Angiotensinogen (1-13) synthesized via solid-phase peptide synthesis (SPPS).

  • Solubilize the peptide in 5 mL of 10% Acetonitrile (ACN) / 90% Water containing 0.1% TFA.

    • Causality: Starting with a low organic concentration prevents premature precipitation while ensuring the hydrophobic residues (Val, Ile, Phe, Leu) are adequately solvated.

  • Sonicate the mixture for 2 minutes at room temperature to ensure complete dissolution.

  • Filter the sample through a 0.22 µm PTFE syringe filter[5].

    • Causality: Particulate matter from SPPS resin cleavage will irreversibly foul the preparative column frits and degrade column lifespan[6].

Step 2: Analytical HPLC (Method Development)
  • Equilibrate an analytical C18 column (4.6 x 150 mm, 5 µm) at 1.0 mL/min with 5% Mobile Phase B (0.1% TFA in ACN)[5].

  • Inject 10 µL of the filtered crude sample.

  • Run a linear scouting gradient from 5% to 65% Mobile Phase B over 60 minutes[5].

  • Monitor UV absorbance simultaneously at 214 nm and 280 nm[5].

  • Calculate the elution concentration of the target peak. Design a focused preparative gradient (e.g., spanning ±10% of the elution point) to maximize resolution from closely eluting deletion sequences (e.g., des-His or des-Val impurities).

Step 3: Preparative HPLC (Scale-Up & Isolation)
  • Equilibrate a preparative C18 column (21.2 x 250 mm, 5–10 µm) at a scaled flow rate of 20.0 mL/min.

  • Inject 2.5 mL (25 mg) of the crude peptide per run.

    • Causality: Avoiding column overloading prevents peak broadening, ensuring the target peptide does not co-elute with adjacent synthesis impurities.

  • Execute the optimized shallow gradient (See Table 2).

  • Collect fractions based on a UV threshold trigger at 214 nm.

    • Causality: Time-slicing the main peak (collecting every 30 seconds) allows the scientist to discard peak "shoulders," which typically harbor truncated or isomerized contaminants[6].

Step 4: Fraction QC & Lyophilization
  • Analyze a 5 µL aliquot of each collected fraction using the analytical HPLC method and Liquid Chromatography-Mass Spectrometry (LC-MS)[1].

  • Pool only the fractions demonstrating >95% chromatographic purity and the correct target mass ( m/z [M+2H]2+ 823.95).

  • Freeze the pooled fractions at -80°C and lyophilize for 48–72 hours to remove all water, ACN, and volatile TFA, yielding the purified peptide as a stable trifluoroacetate salt[5].

Table 2: Optimized Preparative HPLC Gradient
Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% TFA in H2O)% Mobile Phase B (0.1% TFA in ACN)
0.020.0955
5.020.0955
50.020.05050
55.020.0595
60.020.0955

Purification Workflow Visualization

HPLC_Workflow Step1 1. Solubilization & Filtration (0.22 µm PTFE) Step2 2. Analytical RP-HPLC (Gradient Optimization) Step1->Step2 Step3 3. Preparative RP-HPLC (Scale-up & Fractionation) Step2->Step3 Step4 4. LC-MS Quality Control (Purity >95% Confirmation) Step3->Step4 Step5 5. Pooling & Lyophilization (Final Peptide API) Step4->Step5

Figure 2: Self-validating preparative HPLC workflow for synthetic peptide isolation.

References

  • Cayman Chemical - Angiotensinogen (1-13) (human) (trifluoroacetate salt)
  • Agilent Technologies - Efficient Purification of Synthetic Peptides at High and Low pH URL
  • BenchChem - A Comparative Guide to HPLC Methods for Peptide Purification and Analysis URL
  • PMC / NIH - Measurement of Angiotensin Peptides: HPLC-RIA URL
  • ResearchGate - HPLC purification of peptides and miniature proteins URL
  • MedChemExpress - Angiotensinogen (1-13) (human)

Sources

Protocol & Application Notes for the Preparation of Angiotensinogen (1-14) Stock Solution for Enzymatic Assays

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract & Scope

This document provides a comprehensive, field-tested protocol for the preparation, handling, and storage of a stock solution for the peptide with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His. This 14-amino acid peptide is a crucial substrate for the enzyme Renin (EC 3.4.23.15) and is commonly referred to as Angiotensinogen (1-14).[1][2][3] Accurate preparation of the substrate stock solution is a mission-critical step for generating reproducible and reliable data in enzymatic assays designed to screen for Renin inhibitors or to study the kinetics of the renin-angiotensin system (RAS).[4][5] This guide moves beyond a simple set of instructions to explain the scientific rationale behind each step, ensuring a robust and validated workflow.

Physicochemical Characterization: The "Why" Behind the Protocol

Understanding the inherent properties of the Angiotensinogen (1-14) peptide is fundamental to developing a successful solubilization strategy. The amino acid sequence dictates its overall charge, hydrophobicity, and potential for aggregation—all factors that influence solvent selection and handling.

Sequence Analysis

The peptide's behavior in solution is a direct consequence of its constituent amino acids.

  • Sequence: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His

  • Molecular Formula: C₈₀H₁₂₀N₂₂O₁₈

  • Molecular Weight: 1682.0 g/mol (Calculated)

A detailed analysis of the amino acid properties allows us to predict its solubility characteristics.

Property CategoryContributing ResiduesCountCharge Contribution (at pH 7)Analysis & Implication
Basic (Positive) Arginine (Arg), Histidine (His)3+1 (Arg), +1 (His x2)Contributes to a net positive charge, suggesting good solubility in acidic conditions.
Acidic (Negative) Aspartic Acid (Asp)1-1Contributes a negative charge.
Hydrophobic Valine (Val), Isoleucine (Ile), Leucine (Leu), Proline (Pro), Phenylalanine (Phe)70A high proportion (50%) of hydrophobic residues can lead to poor aqueous solubility and aggregation. This is a critical consideration.
Polar Uncharged Tyrosine (Tyr)10Tyrosine's hydroxyl group can participate in hydrogen bonding. Its aromatic ring allows for UV absorbance measurement for concentration determination.
Termini N-terminus (NH₂), C-terminus (COOH)2+1, -1Standard termini contribute to the overall charge.
Overall Net Charge (Asp, C-term) + (Arg, His, His, N-term) (-1 - 1) + (+1 +1 +1 +1) = +2 The peptide is basic at neutral pH. This is the primary determinant for the initial solvent choice.

Essential Materials & Equipment

Reagents
  • Lyophilized Angiotensinogen (1-14) peptide (purity ≥95% recommended)[3]

  • Sterile, deionized, nuclease-free water

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • 10% (v/v) Acetic Acid in sterile water

  • Assay-specific buffer (e.g., PBS, Tris-HCl)

  • Anhydrous nitrogen or argon gas (optional, for long-term storage)

Equipment
  • Calibrated analytical balance

  • Microcentrifuge

  • Benchtop vortex mixer

  • Bath sonicator

  • Calibrated micropipettes and sterile, low-retention tips

  • Sterile, low-protein-binding microcentrifuge tubes (e.g., siliconized)

  • UV-Vis Spectrophotometer and quartz cuvettes

Experimental Protocol: From Powder to Validated Stock

This protocol is designed as a self-validating workflow. The initial solubility test on a small aliquot de-risks the entire process, preventing the loss of valuable peptide.

Diagram: Solubility & Stock Preparation Workflow

G cluster_prep Phase 1: Pre-Dissolution cluster_test Phase 2: Solubility Test (Small Aliquot) cluster_main Phase 3: Main Stock Preparation P1 Equilibrate vial to Room Temp P2 Centrifuge vial briefly (1 min @ 5000 x g) P1->P2 Prevents condensation T1 Weigh ~1 mg peptide P2->T1 T2 Add Sterile Water T1->T2 T3 Vortex / Sonicate T2->T3 T4 Soluble? T3->T4 T5 Add 10% Acetic Acid (dropwise) T4->T5 No T8 Proceed to Main Protocol T4->T8 Yes T6 Soluble? T5->T6 T7 Lyophilize & restart with DMSO T6->T7 No T6->T8 Yes M1 Calculate required solvent volume T8->M1 M2 Dissolve full amount using validated solvent from Phase 2 M1->M2 M3 Confirm clarity M2->M3 M4 Perform QC (e.g., A280) M3->M4 M5 Aliquot into low-bind tubes M4->M5 M6 Store at -80°C M5->M6 G Start Start: Analyze Peptide Sequence Charge Calculate Net Charge at pH 7 Start->Charge Hydro Calculate % Hydrophobic Residues Charge->Hydro = 0 Basic Path: Basic Peptide (Charge > 0) Charge->Basic > 0 Acidic Path: Acidic Peptide (Charge < 0) Charge->Acidic < 0 Hydro->Charge < 50% Neutral Path: Neutral/Hydrophobic (Charge = 0 or >50% Hydrophobic) Hydro->Neutral > 50% Solvent1 1. Try Sterile Water 2. Try 10% Acetic Acid Basic->Solvent1 Solvent2 1. Try Sterile Water 2. Try 1% Ammonium Bicarbonate Acidic->Solvent2 Solvent3 1. Try minimal DMSO/DMF 2. Slowly dilute with aqueous buffer Neutral->Solvent3

Caption: General decision tree for selecting a peptide solvent.

References

  • Chemsrc. (2025). CAS#:20845-02-7 | H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser-OH. Retrieved from [Link]

  • PubChem. (n.d.). Angiotensinogen (1-14). National Center for Biotechnology Information. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Blue Tiger Scientific. (n.d.). Angiotensinogen (1-14) Renin Substrate Porcine. Retrieved from [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling. Retrieved from [Link]

  • BRENDA. (n.d.). Information on EC 3.4.23.15 - renin. Retrieved from [Link]

  • T.A. B. van den Belt, et al. (2012). Three key proteases – angiotensin-I-converting enzyme (ACE), ACE2 and renin. The Journal of the Renin-Angiotensin-Aldosterone System. Retrieved from [Link]

  • Sato, Y., Hiwada, K., & Kokubu, T. (1985). Physicochemical characteristics of human high molecular weight angiotensinogen. Life Sciences, 37(4), 371-7. Retrieved from [Link]

  • ExPASy. (n.d.). ENZYME entry: EC 3.4.23.15. Retrieved from [Link]

  • IUBMB. (n.d.). EC 3.4.23.15. Retrieved from [Link]

  • BRENDA. (n.d.). EC 3.4.23.15: renin. Retrieved from [Link]

  • NextSDS. (n.d.). AC-ASP-ARG-VAL-TYR-ILE-HIS-PRO-PHE-HIS-LEU-LEU-VAL-TYR-SER-OH. Retrieved from [Link]

  • Chegg. (2016). Solved Consider the following peptides: Tyr-Glu-GIn-Asp-Pro. Retrieved from [Link]

  • ResearchGate. (2021). Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe), Losartan, V8 Losartan... Retrieved from [Link]

  • Chem 109 C, Practice Problems. (n.d.). Retrieved from [Link]

Sources

Application Note: Development of a Continuous Fluorometric Assay for Renin Activity Using a FRET-Labeled Preangiotensinogen (1-13) Peptide Substrate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid homeostasis, making its components prime targets for cardiovascular drug development. The aspartic protease renin is the key rate-limiting enzyme in this pathway, catalyzing the conversion of angiotensinogen to angiotensin I.[1] This application note provides a comprehensive guide for the development and validation of a sensitive, continuous fluorometric assay for human renin activity. The assay utilizes a custom-synthesized peptide substrate based on the human Preangiotensinogen (1-13) sequence (DRVYIHPFHLVIH)[2], which is specifically recognized and cleaved by renin. By incorporating a Fluorescence Resonance Energy Transfer (FRET) pair, enzymatic activity can be monitored in real-time, providing a robust platform for high-throughput screening of renin inhibitors and detailed kinetic analysis.

Introduction to the Renin-Angiotensin System and FRET-Based Assays

The RAS cascade begins with the highly specific cleavage of the N-terminus of angiotensinogen by renin, an aspartic protease primarily secreted by the juxtaglomerular cells of the kidney. This reaction yields the decapeptide Angiotensin I (Ang I). Ang I is subsequently converted to the potent vasoconstrictor Angiotensin II by Angiotensin-Converting Enzyme (ACE).[3] Because the initial cleavage by renin is the rate-limiting step, it represents a primary control point in the entire system and a key target for antihypertensive therapies.[1]

To facilitate the discovery of novel renin inhibitors, a reliable and high-throughput assay is essential. Continuous kinetic assays based on Fluorescence Resonance Energy Transfer (FRET) offer significant advantages over endpoint or HPLC-based methods, including higher sensitivity, simplicity, and amenability to automation.[4][5] FRET is a distance-dependent interaction between two dye molecules, a fluorescent donor and a quencher acceptor, where the donor's emission is absorbed by the quencher when they are in close proximity.[6] By designing a peptide substrate with a FRET pair flanking the enzymatic cleavage site, protease activity can be measured by the increase in fluorescence that occurs as the donor and quencher are separated.[7]

This guide details the design of a FRET substrate derived from Preangiotensinogen (1-13), the natural recognition sequence for renin, and provides step-by-step protocols for assay optimization, validation, and implementation in inhibitor screening.

Principle of the Renin FRET Assay

The assay is based on the enzymatic cleavage of a synthetic Preangiotensinogen (1-13) peptide modified to contain a fluorophore and a quencher. The native human sequence is Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His. Renin specifically cleaves the peptide bond between Leucine-10 (P1) and Valine-11 (P1').[1]

Our FRET substrate incorporates a fluorophore, such as o-aminobenzoic acid (Abz), and a quencher, such as 2,4-dinitrophenyl (Dnp), on opposite sides of this cleavage site.

  • Intact Substrate (Low Fluorescence): In the full-length peptide, the fluorophore and quencher are held in close proximity by the peptide backbone. The energy emitted by the fluorophore upon excitation is efficiently absorbed by the quencher, resulting in minimal light emission.

  • Cleaved Substrate (High Fluorescence): Upon incubation with renin, the enzyme hydrolyzes the Leu-Val bond. This cleavage separates the peptide into two fragments, releasing the fluorophore from the quencher's proximity. The donor's fluorescence is no longer quenched, leading to a time-dependent increase in fluorescence intensity that is directly proportional to renin activity.

Fig 1. Mechanism of the FRET-based renin assay.

Materials and Equipment

Reagents & Consumables
ReagentRecommended SupplierPurpose
FRET-Substrate (e.g., Abz-DRVYIHPFHLVIH-Lys(Dnp)-OH)Custom Peptide Synthesis ServiceFluorogenic substrate for renin
Recombinant Human ReninR&D Systems, Sigma-AldrichEnzyme source
AliskirenCayman Chemical, Selleck ChemPositive control renin inhibitor
Tris-HClSigma-AldrichBuffering agent
Sodium Chloride (NaCl)Sigma-AldrichModulator of enzyme activity
EDTASigma-AldrichChelating agent
Bovine Serum Albumin (BSA)Sigma-AldrichPrevents non-specific binding
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-AldrichSolvent for substrate and inhibitor
Black, flat-bottom 96- or 384-well microplatesCorning, GreinerLow-fluorescence assay plates
Equipment
  • Fluorescence microplate reader with kinetic reading capability and temperature control.

  • Calibrated single and multichannel pipettes.

  • Standard laboratory equipment (vortex mixer, centrifuge).

Reagent Preparation

Proper reagent preparation is critical for assay consistency.

Solution NameComponentStock Conc.Final Conc.Preparation Details
Assay Buffer Tris-HCl, pH 7.41 M50 mMDissolve components in ultrapure water, adjust pH to 7.4 at room temperature, and filter sterilize. Store at 4°C.
NaCl5 M100 mM
EDTA0.5 M1 mM
BSA10% (w/v)0.01% (w/v)Add BSA just before use from a filtered stock.
Enzyme Stock Recombinant Human Renin100 µg/mL2X Working SolutionDilute the manufacturer's stock in cold Assay Buffer immediately before use. Keep on ice.
Substrate Stock FRET-Substrate10 mM2X Working SolutionDissolve lyophilized peptide in 100% DMSO. Store in small aliquots at -20°C, protected from light.
Inhibitor Stock Aliskiren10 mMSerial DilutionsDissolve in 100% DMSO. Store in small aliquots at -20°C.

Experimental Protocols

Protocol 1: Determination of Optimal Substrate Concentration (Kₘ)

Rationale: To ensure the assay is sensitive to inhibitors and follows Michaelis-Menten kinetics, it is crucial to determine the substrate concentration that gives half-maximal velocity (Kₘ). The assay should ideally be run at a substrate concentration equal to or slightly below the Kₘ.

Procedure:

  • Prepare Substrate Dilutions: Prepare a serial dilution of the FRET-Substrate in Assay Buffer, starting from a high concentration (e.g., 50 µM) down to a low concentration (e.g., 0.1 µM). Prepare enough of each concentration for triplicate wells.

  • Set up the Plate: In a 96-well black plate, add 50 µL of each substrate dilution. Add 50 µL of Assay Buffer to three wells to serve as a 'no enzyme' background control.

  • Equilibrate: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Prepare a 2X working solution of renin (e.g., 20 ng/mL) in cold Assay Buffer. Add 50 µL of the 2X renin solution to all wells except the background controls.

  • Read Fluorescence: Immediately place the plate in the microplate reader (pre-set to 37°C). Measure fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) using appropriate wavelengths for the FRET pair (e.g., Ex/Em = 320/420 nm for Abz/Dnp).[8]

  • Analyze Data:

    • For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve (RFU/min).

    • Subtract the average slope of the 'no enzyme' control from all data points.

    • Plot V₀ versus substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ.

Protocol 2: Standard Renin Activity and Inhibitor Screening Assay

Rationale: This protocol provides a standardized workflow for measuring renin activity and screening for inhibitors using the optimal substrate concentration determined in Protocol 1.

Workflow cluster_plate Assay Plate Setup (96-well) cluster_read Data Acquisition cluster_analysis Data Analysis p1 Add 50 µL Inhibitor or Vehicle (DMSO in Assay Buffer) p2 Add 25 µL of 4X Renin Solution p1->p2 p3 Incubate for 15 min at 37°C (Pre-incubation) p2->p3 p4 Add 25 µL of 4X FRET-Substrate Solution to Initiate p3->p4 r1 Place plate in reader (37°C) p4->r1 r2 Read Fluorescence (Ex/Em) Kinetically for 30-60 min r1->r2 a1 Calculate Initial Velocity (V₀) from linear slope r2->a1 a2 Calculate % Inhibition relative to vehicle control a1->a2 a3 Plot % Inhibition vs. [Inhibitor] and fit for IC₅₀ a2->a3

Fig 2. Workflow for renin inhibitor screening.

Procedure:

  • Prepare Reagents:

    • Prepare a 4X working solution of the FRET-Substrate in Assay Buffer at the predetermined Kₘ value (e.g., if Kₘ = 10 µM, prepare a 40 µM solution).

    • Prepare a 4X working solution of renin in Assay Buffer (e.g., 40 ng/mL).

    • Prepare serial dilutions of the test compound or control inhibitor (Aliskiren) in Assay Buffer containing a fixed final concentration of DMSO (e.g., 1%).

  • Assay Plate Setup:

    • Add 50 µL of the inhibitor dilutions or vehicle control (Assay Buffer + DMSO) to triplicate wells.

    • Add 25 µL of the 4X renin solution to all wells.

    • For controls, prepare wells for:

      • 100% Activity: 50 µL vehicle + 25 µL 4X renin.

      • Background: 75 µL Assay Buffer (no enzyme).

    • Tap the plate gently to mix and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate and Read:

    • Initiate the reaction by adding 25 µL of the 4X FRET-Substrate solution to all wells (final volume = 100 µL).

    • Immediately begin kinetic measurement in the fluorescence plate reader as described in Protocol 1.

  • Data Analysis (IC₅₀ Determination):

    • Calculate the initial velocity (V₀) for each well.

    • Subtract the average velocity of the background control wells.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_vehicle)) * 100

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Results & Troubleshooting

ParameterExpected ValueSignificance & Comments
Substrate Kₘ 1-10 µMThis value is typical for renin FRET substrates.[4] A lower Kₘ indicates higher binding affinity.
Aliskiren IC₅₀ 0.5-5 nMThe calculated IC₅₀ for a known potent inhibitor should be in the low nanomolar range, validating assay performance.
Z' Factor > 0.5A Z' factor calculated from the 100% activity and background controls should be above 0.5 for a robust screening assay.

Troubleshooting:

  • High Background Fluorescence: May be due to substrate degradation or impurity. Verify substrate purity via HPLC. Store substrate stock protected from light and minimize freeze-thaw cycles.

  • Low Signal-to-Background Ratio: Increase enzyme concentration or extend the reading time. Ensure the correct excitation/emission filters are being used.

  • Non-linear Reaction Progress Curves: This could indicate substrate depletion (use lower enzyme concentration or higher substrate concentration), photobleaching (reduce excitation light intensity), or enzyme instability (ensure BSA is in the buffer).

Conclusion

The FRET-based assay described in this application note provides a sensitive, continuous, and robust method for measuring human renin activity. The use of a substrate derived from the natural Preangiotensinogen (1-13) sequence ensures high specificity for renin. This protocol has been optimized for determining enzyme kinetics and for the high-throughput screening and characterization of potential renin inhibitors. Its adaptability and precision make it an invaluable tool for researchers in cardiovascular disease and drug development professionals aiming to modulate the renin-angiotensin system.

References

  • RayBiotech, Inc. (n.d.). Protease Activity Assay Kit (Fluorometric). Retrieved from [Link]

  • Murakami, K., et al. (1989). Renin assay using a fluorogenic substrate and high performance liquid chromatography. Biomedical Chromatography. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Use of the Protease Fluorescent Detection Kit to Determine Protease Activity. NCBI. Retrieved from [Link]

  • Wang, G. T., et al. (1993). A continuous fluorescence assay of renin activity. Analytical Biochemistry. Retrieved from [Link]

  • Pénzes, C., et al. (2004). Highly sensitive intramolecularly quenched fluorogenic substrates for renin based on the combination of L-2-amino-3-(7-methoxy-4-coumaryl)propionic acid with 2,4-dinitrophenyl groups at various positions. Biochemical Journal. Retrieved from [Link]

  • Pénzes, C., et al. (2004). Highly sensitive intramolecularly quenched fluorogenic substrates for renin.... NCBI. Retrieved from [Link]

  • Liu, T., et al. (2020). Molecular Imaging of Renin Activity using Fluorogenic Nanoprobes for Precision Antihypertensive Therapy. ResearchGate. Retrieved from [Link]

  • Carmona, A. K., et al. (2006). A continuous fluorescence resonance energy transfer angiotensin I-converting enzyme assay. Nature Protocols. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of the FRET peptide mechanism with the Abz/Dnp.... Retrieved from [Link]

  • Eurogentec. (n.d.). Angiotensin I Converting Enzyme 2, ACE-2/Caspase-1 Substrate. Retrieved from [Link]

  • NovoPro Bioscience Inc. (n.d.). Angiotensinogen (1-13) peptide. Retrieved from [Link]

  • Al-Ghamdi, A. A., et al. (2021). Peptide substrate screening for the diagnosis of SARS-CoV-2 using fluorescence resonance energy transfer (FRET) assay. NCBI. Retrieved from [Link]

  • Cheng, H., et al. (2022). Characterizations of angiotensin-converting enzyme-2 (ACE2) peptidase activity. NCBI. Retrieved from [Link]

  • Fountain, J. H., & Lappin, S. L. (2021). Physiology, Renin Angiotensin System. NCBI. Retrieved from [Link]

  • Lin, L., et al. (2010). Inhibition of Angiotensin I - Converting Enzymes by Enzymatic Hydrolysates from Chicken Blood. Journal of Food Science. Retrieved from [Link]

  • Wu, C., et al. (2017). Structural basis for the specificity of renin-mediated angiotensinogen cleavage. Journal of Biological Chemistry. Retrieved from [Link]

  • Velez, J. C., et al. (2015). Enzymatic processing of angiotensin peptides by human glomerular endothelial cells. NCBI. Retrieved from [Link]

  • Udenigwe, C. C., & Aluko, R. E. (2012). Angiotensin I-converting enzyme inhibitory peptides: Inhibition mode, bioavailability, and antihypertensive effects. BioMedicine. Retrieved from [Link]

  • Pan, C., et al. (2010). Inhibitor and Substrate Binding by Angiotensin-converting Enzyme. NCBI. Retrieved from [Link]

  • Zhang, M., et al. (2024). Novel Angiotensin-Converting Enzyme Inhibitory Peptides from Bungarus multicinctus: Simulated Gastrointestinal Digestion, Identification and Antihypertensive Mechanism. MDPI. Retrieved from [Link]

  • Fitriani, A., et al. (2024). Investigation of Angiotensin I-Converting Enzyme Inhibitory Peptides Derived from Germinated Lamtoro Gung Using In Vitro and In Silico Approaches. NCBI. Retrieved from [Link]

  • Kim, E. K., et al. (2016). Potential Precursor of Angiotensin-I Converting Enzyme (ACE) Inhibitory Activity and Structural Properties of Peptide from Peptic Hydrolysate of Cutlassfish Muscle. ResearchGate. Retrieved from [Link]

Sources

Application Note: Kinetic Profiling of Human Kidney Renin Using Angiotensinogen (1-13) Substrate

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Biologists, Structural Biologists, and Preclinical Drug Development Scientists

Introduction & Mechanistic Grounding

Renin (EC 3.4.23.15) is a highly specific aspartyl protease secreted by the juxtaglomerular cells of the human kidney[1]. As the rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), renin’s sole known physiological function is the cleavage of the circulating glycoprotein angiotensinogen to yield the inactive decapeptide Angiotensin I (Ang I), which is subsequently converted to the potent vasoconstrictor Angiotensin II by Angiotensin-Converting Enzyme (ACE)[1].

In preclinical drug discovery, accurately measuring the Michaelis-Menten kinetics ( Km​ and Vmax​ ) of human kidney renin is critical for screening renin inhibitors (e.g., aliskiren) and profiling off-target effects.

Why Angiotensinogen (1-13)?

The N-terminal sequence of human angiotensinogen is Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His. Human renin specifically cleaves the Leu10−Val11 peptide bond. While full-length recombinant angiotensinogen can be used, it is prone to batch-to-batch glycosylation variance that can obscure precise kinetic measurements.

The synthetic peptide Angiotensinogen (1-13) is the premier substrate for label-free kinetic assays. It lacks the complex carbohydrate binding sites found in longer fragments (like the Asn14−Glu15−Ser16 sequence) but retains all the essential subsite recognition elements (P5 to P3') required for human renin binding[2]. Because it is unmodified (lacking bulky fluorophores like EDANS/DABCYL), it provides a true representation of native binding kinetics, making it the gold standard for high-fidelity Reversed-Phase HPLC (RP-HPLC) cleavage assays[3].

RAAS Pathway & Cleavage Mechanism

RAAS_Pathway A Angiotensinogen (1-13 Substrate) C Angiotensin I (1-10) A->C Cleavage at Leu10-Val11 B Human Kidney Renin (Aspartyl Protease) B->C Catalyzes E Angiotensin II (1-8) C->E Cleavage at Phe8-His9 D ACE (Metalloprotease) D->E Catalyzes

Figure 1: The RAAS signaling cascade highlighting the specific enzymatic cleavage sites.

Kinetic Data Presentation

The kinetic constants of human renin vary significantly depending on the substrate's length and origin. The 3-dimensional structure of the substrate plays a key role in hydrolysis[4]. Below is a consolidated reference table of established kinetic parameters for human renin to guide your assay calibration.

SubstrateCleavage Site Km​ ( μM ) Vmax​ / kcat​ NotesReference
Human Angiotensinogen (Native) Leu10−Val11 0.7 - 1.5High catalytic efficiency due to native 3D folding.[5]
Human Angiotensinogen (1-13) Leu10−Val11 ~34.0 Vmax​=4.1×10−9 mol/G.U. min.[2]
Human Angiotensinogen (1-17) Leu10−Val11 34.0Identical Km​ to 1-13; glycosylation site does not alter affinity.[2]
Porcine Tetradecapeptide (TDP) Leu10−Leu11 18.7Often used historically; non-native cleavage site for human renin.[3]

Experimental Workflow: Label-Free HPLC Renin Assay

Workflow S1 1. Substrate Titration Prepare Ang(1-13) from 5 µM to 100 µM S2 2. Enzymatic Reaction Add 5 nM Human Renin, incubate at 37°C S1->S2 S3 3. Reaction Quenching Add 1% TFA to denature enzyme S2->S3 S4 4. RP-HPLC Separation C18 Column, Gradient Elution, UV 214 nm S3->S4 S5 5. Kinetic Modeling Plot V0 vs [S], fit to Michaelis-Menten S4->S5

Figure 2: Step-by-step experimental workflow for label-free HPLC-based renin kinetic profiling.

Detailed Protocol: Determining Km​ and Vmax​

This protocol utilizes a self-validating system: it relies on the direct chromatographic separation of the substrate (Ang 1-13) and the product (Ang 1-10), ensuring that any signal measured is causally linked to specific Leu10−Val11 peptide bond hydrolysis, rather than non-specific degradation or fluorophore artifacts[3].

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

    • Causality: BSA is strictly required to prevent the highly hydrophobic renin enzyme from adsorbing to the walls of polystyrene or polypropylene microplates/tubes, which would artificially lower the apparent Vmax​ .

  • Substrate Stock: Dissolve lyophilized Human Angiotensinogen (1-13) in 100% DMSO to a concentration of 10 mM. Dilute further in Assay Buffer to create a working titration series: 5, 10, 20, 35, 50, 75, and 100 μM . (This brackets the expected Km​ of 34 μM ).

  • Enzyme Working Solution: Recombinant human kidney renin diluted to 50 nM in Assay Buffer. (Final assay concentration will be 5 nM).

Reaction Execution (Self-Validating Setup)
  • Equilibration: Aliquot 80 μL of each substrate concentration into low-binding microcentrifuge tubes. Pre-incubate at 37°C for 5 minutes.

    • Causality: Aspartyl protease kinetics are highly temperature-sensitive. Failure to pre-equilibrate will result in a non-linear initial velocity ( V0​ ).

  • Initiation: Add 10 μL of the 50 nM Renin Working Solution to each tube (Total volume = 90 μL ). Mix gently by pipetting.

  • Incubation: Incubate exactly at 37°C.

  • Quenching: At exactly 15 minutes, add 10 μL of 10% Trifluoroacetic acid (TFA) to each tube to yield a final concentration of 1% TFA.

    • Causality: Renin is active at physiological pH. Dropping the pH to < 2.0 via TFA instantly protonates the catalytic aspartate residues, permanently halting the reaction. It also acts as an ion-pairing agent required for the subsequent RP-HPLC step[3].

  • Controls:

    • Negative Control: Assay buffer + Substrate + 1% TFA, followed by Renin addition (Ensures no spontaneous hydrolysis).

    • Positive Inhibition Control: Pre-incubate renin with 100 nM Aliskiren before adding substrate (Validates that cleavage is exclusively renin-mediated).

RP-HPLC Analysis
  • Column: C18 Reversed-Phase column (e.g., 4.6 x 150 mm, 5 μm particle size).

  • Mobile Phases:

    • Buffer A: 0.1% TFA in LC-MS grade Water.

    • Buffer B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 50% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: UV absorbance at 214 nm (detects peptide bonds) and 280 nm (detects the Tyrosine residue present in both Ang 1-13 and Ang 1-10)[3].

  • Integration: The Ang I (1-10) product will elute earlier than the more hydrophobic Ang(1-13) substrate. Integrate the Area Under the Curve (AUC) for the Ang I peak.

Data Analysis (Michaelis-Menten Kinetics)
  • Convert the Ang I peak AUC to molar concentration using a previously established Ang I standard curve.

  • Calculate the initial velocity ( V0​ ) for each substrate concentration: V0​=Time (min)[AngI generated]​ .

  • Plot V0​ (y-axis) against the initial substrate concentration [S] (x-axis).

  • Use non-linear regression software to fit the data to the Michaelis-Menten equation:

    V0​=Km​+[S]Vmax​×[S]​
  • Calculate kcat​ using the equation kcat​=[Et​]Vmax​​ , where [Et​] is the total enzyme concentration.

References

  • Hirata IY, et al. "Synthesis of human angiotensinogen (1-17) containing one of the putative glycosylation binding sites and its hydrolysis by human renin and porcine pepsin." Int J Pept Protein Res. 1991.[Link]

  • Cumin F, et al. "Comparative enzymatic studies of human renin acting on pure natural or synthetic substrates." Biochim Biophys Acta. 1985.[Link]

  • McDonald WJ, et al. "Renin-renin substrate kinetic constants in the plasma of normal and estrogen-treated humans." J Clin Endocrinol Metab. 1977.[Link]

  • Marszałek D, et al. "Determination of in vitro activity renin inhibitors by HPLC method." Acta Pol Pharm. 2014.[Link]

  • Wikipedia Contributors. "Renin." Wikipedia, The Free Encyclopedia.[Link]

Sources

Troubleshooting & Optimization

Preventing peptide degradation of H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Angiotensinogen (1-13) (Sequence: H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH). As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Peptides are dynamic molecules; their stability is dictated by their specific amino acid sequence and their microenvironment.

Angiotensinogen (1-13) is a highly specific 13-amino-acid fragment of the human renin substrate[1][2]. Because it is biologically active and structurally complex, it is highly susceptible to enzymatic cleavage, hydrophobic aggregation, and moisture-induced hydrolysis. This guide provides the mechanistic causality behind these degradation pathways and equips you with self-validating protocols to ensure absolute experimental reproducibility.

G Peptide Angiotensinogen (1-13) DRVYIHPFHLVIH Enzymatic Enzymatic Cleavage (Trace Proteases) Peptide->Enzymatic Chemical Chemical Degradation (Moisture/pH) Peptide->Chemical Physical Physical Loss (Aggregation/Adsorption) Peptide->Physical Renin Renin / Cathepsin D Cleaves Leu10-Val11 Enzymatic->Renin Hydrolysis Acid Hydrolysis Asp1-Arg2 Bond Chemical->Hydrolysis Adsorption Hydrophobic Sticking LVIH C-Terminus Physical->Adsorption

Fig 1. Primary degradation and loss pathways for Angiotensinogen (1-13).

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my Angiotensinogen (1-13) lose biological activity after 1–2 weeks in solution? A1: This is the most common issue reported, and it almost always stems from enzymatic cleavage or pH-induced hydrolysis .

  • The Causality: Angiotensinogen (1-13) is the natural substrate for human kidney renin and cathepsin D[1][3]. These aspartyl proteases specifically target and cleave the Leu10-Val11 scissile bond[4][5]. Even microscopic trace contamination of these proteases in your biological assays or buffers will rapidly degrade the peptide into Angiotensin I (1-10) and the inactive Val-Ile-His tripeptide. Furthermore, keeping the peptide in an aqueous solution for extended periods, especially at pH > 8, accelerates the hydrolysis of the N-terminal Asp1-Arg2 bond[6][7].

  • The Solution: Never store this peptide in working solutions. Reconstitute, aliquot immediately, and flash-freeze at -80°C.

Q2: My peptide won't fully dissolve after thawing, or I am experiencing a massive drop in yield. What happened? A2: You are observing physical loss due to hydrophobic aggregation and surface adsorption .

  • The Causality: While the peptide has a theoretical isoelectric point (pI) of ~7.98 and contains hydrophilic residues (Asp, Arg, His), its C-terminal tail (Leu-Val-Ile-His) and mid-region (Tyr-Ile-His-Pro-Phe) are highly hydrophobic[1][7]. During freeze-thaw cycles, transient localized concentration spikes occur in the solvent, forcing these hydrophobic domains to interact and form insoluble aggregates. Additionally, these hydrophobic regions readily adsorb to the walls of standard polypropylene tubes or glass vials.

  • The Solution: Always use low-protein-binding (low-retention) tubes. If aggregation occurs, adding a small percentage of DMSO (up to 5%, assay permitting) or a mild acid (like 0.1% TFA or 10% acetic acid) will disrupt the hydrophobic interactions and restore solubility[6][7].

Q3: How do I prevent chemical degradation (oxidation/hydrolysis) during long-term storage of the powder? A3: Chemical degradation is driven by moisture and temperature .

  • The Causality: Lyophilized peptides are inherently hygroscopic[8]. If you open a cold vial straight from the -20°C freezer, atmospheric moisture immediately condenses on the powder. Water acts as a nucleophile; this introduced moisture facilitates localized acid-base reactions, leading to the hydrolysis of the peptide backbone. Additionally, the three Histidine residues and one Tyrosine can undergo photo-oxidation if exposed to ambient light over time[6][9].

  • The Solution: Always equilibrate the sealed vial to room temperature in a desiccator before opening[8][9]. Store the lyophilized powder at -20°C to -80°C, strictly protected from light[7][9].

Part 2: Quantitative Data & Physicochemical Profile

To design a self-validating experiment, you must understand the exact physicochemical parameters of your molecule. Use the table below to benchmark your storage and reconstitution strategies.

ParameterCharacteristic / ValueScientific Rationale & Impact
Sequence DRVYIHPFHLVIH13-amino-acid renin substrate tetradecapeptide derivative[1].
Molecular Weight ~1645.9 DaCritical for MS validation. Expect an [M+H]+ peak at ~1646.9 m/z[1][2].
Isoelectric Point (pI) ~7.98The peptide carries a net charge near zero at pH 8, making it least soluble. Reconstitute in slightly acidic buffers (pH 5–6)[1][7].
Primary Cleavage Site Leu10 - Val11Highly specific target for human renin and cathepsin D[3][4].
Lyophilized Storage -20°C to -80°C (Desiccated)Halts moisture-induced hydrolysis and prevents bacterial growth[8][9].
Solution Storage -80°C (Single-use aliquots)Prevents freeze-thaw induced hydrophobic aggregation[6][7].

Part 3: Step-by-Step Experimental Methodologies

Protocol 1: Self-Validating Reconstitution and Aliquoting

This protocol ensures maximum solubility while preventing hydrolytic degradation. It is designed as a self-validating system: if the visual checks fail, the protocol dictates immediate corrective action.

  • Equilibration: Remove the lyophilized Angiotensinogen (1-13) from the -20°C freezer. Place the sealed vial in a desiccator and allow it to equilibrate to room temperature for at least 30–60 minutes. Reason: Prevents atmospheric condensation on the hygroscopic powder[7][8].

  • Centrifugation: Centrifuge the vial at 10,000 x g for 1 minute before opening. Reason: Pellets any powder stuck to the cap during transit.

  • Solvent Addition: Add sterile, endotoxin-free water or a slightly acidic buffer (pH 5.0–6.0) to achieve a stock concentration of 1–2 mg/mL. Do not use buffers with pH ≥ 8.0[6][7].

  • Validation Check (Visual): Gently vortex. The solution must be 100% clear.

    • Troubleshooting: If the solution is cloudy, hydrophobic aggregation has occurred. Add 1–2% DMSO dropwise until the solution clears, then dilute to your final working concentration[6].

  • Aliquoting: Immediately divide the stock solution into single-use aliquots (e.g., 10–50 µL) using low-protein-binding microcentrifuge tubes.

  • Flash Freezing: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer for long-term storage.

G Start Lyophilized Peptide Store at -20°C Equilibrate Equilibrate to RT in Desiccator Start->Equilibrate Reconstitute Reconstitute in pH 5-6 Buffer Equilibrate->Reconstitute Aliquot Aliquot into Low-Bind Tubes Reconstitute->Aliquot Freeze Flash Freeze & Store at -80°C Aliquot->Freeze

Fig 2. Self-validating workflow for reconstitution and storage.

Protocol 2: Post-Storage Integrity Validation (HPLC/MS)

If you suspect peptide degradation after prolonged storage, validate the structural integrity using LC-MS before proceeding with expensive biological assays.

  • Sample Preparation: Thaw a single -80°C aliquot on ice. Dilute a 1 µg sample in 0.1% Formic Acid in HPLC-grade water.

  • Chromatography (RP-HPLC): Inject the sample onto a C18 reverse-phase column (e.g., 150 x 2.1 mm, 3 µm). Run a linear gradient from 5% to 60% Acetonitrile (with 0.1% Formic Acid) over 20 minutes.

  • Mass Spectrometry Validation:

    • Expected Intact Mass: Look for the [M+H]+ ion at ~1646.9 m/z and the [M+2H]2+ ion at ~824.0 m/z .

    • Degradation Check: Scan for a peak at ~1296.5 m/z . This corresponds to Angiotensin I (1-10) (DRVYIHPFHL), indicating that trace renin or cathepsin D cleavage has occurred at the Leu10-Val11 bond during storage[3][4].

  • Purity Calculation: Integrate the area under the curve (AUC) for the intact peak versus degradation peaks. A purity of >95% validates the aliquot for assay use.

References

  • Angiotensinogen (1- 13) peptide: Product Information. NovoPro Labs.[Link]

  • How to Store Peptides | Best Practices for Researchers. JPT Peptide Technologies.[Link]

  • Peptide Handling (Solubility & Storage) Guideline. Biomatik.[Link]

  • How to store and handle Synthetic Peptides. LifeTein.[Link]

  • Human renin inhibitor peptides. American Heart Association Journals.[Link]

  • Renin cleavage of a human kidney renin substrate analogous to human angiotensinogen. PubMed (Anal Biochem).[Link]

  • Effects of Substitution of Val for Leu11 of Ovine Angiotensinogen on Renin Activity. Taylor & Francis Online.[Link]

Sources

Optimizing HPLC retention time and peak resolution for Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His (Angiotensinogen 1-13) Audience: Analytical Chemists, Peptide Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with this specific 13-amino acid peptide. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fail here, yielding broad, split, or severely tailing peaks.

This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality behind these chromatographic anomalies and provide a self-validating, step-by-step protocol to achieve baseline resolution and optimal peak shape.

Physicochemical Profiling of the Analyte

Before altering any HPLC parameters, we must analyze the structural thermodynamics of the peptide. The sequence (D-R-V-Y-I-H-P-F-H-L-V-I-H) presents two distinct chromatographic traps: a high density of basic residues and a sterically hindered proline bond.

Table 1: Quantitative Physicochemical Properties

PropertyValueChromatographic Implication
Molecular Weight 1645.6 g/mol [1]Requires a standard 100 Å – 130 Å pore size C18 column for optimal mass transfer.
Net Charge (pH 2.0) +5Highly cationic at acidic pH. Prone to severe secondary electrostatic interactions with stationary phase silanols.
Basic Residues 4 (1x Arg, 3x His)The cyclic amine in the histidine side chain has a pKa of ~6.0[2]. At pH 2-3, all three histidines are fully protonated, driving peak tailing.
Proline Residue 1 (Pro7)The His6-Pro7 peptide bond undergoes slow cis-trans isomerization at room temperature[3], causing peak splitting.
Hydrophobicity High (8/13 residues)Requires a shallow organic gradient (Acetonitrile) to prevent rapid precipitation or co-elution.
Diagnostic Logic Tree

Use the following logic flow to diagnose your specific peak shape anomaly.

Troubleshooting_Tree Start Symptom: Poor HPLC Resolution Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His Split Observation A: Peak Broadening or Splitting Start->Split Tail Observation B: Severe Peak Tailing Start->Tail Proline Root Cause: His6-Pro7 Cis-Trans Isomerization Split->Proline Silanol Root Cause: Basic Residues (Arg, 3xHis) Interacting with Silanols Tail->Silanol Temp Resolution: Elevate Column Temp to 55°C to accelerate interconversion Proline->Temp TFA Resolution: Use 0.1% TFA for Ion-Pairing & End-capped C18 Column Silanol->TFA

Diagnostic logic tree for resolving peak shape anomalies in multi-histidine, proline-containing peptides.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why is my peptide eluting as a broad, split, or "doublet" peak at room temperature? The Causality: This is a classic symptom of cis-trans isomerization occurring at the His6-Pro7 peptide bond. Unlike other amino acids, the energy barrier for rotation around a proline peptide bond is relatively low. At room temperature, the lifetime of these isomers ranges from seconds to minutes[3]. Because this interconversion rate is similar to the timescale of your HPLC run, the column partially separates the cis and trans conformers, resulting in multiple peaks or a broad plateau[4]. The Fix: You must provide thermal energy to overcome this rotational barrier. By elevating the column temperature to 50–60°C, the cis-trans interconversion becomes so rapid that the HPLC only "sees" a single, time-averaged conformation, collapsing the doublet into a single sharp peak[5].

Q2: Why am I observing severe peak tailing even when the peak is not split? The Causality: Your peptide contains one Arginine and three Histidines. Because the pKa of the cyclic amine in the histidine side chain is ~6.0[2], running your mobile phase at pH 2.0 leaves the peptide with a massive +5 net charge. These localized positive charges act as strong cation exchangers, interacting with any unprotonated, residual silanols ( Si−O− ) on the silica stationary phase. The presence of multiple histidine residues drastically amplifies this binding[6]. The Fix: You must use a strong ion-pairing agent. Adding 0.1% Trifluoroacetic acid (TFA) to your mobile phase serves two purposes: it lowers the pH to protonate (neutralize) the silanols, and the CF3​COO− anions form a hydrophobic ion-pair complex with the basic residues, masking them from the silica surface[6][7].

Q3: Can I use Formic Acid instead of TFA for better MS compatibility? The Causality: While Formic Acid (FA) is preferred for LC-MS due to lower ion suppression, it is a weak ion-pairing agent. For a +5 charged peptide, 0.1% FA will likely fail to mask the basic residues adequately, leading to unacceptable tailing. The Fix: If MS analysis is mandatory, try a compromise: use 0.05% TFA mixed with 0.05% FA, or utilize a column specifically designed with a Charged Surface Hybrid (CSH) technology that repels basic peptides without needing high TFA concentrations.

Validated Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . By running the prescribed diagnostic control, you can definitively prove whether your chromatographic issues are structural (isomerization) or systemic (column degradation).

Table 2: HPLC Method Optimization Matrix

ParameterSub-Optimal ConditionOptimized ConditionQuantitative Impact
Column Temperature 25 °C (Room Temp)55 °C Collapses 2 peaks (cis/trans) into 1 sharp peak.
Ion-Pairing Agent 0.1% Formic Acid0.1% TFA Reduces peak asymmetry ( As​ ) from >2.0 to <1.2.
Gradient Slope 5-95% B in 10 min5-45% B in 15 min Increases resolution factor ( Rs​ ) > 2.0.
Stationary Phase Standard C18End-capped C18 Minimizes silanol pKa interference.
Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade H2​O .

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile (ACN).

  • Column Selection: Install an end-capped C18 column (e.g., 2.1 x 100 mm, 130 Å pore size, 1.7 µm particle size).

  • Thermal Equilibration (Critical): Set the column oven to 55°C . Allow the column to equilibrate for at least 15 column volumes (CVs) to ensure uniform thermal distribution.

  • Gradient Elution:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the peptide)

    • 2.0 - 17.0 min: 5% to 45% B (Shallow linear gradient for hydrophobic resolution)

    • 17.0 - 19.0 min: 45% to 95% B (Column wash)

    • 19.0 - 23.0 min: 5% B (Re-equilibration)

  • Detection: Monitor UV absorbance at 214 nm (peptide backbone) and 280 nm (aromatic rings of Tyr4 and Phe8).

The Self-Validating Diagnostic Check

Do not blindly trust the optimized method. Prove it works on your system:

  • Control Injection: Inject the peptide sequence at 25°C . You must observe a split or excessively broad peak.

  • Test Injection: Inject the same sample at 55°C .

  • Validation: If the peak collapses into a single, symmetrical entity ( As​ between 0.9 and 1.2), you have successfully validated that proline isomerization was the root cause. If the peak remains split at 55°C, your sample contains a co-eluting chemical impurity (e.g., a deletion sequence from synthesis) and requires purification.

Workflow Step1 1. Mobile Phase Preparation 0.1% TFA in H2O / ACN (pH ~2.0 to protonate basic residues) Step2 2. Column Equilibration End-capped C18 (130 Å) Flush with 5% B for 10 CVs Step1->Step2 Step3 3. Temperature Control Set column oven to 55°C (Overcome Proline rotational barrier) Step2->Step3 Step4 4. Gradient Elution Shallow gradient: 5% to 45% B over 15 minutes Step3->Step4 Step5 5. System Suitability Check Asymmetry (As < 1.2) Verify single peak morphology Step4->Step5

Step-by-step validated HPLC optimization workflow for multi-histidine, proline-containing peptides.

References
  • Title: Low temperature high-performance liquid chromatography of cis-trans proline dipeptides Source: Journal of Chromatography A (1986) URL: [Link]

  • Title: Structural and Dynamic Characterization of Pro Cis/Trans Isomerization in a Small Cyclic Peptide Source: Journal of the American Chemical Society (1996) URL: [Link]

  • Title: H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Ser-OH peptide Source: NovoPro Labs URL: [Link]

  • Title: Resolution of cis and trans isomers of peptides containing proline using capillary zone electrophoresis Source: Analytical Chemistry (1995) URL: [Link]

  • Title: Different Stationary Phase Selectivities and Morphologies for Intact Protein Separations Source: Chromatographia (2016) URL: [Link]

  • Title: 99mTc-HYNIC-Gastrin Peptides: Assisted Coordination of 99mTc by Amino Acid Side Chains Results in Improved Performance Both In Vitro and In Vivo Source: Journal of Nuclear Medicine (2009) URL: [Link]

Sources

Technical Support Center: Minimizing Non-Specific Cleavage in Preangiotensinogen (1-13) Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing severe signal-to-noise ratio issues in Plasma Renin Activity (PRA) assays. Human plasma is a highly complex, hostile proteolytic matrix. When you spike in Preangiotensinogen (1-13)—a synthetic 13-amino-acid precursor corresponding to the N-terminus of endogenous human angiotensinogen[1]—it is immediately vulnerable to off-target degradation.

To achieve a self-validating, robust assay, you must understand the causality behind peptide degradation. You are not just measuring renin activity; you are actively fighting a kinetic war against aminopeptidases, metalloproteases, and serine proteases that destroy both your substrate and your target product.

Mechanistic Pathway of Assay Interference

G Substrate Preangiotensinogen (1-13) Substrate AngI Angiotensin I (1-10) Target Product Substrate->AngI Renin Cleavage (Leu10-Val11) Degradation1 Truncated Peptides (Assay Interference) Substrate->Degradation1 Aminopeptidases & Serine Proteases AngII Angiotensin II (1-8) Downstream Loss AngI->AngII ACE / Chymase (C-terminal cleavage) Degradation2 Degraded Fragments (Signal Loss) AngI->Degradation2 Neprilysin & Other Peptidases

Mechanistic pathway of Preangiotensinogen (1-13) cleavage and points of non-specific degradation.

Troubleshooting Guides & FAQs

Q1: Why is my Preangiotensinogen (1-13) substrate degrading before renin-specific cleavage even occurs? Causality: Human renin specifically targets the Leu10-Val11 peptide bond to release Angiotensin I[1]. However, endogenous plasma aminopeptidases and broad-spectrum serine proteases indiscriminately truncate the N-terminus of your exogenous substrate. This premature degradation depletes the available substrate pool, altering Michaelis-Menten kinetics and leading to falsely low renin activity readings. Solution: Implement a preemptive protease blockade. You must add Phenylmethylsulfonyl fluoride (PMSF) to irreversibly bind the active site of serine proteases[2], alongside an aminopeptidase inhibitor (like Amastatin or Neomycin)[3] immediately upon thawing the plasma.

Q2: I am detecting artificially low levels of generated Angiotensin I. What is causing this downstream loss? Causality: Once renin generates Angiotensin I (1-10), the peptide becomes highly susceptible to rapid downstream conversion. Angiotensin-Converting Enzyme (ACE1), a gluzincin metalloprotease, cleaves the C-terminal dipeptide to form Angiotensin II[4]. Furthermore, clinical studies show that 2%–5% of patient plasma samples exhibit extreme inherent peptidase activity that can completely eradicate generated Angiotensin I[5]. Solution: Quench metalloprotease activity by utilizing a robust chelating agent like EDTA, which strips the essential Zinc (Zn2+) ion from the ACE catalytic core[4]. For comprehensive protection, combine EDTA with 8-hydroxyquinoline sulfate (8-OHQ), a classic angiotensinase inhibitor[2].

Q3: My negative control (blank) is showing high levels of Angiotensin I. How do I prevent "cryoactivation"? Causality: Prorenin, the inactive precursor, constitutes up to 90% of total circulating renin. When plasma is subjected to prolonged chilling (e.g., stored on wet ice at 4°C), a thermodynamic conformational change occurs. The prosegment unfolds, exposing the active enzymatic cleft without actual proteolytic cleavage. This "cryoactivation" leads to non-physiological cleavage of your Preangiotensinogen (1-13) substrate[3]. Solution: Process plasma rapidly at room temperature before freezing, and snap-freeze aliquots at -80°C. Thaw samples rapidly immediately prior to the assay. Never store un-inhibited plasma on wet ice for extended periods.

Quantitative Data: Inhibitor Cocktail Optimization

To build a self-validating assay, your inhibitor cocktail must cover all proteolytic angles without interfering with renin itself. Below is the optimized formulation synthesized from established clinical mass spectrometry protocols[5],[3],[4].

Inhibitor AgentTarget Protease ClassMechanism of ActionOptimal Final ConcentrationImpact on Assay Integrity
EDTA Metalloproteases (ACE1, Neprilysin)Chelates divalent cations (Zn2+, Ca2+) essential for catalytic function.5.0 - 10.0 mMPrevents Ang I → Ang II conversion; serves as an anticoagulant.
PMSF Serine ProteasesIrreversibly phosphorylates the active-site serine residue.1.0 - 2.0 mMProtects intact Preangiotensinogen (1-13) from non-specific truncation.
8-Hydroxyquinoline AngiotensinasesBroad-spectrum metal chelation and enzymatic quenching.1.0 - 3.4 mMSynergizes with EDTA to halt downstream peptide fragmentation.
Captopril ACE1 (Specific)Competitively binds the ACE active site.10 - 50 µMProvides targeted, absolute blockade of ACE1 if EDTA is insufficient.
Experimental Protocol: Plasma Renin Activity (PRA) Assay

This step-by-step methodology utilizes Preangiotensinogen (1-13) with an LC-MS/MS readout, ensuring high specificity and minimal cross-reactivity[3].

Step 1: Plasma Collection and Quenching

  • Collect whole blood into pre-chilled K2-EDTA tubes to immediately initiate metalloprotease inhibition[4].

  • Centrifuge at 2,000 x g for 10 minutes at room temperature (to avoid cryoactivation of prorenin)[3].

  • Immediately transfer plasma to a new tube and spike with the inhibitor cocktail (2 mM PMSF, 3 mM 8-Hydroxyquinoline sulfate)[2].

Step 2: Substrate Preparation and Spiking

  • Reconstitute synthetic Preangiotensinogen (1-13) in LC-MS grade water to a stock concentration of 1 mg/mL[1].

  • Buffer the inhibited plasma to an optimal pH of 6.0 using a Maleate or MES generation buffer[3].

  • Spike the plasma with Preangiotensinogen (1-13) to a final saturating concentration (typically 5-10 µM) to ensure zero-order kinetics.

Step 3: Incubation (The Generation Phase)

  • Self-Validating Split: Divide the spiked plasma into two equal aliquots.

  • Generation Aliquot: Incubate at 37°C for exactly 1 to 3 hours.

  • Blank Aliquot: Incubate at 4°C for the exact same duration. (Note: If the 4°C blank shows significant Ang I generation, your inhibitor cocktail has failed or severe cryoactivation occurred prior to the assay).

Step 4: Reaction Termination and Extraction

  • Terminate the enzymatic reaction by adding 1% Formic Acid in Acetonitrile (1:3 v/v ratio to plasma) to precipitate plasma proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Load the supernatant onto a C18 Solid-Phase Extraction (SPE) column. Wash with 5% Methanol and elute the peptide fraction with 80% Methanol/0.1% Formic Acid[3].

Step 5: LC-MS/MS Quantification

  • Inject the eluate into the LC-MS/MS system.

  • Monitor the specific mass transition for Angiotensin I (1-10) and your internal isotope-labeled standard[5].

  • Calculation: Subtract the Ang I concentration of the 4°C Blank from the 37°C Generation aliquot to calculate the true, renin-specific cleavage rate (expressed as ng/mL/h).

Sources

Improving peptide yield in solid-phase synthesis of the 13-mer human renin substrate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize the 13-mer human renin substrate (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His ). While this peptide is an indispensable biochemical tool for assaying the Renin-Angiotensin System (RAS) in drug development, its synthesis via Fmoc Solid-Phase Peptide Synthesis (SPPS) is notoriously difficult.

The sequence presents a "perfect storm" of chemical challenges: a highly hydrophobic core that induces β -sheet aggregation, three racemization-prone histidine residues, and a sterically hindered N-terminus susceptible to aspartimide formation. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to guarantee high-yield synthesis.

Section 1: Sequence Analysis & Predictive Challenges

Before initiating synthesis, we must map the sequence to predict and preempt chemical failures.

Residue BlockSequence ZonePrimary Synthesis ChallengeMechanistic Causality
N-Terminus Asp(1)-Arg(2)Aspartimide formationThe bulky Pbf protecting group on Arg sterically hinders the incoming Asp. Prolonged base exposure causes the Asp side-chain to attack the backbone amide, forming a 5-membered ring (-18 Da).
Hydrophobic Core Val(3)-Tyr(4)-Ile(5)Severe Steric Hindrance β -branched amino acids (Val, Ile) restrict backbone flexibility, drastically reducing the kinetics of the incoming amino acid coupling.
Racemization Zones His(6), His(9), His(13)D-His EpimerizationBase-catalyzed oxazolone formation occurs rapidly during His activation, especially under microwave irradiation or elevated temperatures[1].
Aggregation Zone Leu(10)-Val(11)-Ile(12) β -sheet AggregationConsecutive hydrophobic/ β -branched residues cause growing peptide chains to collapse and hydrogen-bond with each other, physically shielding the terminal amine[2].
Section 2: Troubleshooting Guides & FAQs

Q1: My crude purity is <30%, with major deletion sequences around the Leu(10)-Val(11)-Ile(12) region. How do I prevent this? A: This is a classic signature of β -sheet aggregation. The consecutive β -branched residues cause the growing peptide chains to collapse onto each other, shielding the terminal amine from your coupling reagents.

  • The Solution: Substitute the standard Fmoc-Ile-OH and Fmoc-Val-OH with pseudoproline dipeptides (e.g., Fmoc-Leu-Val-OH pseudoproline). Pseudoprolines introduce a temporary structural kink in the peptide backbone, physically disrupting inter-chain hydrogen bonds and preventing aggregation[2]. Furthermore, switching from standard polystyrene to a PEG-based resin (e.g., ChemMatrix) will improve swelling in DMF and further disrupt inter-chain interactions.

Q2: I am using microwave SPPS to overcome the aggregation, but I now see multiple closely eluting peaks with the exact same mass (+0 Da). What is happening? A: You are observing epimers caused by Histidine racemization. The sequence contains three His residues. Under elevated temperatures and highly basic conditions (e.g., HATU/DIPEA), the activated His forms an oxazolone intermediate, which rapidly racemizes to D-His.

  • The Solution: Never exceed 50°C during Histidine coupling, even in a microwave synthesizer[1]. Additionally, abandon HATU/DIPEA for these steps. Instead, use DIC/OxymaPure . Oxyma maintains a neutral-to-slightly acidic microenvironment during activation, effectively suppressing the oxazolone formation pathway.

Q3: The final N-terminal coupling of Aspartate (Asp) to Arginine (Arg) is failing, and I see a -18 Da mass in my LC-MS spectra. Why? A: The -18 Da mass indicates aspartimide formation. Because the Arginine(Pbf) amine is poorly nucleophilic, the Asp coupling is slow. During the final Fmoc deprotection, prolonged exposure to 20% piperidine causes the Asp side-chain carboxyl to attack the backbone amide, releasing water (-18 Da).

  • The Solution: Modify your deprotection cocktail. Adding 0.1 M HOBt to your 20% piperidine solution acts as a weak acid buffer, significantly reducing base-catalyzed aspartimide ring closure[1].

Section 3: Quantitative Optimization Parameters

To achieve a self-validating, high-yield synthesis, standard protocols must be abandoned in favor of the optimized parameters below.

ParameterStandard SPPSOptimized SPPSMechanistic Rationale
Coupling Temp (General) 25°C75°C (Microwave)Thermal energy overcomes the kinetic barriers of β -sheet aggregation[1].
Coupling Temp (His) 25°C50°C (Microwave)Lowering heat prevents base-catalyzed oxazolone formation and D-His epimerization[1].
Deprotection Base 20% Piperidine20% Piperidine + 0.1M HOBtWeak acid (HOBt) buffers the microenvironment, reducing aspartimide formation[1].
Coupling Reagents (His) HATU / DIPEADIC / OxymaPureAvoids the strong basicity of DIPEA; Oxyma provides superior suppression of racemization.
Expected Crude Yield < 30%> 85%Synergistic effect of pseudoprolines and thermal disruption of aggregates[2].
Section 4: Step-by-Step Optimized Experimental Protocol

This protocol is designed as a self-validating system . By incorporating a mid-synthesis quality control (QC) step, you verify the integrity of the methodology before committing expensive N-terminal reagents.

Step 1: Resin Preparation & Swelling

  • Weigh 0.1 mmol of Fmoc-His(Trt)-Wang PEG resin (loading ~0.3 mmol/g).

  • Swell the resin in 5 mL of Dichloromethane (DCM) for 15 minutes, followed by 5 mL of Dimethylformamide (DMF) for 15 minutes at room temperature.

Step 2: Fmoc Deprotection

  • Treat the resin with 5 mL of 20% Piperidine in DMF containing 0.1 M HOBt for 3 minutes at 75°C (Microwave).

  • Wash the resin 5 times with DMF.

Step 3: Amino Acid Coupling (Differential Strategy)

  • Standard Residues (V, Y, I, P, F, L): Couple using 5 equivalents (eq) of Fmoc-AA-OH, 5 eq HATU, and 10 eq DIPEA. React for 5 minutes at 75°C.

  • Histidine Residues (H6, H9, H13): Couple using 5 eq Fmoc-His(Trt)-OH, 5 eq DIC, and 5 eq OxymaPure. React for 10 minutes at strictly 50°C to prevent racemization[1].

  • Aggregation Zone (L10-V11): Substitute standard amino acids with 5 eq of Fmoc-Leu-Val-OH pseudoproline dipeptide. Couple at 75°C for 10 minutes[2].

Step 4: Self-Validating QC Check

  • After coupling Tyr(4), pause the synthesis.

  • Extract 1 mg of resin and perform a micro-cleavage (95% TFA / 2.5% TIS / 2.5% H2O) for 1 hour.

  • Analyze the supernatant via LC-MS. If the intermediate 10-mer (YIHPFHLVIH) shows >85% purity, you have successfully navigated the β -sheet aggregation zone and the histidine racemization risks. Proceed to Step 5.

Step 5: N-Terminal Coupling & Global Cleavage

  • Double-couple the final Asp(1) residue for 15 minutes at 75°C to overcome the steric hindrance of Arg(2).

  • Perform final Fmoc removal using the HOBt-buffered piperidine cocktail.

  • Cleave the peptide from the resin using 92.5% TFA / 2.5% TIS / 2.5% H2O / 2.5% DODT for 2.5 hours at room temperature.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Section 5: Visualizing the Workflow & Biological Context

SPPS_Workflow Start Synthesize 13-Mer Renin Substrate Agg Issue: Deletions at Val-Ile-His-Leu Start->Agg Hydrophobic Core Rac Issue: Epimers (Same Mass) Start->Rac His Activation Asp Issue: -18 Da Mass (Aspartimide) Start->Asp Asp-Arg Coupling SolAgg Solution: Use PEG Resin & Pseudoprolines Agg->SolAgg SolRac Solution: DIC/Oxyma & Max 50°C for His Rac->SolRac SolAsp Solution: 0.1M HOBt in Deprotection Base Asp->SolAsp Success High Yield & Purity Peptide SolAgg->Success SolRac->Success SolAsp->Success

Logical troubleshooting workflow for overcoming synthesis failures in the 13-mer renin substrate.

RAS_Pathway Liver Liver Agt Angiotensinogen (Protein) Liver->Agt Secretes Substrate 13-Mer Substrate (N-Terminus Cleaved) Agt->Substrate Experimental Model Renin Renin (Kidney Enzyme) Renin->Substrate Catalyzes AngI Angiotensin I (10-Mer) Substrate->AngI Cleavage at Leu10-Val11

The biological context of the 13-mer substrate within the Renin-Angiotensin signaling cascade.

References
  • Title: Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis Source: PubMed / Journal of Peptide Science URL: [Link]

  • Title: Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences Source: PubMed / Nature Protocols URL: [Link]

Sources

Technical Support Center: Resolving Signal Suppression for the H-DRVYIHPFHLVIH-OH Peptide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analysis of the peptide H-DRVYIHPFHLVIH-OH. This document provides in-depth troubleshooting advice, presented in a question-and-answer format, for researchers, scientists, and drug development professionals encountering signal suppression issues during mass spectrometry (MS) analysis. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your analytical workflow.

Introduction to the Challenge

The peptide H-DRVYIHPFHLVIH-OH is a 13-amino acid sequence with a mix of hydrophobic (V, I, F, L) and basic (H, R) residues. This combination can make it susceptible to a phenomenon known as ion suppression , a matrix effect where the ionization efficiency of the target analyte is reduced by co-eluting compounds.[1][2] This leads to decreased signal intensity, which can severely compromise the sensitivity, accuracy, and precision of quantification.[1]

This guide will walk you through a systematic approach to diagnose, troubleshoot, and resolve signal suppression for this specific peptide.

Level 1: Initial Diagnosis & Confirmation

The first step in resolving a problem is confirming its identity. Low or no signal doesn't always mean suppression; it could be a result of instrument issues, poor fragmentation, or sample degradation.

Q1: My signal for H-DRVYIHPFHLVIH-OH is unexpectedly low or absent. How do I confirm that ion suppression is the cause?

A1: The most definitive way to identify ion suppression is through a post-column infusion (PCI) experiment .[3][4] This technique allows you to visualize the exact regions in your chromatogram where suppression occurs.

Causality: The logic of a PCI experiment is to create a constant, stable signal for your peptide by infusing it directly into the MS source, bypassing the analytical column. You then inject a blank matrix sample (e.g., plasma extract without the peptide) through the LC system. If any compounds eluting from the column interfere with the ionization process, you will observe a dip in the constant baseline signal of your infused peptide.[4][5] This dip directly corresponds to a zone of ion suppression.[3]

Experimental Protocol: Post-Column Infusion (PCI) Setup
  • System Configuration:

    • Plumb a syringe pump to a T-junction placed between your LC column outlet and the MS ion source.

    • The LC flow and the syringe pump flow will mix at this junction before entering the mass spectrometer.

  • Analyte Infusion:

    • Prepare a solution of your peptide (H-DRVYIHPFHLVIH-OH) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration that provides a stable, mid-range signal.

    • Set the syringe pump to a low, constant flow rate (e.g., 5-10 µL/min).[1]

    • Begin infusing the peptide solution and start MS data acquisition. You should observe a stable, elevated baseline for the peptide's specific m/z.

  • Blank Matrix Injection:

    • Once the baseline is stable, inject a prepared blank matrix sample (the same matrix as your actual samples, but without the analyte) onto the LC column and begin your standard chromatographic gradient.

  • Data Analysis:

    • Monitor the signal for your infused peptide. Any significant, reproducible drop in the signal intensity during the chromatographic run indicates a region of ion suppression.[4] Compare the retention time of your peptide in a standard run to the time of the suppression event in the PCI run. If they overlap, suppression is highly likely.

Level 2: Sample Preparation & Matrix Effects

If the PCI experiment confirms suppression, the source is most likely interfering components from your sample matrix (e.g., salts, phospholipids, other endogenous molecules).[4][6] The most effective way to combat this is through rigorous sample cleanup.

Q2: Ion suppression is confirmed. What is the best sample preparation strategy to remove interfering matrix components?

A2: For peptides in complex biological matrices like plasma or serum, Solid-Phase Extraction (SPE) is a superior method compared to simple protein precipitation or ultrafiltration.[7] SPE provides a more thorough cleanup by separating the peptide from matrix components based on physicochemical properties.[6][8]

Causality: The H-DRVYIHPFHLVIH-OH peptide has both hydrophobic and basic characteristics, making it well-suited for a mixed-mode SPE sorbent. A common choice is a reversed-phase sorbent (like C18 or a hydrophilic-lipophilic balanced polymer) combined with a cation exchanger.[9] This dual retention mechanism allows for strong binding of the peptide while enabling more effective washing to remove interfering substances like salts and phospholipids.[7][8]

Experimental Protocol: Mixed-Mode Solid-Phase Extraction (SPE)

This protocol is a starting point and should be optimized for your specific matrix and requirements.

  • Sample Pre-treatment:

    • Disrupt protein binding. A common starting point is to dilute plasma or serum 1:1 with an acidic solution, such as 4% phosphoric acid (H₃PO₄).[9] This helps release any protein-bound peptide.

  • Sorbent Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge to wet the sorbent.

    • Pass 1 mL of water to equilibrate the sorbent.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Wash Steps (Crucial for removing interferences):

    • Wash 1 (Remove polar interferences): Pass 1 mL of an aqueous wash, such as 5% ammonium hydroxide followed by 2% acetonitrile/0.1% formic acid.[7][9] This helps remove salts and very polar molecules.

    • Wash 2 (Remove less polar interferences): Pass 1 mL of a weak organic wash, such as 20% acetonitrile in water.[9] This removes more hydrophobic interferences without eluting the peptide of interest.

  • Elution:

    • Elute the purified peptide with a strong organic solvent containing an acid to disrupt both hydrophobic and ionic interactions. A typical elution solvent is 75% acetonitrile / 25% water with 1% trifluoroacetic acid (TFA).[9]

  • Post-Elution:

    • Evaporate the elution solvent to dryness under a gentle stream of nitrogen and reconstitute the peptide in your initial LC mobile phase to ensure compatibility with the chromatographic system.

Method Pros Cons Typical Application
Protein Precipitation Fast, simple, inexpensive.Inefficient removal of phospholipids and salts, leading to higher matrix effects.High-throughput screening where some suppression is tolerable.
Solid-Phase Extraction (SPE) Excellent removal of interferences, high recovery, sample concentration.[7][8]More time-consuming, requires method development.Quantitative bioanalysis requiring high sensitivity and accuracy.[6]
Liquid-Liquid Extraction (LLE) Good for removing highly polar or non-polar interferences.Can be labor-intensive, requires solvent optimization.Less common for peptides unless specific interferences are targeted.

Level 3: Liquid Chromatography (LC) Optimization

Even with good sample cleanup, chromatographic separation is your last line of defense to resolve your peptide from any remaining interfering compounds.

Q3: I've improved my sample prep, but still see some suppression. How can I optimize my LC method?

A3: The key is to adjust the chromatography to move the elution time of your peptide away from any remaining zones of ion suppression.[3] Given the hydrophobic nature of H-DRVYIHPFHLVIH-OH, you have several parameters to adjust.

Causality & Recommendations:

  • Modify the Gradient: A shallower gradient (slower increase in organic solvent) can improve the resolution between your peptide and co-eluting matrix components.[10] For this hydrophobic peptide, you might start the gradient at a slightly higher organic percentage (e.g., 10-15% B) to ensure it is well-retained and then use a slow ramp to elute it.[11]

  • Change the Stationary Phase: If a standard C18 column is not providing adequate separation, consider a different chemistry.

    • C4 or C8 Column: These columns are less hydrophobic than C18 and can be beneficial for highly hydrophobic peptides, sometimes reducing excessive retention and improving peak shape.[12]

    • Phenyl-Hexyl Column: This phase offers alternative selectivity through pi-pi interactions, which can be effective at separating your peptide from different types of interferences.[1]

  • Optimize Mobile Phase Additives: The choice of acidic modifier is critical for both chromatography and MS signal.

    • Formic Acid (FA): Typically the best choice for MS as it provides good protonation for positive ion mode ESI without causing significant signal suppression.[13] A concentration of 0.1% is standard.

    • Trifluoroacetic Acid (TFA): An excellent ion-pairing agent that yields sharp chromatographic peaks, but it is a strong ion-suppressing agent and should generally be avoided for MS detection.[14][15]

    • Difluoroacetic Acid (DFA): Offers a compromise between the sharp peaks of TFA and the MS-friendliness of FA.[13] If you struggle with peak shape using FA, testing 0.05-0.1% DFA is a viable strategy.[12]

Parameter Recommendation for H-DRVYIHPFHLVIH-OH Rationale
Column Chemistry Start with C18. If retention is too strong or co-elution persists, try C8 or Phenyl-Hexyl.[11][12]The peptide has significant hydrophobicity. Alternative chemistries provide different selectivity to resolve interferences.
Gradient Slope Employ a shallow gradient (e.g., 0.5-1% B per minute) around the expected elution time.[10]Increases peak capacity and improves separation from closely eluting matrix components.
Mobile Phase Additive 0.1% Formic Acid (FA) is the primary choice. Consider 0.05% Difluoroacetic Acid (DFA) if peak shape is poor.[13]FA provides good ionization with minimal suppression. DFA is a good compromise if better chromatography is needed. Avoid TFA.[14]

Level 4: Mass Spectrometry (MS) Source Optimization

While less common for resolving matrix-induced suppression, optimizing the ion source can sometimes mitigate minor effects and is good practice for ensuring maximum sensitivity.

Q4: Can I adjust my MS instrument settings to reduce signal suppression?

A4: While you cannot eliminate the root cause of suppression (competition for ionization) with instrument settings, you can ensure your peptide is being ionized and detected as efficiently as possible.

Causality & Recommendations:

  • Ion Source Parameters: The process of turning liquid droplets into gas-phase ions is complex and sensitive to source conditions.[16][17]

    • Gas Temperatures (Nebulizer, Drying Gas): Higher temperatures can improve desolvation, which may help by more efficiently evaporating the solvent from droplets and releasing the peptide ions. However, excessive heat can cause thermal degradation. Optimize this parameter carefully.

    • Spray Voltage: Ensure the voltage is optimized for your specific peptide and flow rate to achieve a stable Taylor cone and efficient droplet formation.

  • Reduce the Flow Rate: Lowering the LC flow rate (e.g., by moving to a smaller inner diameter column) can reduce the impact of ion suppression.[2]

    • Nano-electrospray (Nano-ESI): Operating at nL/min flow rates generates smaller initial droplets. These smaller droplets have a higher surface-to-volume ratio, which can make the ionization process more efficient and more tolerant of non-volatile salts and other interfering species.[2]

Systematic Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving signal suppression issues.

Troubleshooting_Workflow cluster_main Iterative Optimization Loop start Low/No Signal for H-DRVYIHPFHLVIH-OH confirm_suppression Q1: Confirm Ion Suppression (Post-Column Infusion) start->confirm_suppression no_suppression Troubleshoot Other Issues: - Instrument Sensitivity - Sample Stability - MS Parameters confirm_suppression->no_suppression No Dip in Baseline suppression_confirmed Suppression Confirmed confirm_suppression->suppression_confirmed Dip in Baseline sample_prep Q2: Optimize Sample Prep (Implement/Refine SPE) suppression_confirmed->sample_prep check_signal_1 Signal Improved? sample_prep->check_signal_1 lc_optimization Q3: Optimize LC Method - Modify Gradient - Change Column check_signal_1->lc_optimization No/Partially resolved Issue Resolved: Proceed with Analysis check_signal_1->resolved Yes check_signal_2 Signal Improved? lc_optimization->check_signal_2 ms_optimization Q4: Optimize MS Source - Gas Temperatures - Flow Rate check_signal_2->ms_optimization No/Partially check_signal_2->resolved Yes escalate Issue Persists: Consider Advanced Methods (e.g., 2D-LC) or Consult Specialist ms_optimization->escalate

A systematic workflow for troubleshooting signal suppression.

Frequently Asked Questions (FAQs)

Q: Can using a stable isotope-labeled internal standard (SIL-IS) solve my ion suppression problem? A: A SIL-IS is the gold standard for compensating for ion suppression, but it does not eliminate it.[1] Because the SIL-IS is chemically identical to the analyte, it will co-elute and experience the same degree of suppression. This allows for accurate quantification based on the analyte-to-IS ratio. However, if suppression is severe, the signal for both your analyte and the SIL-IS may be suppressed to a point where sensitivity is too low for reliable detection. Therefore, it is always best to first minimize suppression through sample prep and chromatography before relying on an internal standard for correction.[1]

Q: I see multiple peaks in my chromatogram for the peptide. Is this related to suppression? A: Not directly, but it complicates analysis. Multiple peaks for a pure peptide can be due to several factors:

  • Conformational Isomers: Peptides can exist in different conformations that may separate chromatographically.

  • Oxidation: Methionine (M) or Histidine (H) residues can oxidize, creating new species with different retention times.

  • Poor Peak Shape: Highly hydrophobic peptides can interact strongly with the column, leading to tailing or split peaks.[12] Optimizing your mobile phase (e.g., trying DFA or a different organic solvent like isopropanol) and column temperature can help improve peak shape.[18]

Q: Why is TFA so bad for ESI-MS? A: Trifluoroacetic acid is a strong acid and a potent ion-pairing agent. In the ESI droplet, it forms a strong gas-phase ion pair with the positively charged peptide.[15] This neutralizes the peptide's charge, preventing it from being detected by the mass spectrometer. This effect is so pronounced that even trace amounts of TFA in the LC system can cause significant signal suppression.[19]

References

  • An Uncommon Fix for LC–MS Ion Suppression | LCGC International. (2026, March 11). Available from: [Link]

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization | Journal of the American Society for Mass Spectrometry - ACS Publications. (2023, October 16). Available from: [Link]

  • Developing an Optimized SPE Protocol for Peptide Sample Preparation. (2025, June 18). Available from: [Link]

  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis - Biotech Spain. (2025, November 20). Available from: [Link]

  • Ion Suppression in LC–MS–MS — A Case Study. (2014, August 22). Available from: [Link]

  • Improved Identification of Hydrophobic Proteins by Optimization of LC Conditions within the LC-MS Run. (2022, May 9). Available from: [Link]

  • Bioanalytical Sample Preparation and Method Development for Therapeutic and Endogenous Peptides. Waters Corporation. Available from: [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (2023, December 9). Available from: [Link]

  • Unraveling the Mechanism of Electrospray Ionization | Analytical Chemistry. (2012, November 7). Available from: [Link]

  • Mobile Phase Additives for Peptide Characterization - Waters Blog. (2019, October 2). Available from: [Link]

  • Ion suppression (mass spectrometry) - Wikipedia. Available from: [Link]

  • Optimized Multi-Attribute Method Workflow Addressing Missed Cleavages and Chromatographic Tailing/Carry-Over of Hydrophobic Peptides - PMC. (2022, November 8). Available from: [Link]

  • Suppression of Matrix Clusters and Enhancement of Peptide Signals in MALDI-TOF Mass Spectrometry Using Nitrilotriacetic Acid | Analytical Chemistry - ACS Publications. (2005, October 6). Available from: [Link]

  • BIOCLASS Mobile Phase Additive Selection for LC-MS - HALO® Columns for Chromatography Separations. Available from: [Link]

  • Evaluation of Endogenous Plasma Peptide Extraction Methods for Mass Spectrometric Biomarker Discovery | Journal of Proteome Research - ACS Publications. (2006, December 23). Available from: [Link]

  • How to Analyze a Highly Hydrophobic Peptide on LC-MS System? | ResearchGate. (2023, October 15). Available from: [Link]

  • Peptide SPE Method Development - Protocol - OneLab. Available from: [Link]

  • High Recovery of Peptides from Plasma Using Strata-X PRO Solid Phase Extraction (SPE). (2023, September 11). Available from: [Link]

  • The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed. (2005, October 25). Available from: [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry | LCGC International. (2026, March 20). Available from: [Link]

  • Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry - PMC. Available from: [Link]

  • The Effects of Counter-Ions on Peptide Structure, Activity, and Applications - MDPI. (2025, November 7). Available from: [Link]

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC - NIH. (2023, October 16). Available from: [Link]

  • Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis - SciSpace. Available from: [Link]

  • Automated Optimization of LC/MS Peptide Mapping Methods. Waters Corporation. Available from: [Link]

  • Tips for Optimization of Peptide Separation. YMC. Available from: [Link]

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics | Journal of the American Society for Mass Spectrometry - ACS Publications. (2024, November 15). Available from: [Link]

  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC. (2022, April 28). Available from: [Link]

Sources

Technical Support Center: Optimizing Human Renin Cleavage of Angiotensinogen (1-13)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with human renin and its cleavage of Angiotensinogen (1-13) and other substrates. This resource is designed to provide you with in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to ensure the success of your experiments.

The Critical Role of pH in Renin Activity

Human renin, a highly specific aspartyl protease, is the rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS), playing a pivotal role in blood pressure regulation.[1][2] Its enzymatic activity is critically dependent on the pH of the reaction environment. Unlike typical aspartyl proteases that favor acidic conditions, human renin exhibits a more complex pH profile, generally with an optimal activity range between pH 5.5 and 8.0.[3][4] Understanding and optimizing the buffer pH is therefore paramount for obtaining accurate and reproducible results in your renin cleavage assays.

This guide will walk you through the nuances of adjusting buffer pH to achieve optimal cleavage of Angiotensinogen (1-13) and other renin substrates.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues that researchers encounter when working with renin assays.

Q1: My renin activity is significantly lower than expected. Could the buffer pH be the culprit?

A1: Absolutely. Suboptimal buffer pH is one of the most common reasons for low renin activity. Human renin's catalytic activity is highly sensitive to pH. The enzyme's active site contains a pair of aspartic acid residues (Asp38 and Asp226) that act as a general acid and base during catalysis.[3] The protonation state of these residues, which is directly influenced by pH, is crucial for substrate binding and cleavage.

Troubleshooting Steps:

  • Verify Buffer pH: Do not assume the pH of your buffer is correct after preparation. Always measure the pH of the final reaction mixture at the temperature you will be running your assay (e.g., 37°C), as pH can shift with temperature.

  • Check Buffer Composition: Ensure your buffer components are not interfering with the assay. For example, some buffers may chelate essential ions or interact with your detection system. A commonly used buffer system is Tris-HCl.

  • Perform a pH Optimization Experiment: The optimal pH for renin can be substrate-dependent.[3][4] If you are using a new substrate or have modified an existing one, it is highly recommended to perform a pH optimization experiment. See our detailed protocol below.

Q2: I'm observing a biphasic or shoulder peak in my pH-activity profile. Is this normal?

A2: Yes, this is a known phenomenon for the renin-angiotensinogen reaction.[5] Some studies have reported a pH-activity profile with two peaks or a peak with a shoulder.[5] For instance, one study observed optimal activities at both pH 6.4 and 8.9 for the reaction of recombinant human renin with recombinant sheep angiotensinogen.[5] This unusual profile is thought to be due to the involvement of other amino acid residues besides the catalytic aspartates, and the interaction with histidine residues in the angiotensinogen substrate.[3][5]

What this means for your experiment:

  • If you observe a biphasic profile, it is important to characterize it for your specific substrate.

  • For consistency, choose one of the optimal pH values and use it for all subsequent experiments.

  • Be aware that small shifts in pH around these peaks can lead to significant changes in activity.

Q3: What is the recommended starting pH for a renin cleavage assay with Angiotensinogen (1-13)?

A3: Based on published literature, a good starting point for the cleavage of angiotensinogen and its analogues is in the neutral to slightly acidic range.

Substrate TypeRecommended Starting pHKey Considerations
Angiotensinogen & Analogues pH 6.5 - 7.4This range generally provides robust activity. Some studies have shown an optimum around pH 7.2.[6]
Fluorogenic Peptide Substrates pH 6.5 - 8.0The optimal pH can be influenced by the specific peptide sequence and the attached fluorophore and quencher.[4][7]

Note: These are starting recommendations. Empirical determination of the optimal pH for your specific experimental conditions is always best practice.

Q4: Can other components in my sample, like plasma, affect the optimal pH?

A4: Yes. When working with complex biological samples like plasma, it's important to consider that endogenous components can alter the buffer's final pH and influence the renin-substrate interaction. Plasma itself has a buffering capacity.

Recommendations:

  • When measuring plasma renin activity (PRA), the pH of the plasma itself can influence the results.[8][9]

  • It is crucial to use a buffer with sufficient buffering capacity to maintain the desired pH throughout the incubation period.

  • Some protocols for PRA measurement recommend adjusting the plasma pH to a specific value (e.g., 5.7 or 7.4) before incubation.[8][9]

Experimental Protocols

Protocol 1: Preparation of a Standard Renin Assay Buffer (100 mM Tris-HCl, pH 7.4)

This protocol describes the preparation of a commonly used buffer for renin assays.

Materials:

  • Tris(hydroxymethyl)aminomethane (Tris base)

  • Hydrochloric acid (HCl), 1M solution

  • High-purity water (Milli-Q or equivalent)

  • Calibrated pH meter

Procedure:

  • Dissolve Tris Base: Weigh out the appropriate amount of Tris base to make a 100 mM solution in your desired final volume. For 1 liter of buffer, you would use 12.11 g of Tris base.

  • Add Water: Add approximately 80% of the final volume of high-purity water and stir until the Tris base is completely dissolved.

  • Adjust pH: While stirring, slowly add 1M HCl to the solution. Monitor the pH continuously with a calibrated pH meter. Continue adding HCl dropwise until the pH reaches 7.4 at your desired experimental temperature.

  • Bring to Final Volume: Once the desired pH is reached, add high-purity water to bring the buffer to the final volume.

  • Sterilize (Optional): If the buffer is to be stored for an extended period, it can be filter-sterilized through a 0.22 µm filter.

  • Storage: Store the buffer at 4°C.

Protocol 2: Performing a pH Optimization Experiment

This experiment will help you determine the optimal pH for your specific renin substrate.

Workflow:

pH_Optimization_Workflow pH Optimization Workflow A Prepare a series of buffers with varying pH (e.g., pH 5.5 to 8.5 in 0.5 unit increments) B Set up parallel renin cleavage reactions, each with a different pH buffer A->B C Ensure all other reaction components (renin, substrate, inhibitors) are at the same concentration B->C D Incubate all reactions at the same temperature (e.g., 37°C) for a fixed time C->D E Stop the reaction D->E F Quantify the amount of cleaved product in each reaction E->F G Plot renin activity (product formed/time) against pH F->G H Identify the pH that corresponds to the highest renin activity G->H

Caption: Workflow for determining the optimal pH for renin activity.

Detailed Steps:

  • Buffer Preparation: Prepare a set of identical buffers (e.g., 100 mM Tris-HCl) with a range of pH values. A good starting range is pH 5.5 to 8.5, with 0.5 pH unit increments.

  • Reaction Setup: For each pH value, set up a reaction containing your human renin, Angiotensinogen (1-13) substrate, and any necessary co-factors or inhibitors (e.g., protease inhibitors to prevent non-specific degradation).

  • Incubation: Incubate all reactions simultaneously at the optimal temperature for renin activity (typically 37°C).

  • Time Course (Optional but Recommended): To ensure you are in the linear range of the reaction, you can take time points (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reactions at each time point. This can be done by adding a strong acid (e.g., trifluoroacetic acid) or by heat inactivation.

  • Product Quantification: Analyze the amount of cleaved product using your chosen detection method (e.g., HPLC, mass spectrometry, or a fluorometric assay).

  • Data Analysis: Calculate the initial reaction velocity (rate of product formation) for each pH value. Plot the reaction velocity as a function of pH. The peak of this curve represents the optimal pH for your specific substrate and conditions.

Understanding the "Why": pH and the Renin Catalytic Mechanism

The pH dependence of renin activity is rooted in the protonation states of the catalytic aspartate residues (Asp38 and Asp226) in the enzyme's active site and key histidine residues in the angiotensinogen substrate.

Renin_Catalytic_Mechanism Influence of pH on Renin Catalysis cluster_active_site Renin Active Site cluster_substrate Angiotensinogen Substrate cluster_pH pH Environment Asp38 Asp38 (General Base) Asp226 Asp226 (General Acid) His_P2 His (P2 position) His_P3_prime His (P3' position) Low_pH Low pH (Acidic) Low_pH->Asp38 Protonated (Inactive) Low_pH->Asp226 Protonated Optimal_pH Optimal pH (Near Neutral) Optimal_pH->Asp38 Deprotonated (Active) Optimal_pH->Asp226 Protonated (Active) Optimal_pH->His_P2 Influences pKa shift Optimal_pH->His_P3_prime Influences pKa shift High_pH High pH (Alkaline) High_pH->Asp38 Deprotonated High_pH->Asp226 Deprotonated (Inactive)

Caption: Simplified diagram of how pH affects the protonation state of key residues.

At optimal, near-neutral pH, one aspartate residue is protonated (acting as a general acid) and the other is deprotonated (acting as a general base).[3] This specific configuration is essential for the nucleophilic attack on the scissile peptide bond of the substrate. The presence of histidine residues in the P2 and P3' positions of angiotensinogen is thought to interact with the active site residues, leading to the unusual neutral pH optimum for renin.[3]

If the pH is too low (acidic), both aspartate residues may become protonated, inactivating the enzyme. Conversely, if the pH is too high (alkaline), both may become deprotonated, also leading to a loss of activity.

References

  • Exploring the pH-dependent structure-dynamics-function relationship of human renin - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Poe, M., Wu, J. K., Lin, T. Y., Hoogsteen, K., Bull, H. G., & Slater, E. E. (1984). Renin cleavage of a human kidney renin substrate analogous to human angiotensinogen, H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Ser-OH, that is human renin specific and is resistant to cathepsin D. Analytical Biochemistry, 140(2), 459–467. [Link]

  • Wu, Z., et al. (2018). Structural basis for the specificity of renin-mediated angiotensinogen cleavage. Journal of Biological Chemistry, 293(49), 19126-19137. [Link]

  • Wu, Z., Cappiello, M. G., Scott, B. B., & McGeehan, G. M. (2008). Purification and characterization of recombinant human renin for X-ray crystallization studies. Protein Expression and Purification, 57(2), 239-248. [Link]

  • Renin Assay Kit. (n.d.). BPS Bioscience. [Link]

  • McDonald, J., & Fischer, G. A. (1973). pH Dependence of the Renin Reaction: A Modification of Commercial Renin Activity Radioimmunoassay Kits. Clinical Chemistry, 19(7), 782-784. [Link]

  • Nasir, U. M., et al. (1997). Two Peaks in pH Dependence of Renin-angiotensinogen Reaction. Bioscience, Biotechnology, and Biochemistry, 61(11), 1913-1915. [Link]

  • Oparil, S., Koerner, T. J., & Haber, E. (1974). Methodologic problems in plasma renin activity measurements. Journal of Clinical Endocrinology & Metabolism, 39(5), 957-963. [Link]

  • Haas, E., Goldblatt, H., Gipson, E. C., & Lewis, L. (1966). Measurement of Renin Activity in Human Plasma. Circulation Research, 19(4), 739-749. [Link]

  • Paul, M., Mehr, A. P., & Kreutz, R. (2006). Physiology of local renin-angiotensin systems. Physiological reviews, 86(3), 747–803. [Link]

  • Renin-Angiotensin-Aldosterone System. (n.d.). CV Physiology. [Link]

Sources

Addressing batch-to-batch variation in synthetic H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH purity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Angiotensinogen (1-13) (Sequence: H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH) is a 13-amino acid peptide that serves as a critical precursor in the renin-angiotensin system[1]. Synthesizing this peptide via Solid-Phase Peptide Synthesis (SPPS) presents several significant challenges that lead to batch-to-batch purity variations. These include steric hindrance in the beta-branched Val-Tyr-Ile and Leu-Val-Ile regions, high risks of histidine racemization (His6, His9, His13), aspartimide formation at the N-terminal Asp, and proline cis-trans isomerization (Pro7) which complicates HPLC purification.

This guide provides mechanistic explanations and self-validating protocols to resolve these specific synthetic bottlenecks.

Section 1: Mechanistic Troubleshooting Guide (FAQs)

Q1: Our HPLC chromatogram shows a broad, split peak even at >95% purity by MS. The mass of both peaks is identical (1645.9 Da). Is this an impurity? A: No, this is likely a conformational artifact, not a chemical impurity. The sequence contains a Proline residue at position 7 (His-Pro-Phe). Proline is unique because the energy barrier between its cis and trans peptide bond conformations is relatively low, leading to a thermodynamic equilibrium in solution[2]. During Reverse-Phase HPLC (RP-HPLC), these cis-trans conformers can interact differently with the C18 stationary phase, resulting in peak splitting or broadening[3]. Causality & Validation: To validate this, heat your HPLC column to 45°C–50°C. Elevated temperatures increase the rate of cis-trans interconversion, causing the split peaks to coalesce into a single, sharp peak. This phenomenon is well-documented in proline-rich motifs .

Q2: We are seeing batch-to-batch variation with +D-His epimers. How can we minimize Histidine racemization for His6, His9, and His13? A: Histidine is highly prone to racemization during carboxyl activation. The basic pi-nitrogen in the imidazole ring can abstract the alpha-proton, forming a ketene intermediate that leads to the loss of chiral integrity[4]. Causality & Validation: Standard coupling reagents like HATU/DIEA often exacerbate this due to the strong basicity of DIEA. To suppress racemization, switch to a milder activation strategy using DIC (N,N'-Diisopropylcarbodiimide) and Oxyma-B (5-(hydroxyimino)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione). Oxyma derivatives maintain an acidic microenvironment during coupling, significantly suppressing the ketene formation pathway [5]. Furthermore, limit pre-activation time to <1 minute.

Q3: We observe a consistent +98 Da or +252 Da mass adduct in our MS data. What is causing this? A: This indicates incomplete deprotection of the Arginine (Arg2) side chain. Arginine is typically protected with a bulky Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group. Causality & Validation: A +252 Da shift means the Pbf group is completely intact, while a +98 Da shift indicates a sulfonation artifact (cleavage of the Pbf ring but retention of the sulfonyl group). This occurs when the TFA cleavage time is too short or the scavenger ratio is inadequate. Extend the cleavage time to 3.5 hours and ensure the use of a highly efficient scavenger cocktail (e.g., Reagent K).

Q4: There are deletion sequences (-99 Da for Val, -113 Da for Ile) in our crude product. How do we force these couplings? A: The motifs Val-Tyr-Ile and Leu-Val-Ile consist of consecutive beta-branched amino acids. The bulky methyl groups on the beta-carbons of Val and Ile severely restrict the phi/psi dihedral angles of the peptide backbone, causing intense steric hindrance that blocks the incoming amino acid. Causality & Validation: Standard room-temperature couplings will fail here. You must implement double coupling strategies and apply elevated heat (e.g., microwave or induction heating at 75°C) to provide the kinetic energy required to overcome the steric barrier. Always validate these specific steps with a Kaiser test before proceeding to Fmoc deprotection.

Q5: We detect a minor -18 Da impurity that elutes very close to the main peak. What is this? A: This is likely an aspartimide byproduct. The N-terminal Asp-Arg sequence can undergo base-catalyzed cyclization during Fmoc deprotection (piperidine exposure). The aspartic acid side-chain carboxyl attacks the adjacent backbone amide, losing water (-18 Da) to form a 5-membered cyclic imide[6]. Causality & Validation: To prevent this, use a specialized protecting group for Asp, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(NHNMeBoc)-OH (hydrazide protection), which sterically or chemically blocks the cyclization pathway [7]. Alternatively, add 0.1 M Oxyma to your piperidine deprotection solution to buffer the basicity.

Section 2: Experimental Protocols
Protocol 1: Optimized Fmoc-SPPS Workflow for Sterically Hindered Regions

Use this protocol specifically for the Val-Tyr-Ile and Leu-Val-Ile segments to prevent deletion sequences while avoiding racemization.

  • Resin Swelling: Swell 0.1 mmol of Wang or 2-CTC resin in DMF/DCM (1:1) for 30 minutes at room temperature.

  • Buffered Fmoc Deprotection: Treat resin with 20% Piperidine in DMF containing 0.1 M Oxyma Pure for 2 × 5 minutes. Causality: The addition of Oxyma buffers the solution, drastically reducing base-catalyzed aspartimide formation at Asp1. Wash with DMF (5 × 1 min).

  • Amino Acid Activation (DIC/Oxyma): Dissolve 0.5 mmol (5 eq) of the Fmoc-amino acid and 0.5 mmol (5 eq) of Oxyma Pure in 2 mL DMF. Add 0.5 mmol (5 eq) of DIC. Pre-activate for exactly 1 minute. (Critical Note: For His6, His9, and His13 couplings, substitute Oxyma Pure with Oxyma-B and do not exceed 1 minute of pre-activation).

  • High-Temperature Coupling: Add the activated mixture to the resin. Heat the reaction vessel to 75°C using microwave or induction heating for 15 minutes. (Exception: Keep His couplings at room temperature for 60 mins. Heating Histidine will override the Oxyma-B protection and cause massive racemization).

  • System Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser test.

    • If colorless/yellow: Coupling is complete. Proceed to step 6.

    • If blue (free amines present): The steric hindrance was not overcome. Perform a second coupling using HATU/DIEA (5 eq) for 30 minutes at room temperature before proceeding.

  • Washing: Wash resin with DMF (4 × 1 min) before the next deprotection cycle.

Protocol 2: Optimized Cleavage Cocktail (Modified Reagent K) for Arginine-Rich Peptides

Ensures complete removal of the Arg(Pbf) group without generating +98 Da sulfonation artifacts.

  • Preparation: Prepare the cleavage cocktail fresh: 82.5% TFA, 5% Phenol, 5% Thioanisole, 5% Water, 2.5% EDT (1,2-ethanedithiol). Causality: Thioanisole specifically accelerates the removal of sulfonyl protecting groups like Pbf.

  • Cleavage: Add 10 mL of the cocktail per gram of dry peptide-resin.

  • Incubation: Stir gently at room temperature for exactly 3.5 hours. (Standard 2-hour cleavage is insufficient for Arg(Pbf) in sterically hindered environments).

  • Precipitation: Filter the resin and precipitate the peptide by adding the TFA solution dropwise into 10 volumes of ice-cold diethyl ether.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether. Lyophilize the resulting powder.

Section 3: Data Presentation

Table 1: Common Impurities in Angiotensinogen (1-13) Synthesis and Root Cause Analysis

Observed Mass Shift (ΔM)HPLC Retention TimeSuspected Impurity / ArtifactRoot CauseCorrective Action
0 Da Split/Broad Peakcis-trans Proline IsomersThermodynamic equilibrium at Pro7Heat HPLC column to 45°C–50°C.
+98 Da Later elutingSulfonated ArginineIncomplete Arg(Pbf) cleavageExtend TFA cleavage to 3.5 hrs; use Reagent K.
+252 Da Much later elutingIntact Arg(Pbf)Failed Arg(Pbf) deprotectionEnsure fresh TFA and active scavengers.
-18 Da Closely elutingAspartimide FormationBase-catalyzed cyclization at Asp1Add 0.1 M Oxyma to Piperidine; use Asp(OMpe).
-99 Da Earlier elutingdes-Val DeletionSteric hindrance at Val3 / Val11Double coupling; elevate temp to 75°C.
-113 Da Earlier elutingdes-Ile DeletionSteric hindrance at Ile5 / Ile12Double coupling; elevate temp to 75°C.
0 Da Closely elutingD-His EpimerRacemization at His6, 9, or 13Use DIC/Oxyma-B; avoid DIEA; no heat.
Section 4: Root-Cause Analysis Workflow

G Start Batch Purity Variation Detected MS_Check LC-MS Analysis Identify Mass Shift (ΔM) Start->MS_Check Isomer ΔM = 0 Da Split HPLC Peaks MS_Check->Isomer MassPlus ΔM = +252 Da / +98 Da Adduct Formation MS_Check->MassPlus MassMinus ΔM = -99 Da / -113 Da Deletion Sequences MS_Check->MassMinus MassAsp ΔM = -18 Da Water Loss MS_Check->MassAsp Proline Pro7 cis-trans Isomerization Isomer->Proline Arg Incomplete Arg2 Pbf Deprotection MassPlus->Arg Steric Steric Hindrance at Val/Ile Regions MassMinus->Steric Aspartimide Asp1 Aspartimide Cyclization MassAsp->Aspartimide Action1 Heat column to 45°C to coalesce peaks Proline->Action1 Action2 Extend TFA cleavage Use Reagent K Arg->Action2 Action3 Double coupling & Elevated Temp (75°C) Steric->Action3 Action4 Add Oxyma to Base Use Asp(OMpe) Aspartimide->Action4

Figure 1: Diagnostic Flowchart for Angiotensinogen (1-13) Purity Troubleshooting.

References
  • O'Neal KD, Chari MV, McDonald CH, Cook RG, Yu-Lee LY, Morrisett JD, Shearer WT. Multiple cis-trans conformers of the prolactin receptor proline-rich motif (PRM) peptide detected by reverse-phase HPLC, CD and NMR spectroscopy. Biochemical Journal. 1996 May 1;315(Pt 3):833-44. URL: [Link]

  • Albericio F, et al. Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Organic & Biomolecular Chemistry. 2014;12(42):8379-8385. URL: [Link]

  • Leveraging Hydrazide as Protection for Carboxylic Acid: Suppression of Aspartimide Formation during Fmoc Solid-Phase Peptide Synthesis. Organic Letters. 2024;26(21):4436–4440. URL: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Angiotensinogen (1-13) Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Angiotensinogen (1-13) binding and cleavage assays. This guide is designed for researchers and drug development professionals facing signal attenuation, false negatives, or poor kinetic resolution when working with labeled or immobilized Angiotensinogen (1-13) peptides.

System Overview & The Steric Hindrance Challenge

Angiotensinogen (1-13) is a 13-amino acid synthetic peptide (Sequence: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His) that serves as a precursor to Angiotensin I. It contains the highly specific renin cleavage site at the Leu10-Val11 peptide bond [1].

In receptor binding assays, enzymatic cleavage assays, or monoclonal antibody screenings, researchers often conjugate this peptide to bulky fluorophores (e.g., Quantum Dots, Cy5), biotin, or solid surfaces (e.g., SPR chips, magnetic beads). Because the peptide is relatively short, these bulky modifications can cast a "steric shadow," physically blocking the active cleft of renin or the binding epitope of an antibody [2], [4].

StericHindrance Peptide Angiotensinogen (1-13) Target Peptide BulkyTag Bulky Conjugate (e.g., Quantum Dot / Bead) Peptide->BulkyTag Labeling DirectLink Direct Conjugation (No Spacer) BulkyTag->DirectLink SpacerLink PEG/Ahx Spacer Conjugation BulkyTag->SpacerLink StericClash Steric Hindrance: Renin Access Blocked DirectLink->StericClash Leu10-Val11 Obscured BindingSuccess Optimal Binding: Active Site Accessible SpacerLink->BindingSuccess Extended Radius

Diagram 1: Logical relationship between conjugation strategy and steric hindrance outcomes.

Diagnostic FAQs: Is Steric Hindrance Ruining My Assay?

Q: My wild-type (unlabeled) Angiotensinogen (1-13) shows a high affinity for my monoclonal antibody, but my biotinylated version shows no binding. Is the peptide degraded? A: If your peptide was validated via HPLC/MS post-synthesis, degradation is unlikely. This is a classic symptom of steric hindrance. When a biotin tag binds to a massive streptavidin molecule (~53 kDa), the resulting complex can completely engulf the 1.6 kDa Angiotensinogen (1-13) peptide. If the biotin is attached directly to the N- or C-terminus without a spacer, the antibody cannot physically access the peptide sequence.

Q: I am using a Quantum Dot (QD) to track renin cleavage of Angiotensinogen (1-13), but Vmax is drastically reduced compared to free peptide. Why? A: Quantum dots are exceptionally bulky. Previous research demonstrates that the enzymatic cleavage rate of a substrate attached directly to a QD is severely diminished due to QD-induced steric hindrance upon the substrate–renin reaction[2]. The physical diameter of the QD prevents the peptide from properly docking into the deep catalytic cleft of the renin enzyme.

Troubleshooting Guide: Causality & Solutions

Issue 1: Improper Terminal Tagging (N-Terminus vs. C-Terminus)
  • The Causality: The renin cleavage site is located at Leu10-Val11, which is very close to the C-terminus (His13). Tagging the C-terminus places the bulky modification mere angstroms away from the enzymatic active site, almost guaranteeing steric interference.

  • The Solution: Always place modifications at the N-terminus (Asp1). This provides a natural 9-amino acid buffer zone before the cleavage site. However, for highly bulky tags, even N-terminal placement is insufficient without a spacer.

Issue 2: Insufficient Spacer Length
  • The Causality: Spacers act as molecular bridges that project the peptide away from the conjugated surface or tag, increasing its hydrodynamic radius and conformational flexibility [3]. A spacer of <10 atoms fails to project the peptide out of the "steric shadow" of large proteins or surfaces.

  • The Solution: Incorporate Polyethylene Glycol (PEG) or Aminohexanoic acid (Ahx) spacers during peptide synthesis. PEG spacers are highly recommended as they also improve the aqueous solubility of the hydrophobic segments of the peptide.

Table 1: Impact of Spacer Length on Angiotensinogen (1-13) Assay Performance
Spacer TypeApprox. Length (Å)Atoms in ChainRelative Binding/Cleavage EfficiencySolubility Impact
None (Direct) 0 Å0< 15% (Severe Hindrance)Neutral
Ahx ~8 Å6~45% (Partial Hindrance)Slightly Hydrophobic
PEG4 ~16 Å14~85% (Good Access)Highly Hydrophilic
PEG12 ~45 Å38> 95% (Optimal Access)Highly Hydrophilic
Issue 3: Lateral Crowding on Solid Surfaces (SPR/Beads)
  • The Causality: Even with an optimal PEG spacer, if the density of the immobilized Angiotensinogen (1-13) on a biosensor chip or magnetic bead is too high, adjacent peptides will sterically hinder each other (lateral crowding), preventing the large renin enzyme (~40 kDa) from docking.

  • The Solution: Titrate the immobilization density. For Surface Plasmon Resonance (SPR), aim for a lower immobilization level (e.g., 100–200 Response Units) to ensure a 1:1 binding stoichiometry.

Self-Validating Experimental Protocol: Optimized Bead-Based Binding Assay

This protocol utilizes a PEG-spaced, N-terminally biotinylated Angiotensinogen (1-13) peptide to eliminate steric hindrance when binding to recombinant renin or specific antibodies.

Materials Required:

  • Peptide: Biotin-PEG12-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His

  • Streptavidin-coated magnetic beads (10 mg/mL)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.05% Tween-20, 0.1% BSA (to prevent non-specific binding).

  • Target Protein: Purified human renin or anti-angiotensinogen mAb.

Step-by-Step Methodology:

  • Bead Preparation & Washing:

    • Aliquot 50 µL of Streptavidin magnetic beads into a microcentrifuge tube.

    • Place on a magnetic rack for 1 minute; discard the supernatant.

    • Wash beads 3 times with 500 µL of Assay Buffer to remove storage preservatives.

  • Controlled Peptide Immobilization (Preventing Lateral Crowding):

    • Dilute the Biotin-PEG12-Ang(1-13) peptide to a sub-saturating concentration (e.g., 100 nM) in Assay Buffer. Self-Validation Check: Retain a small aliquot of the unbound peptide solution to measure depletion via UV-Vis (A280), ensuring the beads are not oversaturated.

    • Add 200 µL of the peptide solution to the beads. Incubate at Room Temperature (RT) for 30 minutes with gentle end-over-end rotation.

    • Magnetize and wash 3 times with 500 µL Assay Buffer.

  • Target Binding Phase:

    • Add 100 nM of the Target Protein (Renin or mAb) in 200 µL Assay Buffer to the peptide-conjugated beads.

    • Incubate for 1 hour at 4°C to allow equilibrium binding while minimizing any potential enzymatic cleavage (if using active renin, keeping the temp at 4°C stalls the catalytic turnover while allowing binding).

  • Elution and Detection:

    • Wash the beads 4 times with Assay Buffer to remove unbound protein.

    • Elute the bound protein by boiling the beads in 30 µL of 1X SDS-PAGE loading buffer at 95°C for 5 minutes.

    • Magnetize the beads and load the supernatant onto an SDS-PAGE gel for Western Blot detection.

AssayWorkflow Step1 Step 1: Bead Prep Wash Streptavidin Beads Step2 Step 2: Immobilization Add Biotin-PEG12-Ang(1-13) Step1->Step2 Check1 Validation: Check Depletion via UV-Vis Step2->Check1 Step3 Step 3: Target Binding Add Renin/mAb at 4°C Step2->Step3 Check1->Step3 If optimal density Step4 Step 4: Elution Boil in SDS Buffer Step3->Step4 Step5 Step 5: Detection Western Blot Analysis Step4->Step5

Diagram 2: Step-by-step workflow for the optimized Angiotensinogen (1-13) binding assay.

References

  • Tang, B., et al. "Single Quantum Dot Based Nanosensor for Renin Assay." Analytical Chemistry, 2012. Available at:[Link]

  • LifeTein. "What Spacers Should I Use in My Peptides?" LifeTein Peptide Biology Blog, 2025. Available at:[Link]

  • Wood, J. M., et al. "Mechanism of inhibition of human renin by monoclonal antibodies." Hypertension (AHA Journals), 1988. Available at:[Link]

Validation & Comparative

Comparing Angiotensinogen (1-13) vs Angiotensin I as human renin substrates

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist auditing assay designs for drug development pipelines, I frequently encounter a critical nomenclature trap: the misclassification of Angiotensin I as a "renin substrate." This is an artifact often propagated by commercial biochemical catalogs. To design robust, high-throughput screening (HTS) or pharmacokinetic assays, we must strictly delineate the kinetic boundaries of the Renin-Angiotensin System (RAS).

This guide objectively compares Angiotensinogen (1-13) and Angiotensin I , clarifying their distinct biochemical roles, kinetic properties, and precise applications in self-validating experimental workflows.

Biochemical Reality: Substrate vs. Product

The fundamental distinction between these two peptides lies in their relationship with the aspartyl protease Renin .

  • Angiotensinogen (1-13) is a bona fide synthetic substrate for human renin. It represents the N-terminal sequence of endogenous human angiotensinogen. Renin specifically recognizes this sequence and catalyzes the hydrolytic cleavage of the Leu10-Val11 peptide bond [1].

  • Angiotensin I (1-10) is the enzymatic product of this renin cleavage. It is not a renin substrate. Attempting to use Angiotensin I as a substrate in a renin assay will yield zero catalytic turnover, as the target Leu10-Val11 bond has already been severed. Instead, Angiotensin I serves as the primary substrate for the downstream metalloprotease, Angiotensin-Converting Enzyme (ACE) , which cleaves the Phe8-His9 bond to generate the active hormone Angiotensin II [2].

RAS_Enzymatic_Cascade Agt Angiotensinogen (1-13) (Renin Substrate) AngI Angiotensin I (1-10) (Renin Product / ACE Substrate) Agt->AngI Cleavage at Leu10-Val11 AngII Angiotensin II (1-8) (Active Hormone) AngI->AngII Cleavage at Phe8-His9 Renin Renin (Aspartyl Protease) Renin->Agt Catalyzes ACE ACE (Metalloprotease) ACE->AngI Catalyzes

Figure 1: The classical Renin-Angiotensin System (RAS) enzymatic cascade.

Comparative Data & Kinetic Profiles

Why use synthetic fragments instead of full-length endogenous angiotensinogen? Full-length angiotensinogen is a heavily glycosylated ~60 kDa protein that introduces severe heterogeneity into mass spectrometry (MS) and fluorometric readouts. Synthetic peptides like Angiotensinogen (1-13) offer perfect solubility, defined stoichiometry, and highly reproducible Michaelis-Menten kinetics [3].

FeatureAngiotensinogen (1-13)Angiotensin I
Sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-HisAsp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu
Molecular Weight 1645.9 Da1296.5 Da
Primary Role in Assays Renin Substrate (Precursor)Calibration Standard / ACE Substrate
Target Enzyme Renin (Aspartyl Protease)ACE (Metalloprotease)
Cleavage Site Leu10-Val11Phe8-His9
Downstream Product Angiotensin I (1-10)Angiotensin II (1-8)
Typical Assay Km​ ~2 - 5 µM (for Human Renin)~10 - 30 µM (for Human ACE)

Causality in Experimental Design

To build a self-validating system , an assay must isolate the target enzyme's activity from the rest of the biological matrix.

The Renin Assay Challenge: If you incubate Angiotensinogen (1-13) with raw plasma or cell lysates to measure renin activity, the generated Angiotensin I will be immediately degraded by endogenous ACE. This leads to a false-negative readout.

  • The Solution: We must exploit the distinct catalytic mechanisms of the enzymes. Renin is an aspartyl protease, while ACE is a zinc-dependent metalloprotease. By adding EDTA to the renin assay buffer, we chelate the Zn2+ ions, completely neutralizing ACE. This forces the reaction to stop at Angiotensin I, allowing for precise, proportional quantification [3].

The ACE Assay Challenge: Conversely, when screening for ACE inhibitors, we must ensure the enzyme is not starved of its necessary cofactor, which would artificially mimic drug inhibition.

  • The Solution: We supply Angiotensin I as the direct substrate and spike the buffer with exogenous ZnCl2​ to maintain maximum catalytic velocity ( Vmax​ ).

Validated Experimental Protocols

Below are the step-by-step methodologies for isolating and measuring these specific enzymatic steps using LC-MS/MS.

Protocol A: In Vitro Renin Activity Assay

Objective: Measure renin velocity using Angiotensinogen (1-13) as the substrate and Angiotensin I as the calibration standard.

  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.4) containing 100 mM NaCl and 10 mM EDTA . (Causality: EDTA guarantees ACE inhibition, stabilizing the Ang I product).

  • Substrate Addition: Add [4] to a final concentration of 10 µM.

  • Enzyme Initiation: Add 5 nM human recombinant renin (or plasma sample) to initiate the reaction. Incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding 1% Trifluoroacetic acid (TFA) to drop the pH below the enzyme's active range.

  • Quantification: Analyze via LC-MS/MS. Use a standard curve generated from pure Angiotensin I to quantify the exact molarity of the product (detecting the m/z 1297.5 precursor ion).

Protocol B: ACE Activity & Inhibitor Screening Assay

Objective: Measure ACE activity using Angiotensin I as the direct substrate.

  • Buffer Preparation: Prepare 100 mM HEPES (pH 7.4) containing 300 mM NaCl and 10 µM ZnCl2​ . (Causality: Zinc ensures the metalloprotease remains fully active).

  • Substrate Addition: Add Angiotensin I to a final concentration of 20 µM.

  • Enzyme Initiation: Add human ACE (and candidate inhibitors, if screening). Incubate at 37°C for 30 minutes.

  • Quenching: Stop the reaction by adding 20 mM EDTA, instantly stripping the zinc from the ACE active site.

  • Quantification: Analyze via LC-MS/MS, detecting the formation of Angiotensin II ( m/z 1046.5).

Assay_Validation_Workflow Substrate Substrate: Angiotensinogen (1-13) ReninRx Renin Assay Reaction (pH 7.4 + EDTA to block ACE) Substrate->ReninRx Standard Standard / Substrate: Angiotensin I Standard->ReninRx Used as Calibration Curve ACERx ACE Assay Reaction (pH 7.4 + Zn2+ to boost ACE) Standard->ACERx Readout1 LC-MS/MS: Detect Ang I (m/z 1297.5) ReninRx->Readout1 Readout2 LC-MS/MS: Detect Ang II (m/z 1046.5) ACERx->Readout2

Figure 2: Self-validating assay workflows for Renin and ACE using specific peptides.

References

  • Newly Discovered Components and Actions of the Renin–Angiotensin System Source: Hypertension (American Heart Association Journals) URL:[Link]

  • Enzymatic pathways of the brain renin–angiotensin system: Unsolved problems and continuing challenges Source: PMC (National Institutes of Health) URL:[Link]

  • Novel Mass Spectrometric Methods for Evaluation of Plasma Angiotensin Converting Enzyme 1 and Renin Activity Source: Hypertension (American Heart Association Journals) URL:[Link]

Validation of human kidney renin assays using H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Human kidney renin is a highly specific aspartyl protease responsible for the rate-limiting step of the renin-angiotensin system (RAS): the cleavage of angiotensinogen to yield angiotensin I (Ang I)[1]. For researchers and drug development professionals characterizing renin inhibitors or studying RAS kinetics, selecting the correct substrate is paramount.

This guide objectively evaluates the performance of the synthetic 13-mer peptide, H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH (Angiotensinogen 1-13), against alternative substrates. By eliminating the steric hindrance of intact proteins while preserving the critical active-site recognition subsites, this 13-mer provides a robust, defined platform for precise kinetic modeling[2].

Mechanistic Grounding: Subsite Recognition and Causality

To understand why the 13-mer is an optimal substrate, we must examine the causality of renin's enzymatic mechanism. Renin specifically hydrolyzes the peptide bond between Leu10 and Val11 [1].

  • Structural Accessibility : Intact recombinant human angiotensinogen (rhANG) possesses a complex three-dimensional structure. While it has a high binding affinity (low Km​ ), its structural bulk limits active site turnover, leading to lower kcat​ values[2]. The 13-mer eliminates this steric hindrance, providing the exact minimal sequence required for optimal S1'-S3' subsite interactions.

  • The pH Causality (Cathepsin D Overlap) : A critical factor in assay design is that the 13-mer is also susceptible to cleavage by Cathepsin D, an abundant aspartyl protease in kidney extracts[3]. However, Cathepsin D requires a highly acidic environment (pH < 5.0) for optimal activity. Human renin is unique among aspartyl proteases because it exhibits a biphasic pH profile and retains robust activity at neutral pH[4]. Therefore, executing the assay at pH 7.4 completely suppresses Cathepsin D background, ensuring that the measured Ang I generation is exclusively renin-driven.

RAS_Pathway AGT Angiotensinogen (1-13) (H-Asp...His-OH) Renin Human Kidney Renin (Active Site) AGT->Renin Binding AngI Angiotensin I (1-10) (Cleaved Product) Renin->AngI Leu10-Val11 Cleavage Frag C-terminal Fragment (Val-Ile-His) Renin->Frag

Fig 1: Enzymatic cleavage of Angiotensinogen (1-13) by Human Kidney Renin.

Comparative Performance Analysis

When designing a renin assay, scientists typically choose between the 13-mer, the 14-mer (which adds a C-terminal Serine or Asparagine), intact rhANG, or synthetic FRET substrates. The table below summarizes the quantitative and qualitative performance of these alternatives based on established enzymology data[2],[5].

Substrate AlternativeSequence / Structure Km​ (Human Renin)Cathepsin D SusceptibilityAssay Readout ModalityKey Advantage / Limitation
Angiotensinogen (1-13) 13-mer (Ends in His13)~10 - 15 µMYes (at acidic pH)LC-MS/MS, HPLCAdvantage: Defined kinetics, zero steric hindrance.
Angiotensinogen (1-14) 14-mer (Ends in Ser14)~8 - 10 µMHighly ResistantLC-MS/MS, HPLCAdvantage: Enhanced specificity in crude, unbuffered extracts.
Intact rhANG Full Protein (485 aa)~1 - 2 µMYesELISA, LC-MS/MSLimitation: Batch-to-batch variability; lower kcat​ .
FRET Substrates Fluorophore-QuencherHighly VariableVariableFluorescenceLimitation: Inner-filter effects and background auto-fluorescence.

Data Synthesis: While the 14-mer offers inherent Cathepsin D resistance[5], the 13-mer provides a highly cost-effective and kinetically predictable alternative when paired with strict pH-controlled buffers[4]. Furthermore, absolute quantification via LC-MS/MS avoids the signal quenching artifacts common to FRET substrates.

Self-Validating Experimental Protocol: LC-MS/MS Renin Kinetic Assay

To ensure strict adherence to E-E-A-T principles, the following methodology is designed as a self-validating system . It incorporates a direct renin inhibitor (Aliskiren) as a negative control to definitively prove that substrate conversion is mediated exclusively by renin.

Step 1: Reagent Preparation
  • Assay Buffer : Prepare 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, adjusted to pH 7.4 .

    • Causality: The neutral pH neutralizes endogenous Cathepsin D activity, which would otherwise cleave the 13-mer at acidic pH[4].

  • Substrate Stock : Dissolve H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH in DMSO to a 10 mM concentration. Dilute in Assay Buffer to working concentrations (e.g., 1 µM to 50 µM for Km​ determination).

  • Inhibitor Control : Prepare a 10 µM stock of Aliskiren (or Pepstatin A).

Step 2: Reaction Setup
  • Test Wells : Combine 80 µL Assay Buffer and 10 µL Human Kidney Renin (1 nM final concentration).

  • Validation Control Wells : Combine 70 µL Assay Buffer, 10 µL Human Kidney Renin, and 10 µL Aliskiren (1 µM final).

    • Causality: Pre-incubate both sets for 15 minutes at 37°C to allow the inhibitor to fully occupy the active site in the control wells.

Step 3: Incubation & Quenching
  • Initiate the reaction by adding 10 µL of the 13-mer substrate to all wells.

  • Incubate at 37°C for exactly 60 minutes.

  • Quench : Add 10 µL of 10% Trifluoroacetic acid (TFA).

    • Causality: The sudden drop in pH denatures the enzyme, immediately halting cleavage and stabilizing the peptides for mass spectrometry.

Step 4: LC-MS/MS Detection & Analysis
  • Centrifuge samples at 14,000 x g for 10 minutes to pellet precipitated proteins.

  • Inject the supernatant into an LC-MS/MS system. Monitor the MRM transitions for the intact 13-mer and the cleaved Angiotensin I product (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu).

  • System Validation : The Aliskiren control wells must show zero Ang I generation. If Ang I is detected in the control, it indicates non-specific protease contamination, invalidating the run.

Assay_Workflow Prep 1. Buffer Preparation (pH 7.4 to inhibit Cathepsin D) Incubate 2. Reaction Incubation (Renin + 13-mer ± Aliskiren) Prep->Incubate Quench 3. Reaction Quenching (TFA Acidification) Incubate->Quench Detect 4. LC-MS/MS Detection (Absolute quantification of Ang I) Quench->Detect Analyze 5. Kinetic Data Analysis (Calculate Km and kcat) Detect->Analyze

Fig 2: Self-validating workflow for human kidney renin kinetic assays.

References

  • [2] Cumin, F., et al. "Comparative enzymatic studies of human renin acting on pure natural or synthetic substrates." Biochimica et Biophysica Acta (BBA), 1987. 2

  • [5] Poe, M., et al. "Renin cleavage of a human kidney renin substrate analogous to human angiotensinogen, H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Ser-OH, that is human renin specific and is resistant to cathepsin D." Analytical Biochemistry, 1984. 5

  • [4] Nasir, U. M., et al. "Two Peaks in pH Dependence of Renin-angiotensinogen Reaction." Bioscience, Biotechnology, and Biochemistry, 1998. 4

  • [1] Suzuki, F., et al. "Comparative studies on species-specific reactivity between renin and angiotensinogen." PubMed, NIH. 1

  • [3] "Angiotensinogen (1-13) peptide Product Information." NovoPro Labs. 3

Sources

Comparative Guide: Cross-Reactivity of Preangiotensinogen (1-13) Antibodies with Angiotensin I and Angiotensin II

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Renin-Angiotensin System (RAS) is a central regulator of cardiovascular hemodynamics and a primary target in antihypertensive drug development. Accurate quantification of its specific components—Angiotensinogen, Angiotensin I (Ang I), and Angiotensin II (Ang II)—is critical for evaluating pharmacokinetic and pharmacodynamic profiles. Preangiotensinogen (1-13) is frequently utilized as an immunogen or surrogate standard[1]. However, due to extreme sequence homology, antibodies raised against Preangiotensinogen (1-13) frequently exhibit significant cross-reactivity with downstream effector peptides[2].

This guide provides an objective comparison of this cross-reactivity, the mechanistic causality behind it, and a self-validating experimental protocol for researchers to empirically determine antibody specificity.

Mechanistic Causality: The Structural Basis of Cross-Reactivity

Antibody specificity is fundamentally dictated by epitope recognition. The primary analytical challenge in RAS immunoassay development is the perfectly conserved N-terminal sequence shared across the precursor and its active metabolites.

Preangiotensinogen (1-13) is a 13-amino acid peptide with a molecular weight of ~1645.93 Da. As demonstrated in Table 1 , the entire sequence of Angiotensin II (1-8) and Angiotensin I (1-10) is embedded within the N-terminus of Preangiotensinogen (1-13)[3].

Table 1: Sequence Alignment of RAS Peptides
Peptide TargetAmino Acid SequenceLength
Preangiotensinogen (1-13) H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH13 AA
Angiotensin I H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-OH10 AA
Angiotensin II H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH8 AA

The Causality of Cross-Reactivity: The N-terminal DRVYIHPF sequence is highly immunogenic. If an antibody is raised against the unconjugated, full-length Preangiotensinogen (1-13) peptide, the host's immune system will dominantly generate paratopes against this exposed N-terminus. Consequently, these antibodies will bind Ang I and Ang II with high affinity, confounding assay results and leading to false-positive quantifications of the precursor[4],[2].

Pathway Visualization

The following diagram illustrates the enzymatic cleavage cascade of the RAS pathway, highlighting how the shared N-terminus persists through sequential truncations by Renin and Angiotensin-Converting Enzyme (ACE).

RAS_Pathway AGT Angiotensinogen (1-14+) PreAGT Preangiotensinogen (1-13) AGT->PreAGT Synthetic Truncation (Shared N-Terminus) AngI Angiotensin I (1-10) AGT->AngI Renin Cleavage AngII Angiotensin II (1-8) AngI->AngII ACE Cleavage

Fig 1: Renin-Angiotensin System cleavage pathway illustrating the shared N-terminal origin.

Quantitative Comparison: Cross-Reactivity Profiles

When evaluating commercial or custom-raised polyclonal antibodies against Preangiotensinogen (1-13), researchers must request or perform cross-reactivity profiling. Below is a representative data matrix demonstrating typical cross-reactivity percentages for a standard N-terminally directed anti-Preangiotensinogen (1-13) antibody.

Table 2: Representative Cross-Reactivity Matrix
Competitor PeptideTypical Cross-Reactivity (%)Impact on Immunoassay
Preangiotensinogen (1-13) 100% (Standard)Baseline
Angiotensinogen (1-14) 85% - 100%High interference
Angiotensin I (1-10) 60% - 100%Severe overestimation of precursor
Angiotensin II (1-8) 40% - 80%Moderate to severe interference

Note: Percentages are calculated based on the molar IC50​ ratio in a competitive binding assay.

Experimental Protocol: Validating Cross-Reactivity via Competitive ELISA

To empirically determine the cross-reactivity of an antibody, a Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard.

Why this design? This is a self-validating system. By keeping the solid-phase antigen (plate-bound) constant and titrating the free competitor (Ang I or Ang II) in solution, any reduction in optical density (OD) is strictly proportional to the antibody's affinity for the free competitor. It eliminates artifacts caused by differential plate-binding efficiencies of the peptides.

Step-by-Step Methodology:
  • Antigen Coating: Coat a 96-well high-binding microtiter plate with 1 µg/mL of Preangiotensinogen (1-13) in carbonate-bicarbonate buffer (pH 9.6) overnight at 4°C.

  • Blocking: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL of 5% BSA in PBST for 2 hours at room temperature. Causality: Blocking prevents non-specific adsorption of the primary antibody to the plastic, ensuring that the final signal is exclusively driven by specific antigen-antibody interactions.

  • Solution-Phase Competition (The Critical Step): In separate low-bind tubes, pre-incubate a fixed concentration of the primary antibody (e.g., 1:10,000 dilution) with serial dilutions ( 10−12 to 10−5 M) of free Ang I, Ang II, or Preangiotensinogen (1-13) (as a positive control) for 2 hours at room temperature. Causality: Pre-incubation allows the antibody-antigen interaction to reach thermodynamic equilibrium in the solution phase before exposure to the solid phase, preventing kinetic bias.

  • Incubation: Transfer 100 µL of the pre-incubated mixtures to the coated plate wells. Incubate for 1 hour. Unbound antibodies will bind to the plate; antibodies complexed with the free competitor will be washed away.

  • Detection: Wash 5x with PBST. Add 100 µL of an HRP-conjugated secondary antibody for 1 hour. Wash again 5x.

  • Development & Analysis: Add 100 µL of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 1M H2​SO4​ . Read the absorbance at 450 nm.

  • Calculation: Determine the IC50​ (concentration of competitor that inhibits 50% of the maximum signal).

    • % Cross-Reactivity=(IC50​ of Competitor PeptideIC50​ of Preangiotensinogen (1-13)​)×100

Workflow Visualization

ELISA_Workflow Step1 1. Coat Plate with Preangiotensinogen (1-13) Step2 2. Block Non-Specific Binding Sites Step1->Step2 Step3 3. Pre-incubate Antibody with Competitor (Ang I, Ang II, or None) Step2->Step3 Step4 4. Add Antibody-Competitor Mix to Plate Step3->Step4 Step5 5. Wash & Add Secondary HRP-Antibody Step4->Step5 Step6 6. Add Substrate (TMB) & Read OD at 450nm Step5->Step6

Fig 2: Competitive ELISA workflow for validating antibody cross-reactivity.

Strategic Recommendations for Drug Development Professionals

If your assay requires absolute specificity for Preangiotensinogen (1-13) without Ang I or Ang II interference, standard immunization protocols will fail. You must employ directed conjugation strategies .

By covalently linking the N-terminus of the Preangiotensinogen (1-13) peptide to a carrier protein (such as KLH or BSA)[1], the highly conserved DRVYIHPF sequence is sterically shielded from the host's immune system. This forces the generation of antibodies directed exclusively against the unique C-terminal neo-epitope (-VIH). Antibodies generated via this C-terminal targeting strategy typically exhibit <1% cross-reactivity with Angiotensin I and Angiotensin II, ensuring high-fidelity pharmacokinetic data[5],[6].

References

  • Bouhnik J, et al. "Direct Radioimmunoassay of Rat Angiotensinogen and Its Application to Rats in Various Endocrine States." Clinical Science (Lond). 1982 Apr;62(4):355-60. Available at: [Link]

  • Ahmad S, et al. "Active immunization with angiotensin I peptide analogue vaccines selectively reduces the pressor effects of exogenous angiotensin I in conscious rats." British Journal of Pharmacology. 2000 Mar; 129(6): 1114–1120. Available at:[Link]

Sources

Benchmarking Synthetic H-DRVYIHPFHLVIH-OH Against Recombinant Human Angiotensinogen: A Kinetic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development targeting the Renin-Angiotensin System (RAS) advances, the selection of appropriate biochemical substrates for renin remains a critical decision for assay design. Renin, a highly specific aspartyl protease, catalyzes the rate-limiting cleavage of angiotensinogen (AGT) to yield the decapeptide Angiotensin I (Ang I).

This guide provides an objective, data-driven comparison between the synthetic tridecapeptide H-DRVYIHPFHLVIH-OH (Angiotensinogen 1-13) and full-length Recombinant Human Angiotensinogen (rhAGT) . By analyzing their structural divergence, kinetic behaviors, and species specificities, this guide establishes self-validating experimental workflows for both high-throughput screening and physiological modeling.

Mechanistic Overview: The Renin Cleavage Axis

Both the synthetic 13-mer and rhAGT serve as substrates for human renin, which specifically targets the Leu10-Val11 peptide bond to release Ang I. However, the molecular context of this cleavage site differs drastically between the two substrates, dictating their utility in the laboratory.

RAS_Cleavage cluster_0 Substrate Alternatives Renin Human Renin (Active Protease) Peptide Synthetic 13-mer (H-DRVYIHPFHLVIH-OH) Renin->Peptide Protein rhAGT (452-aa Glycoprotein) Renin->Protein AngI Angiotensin I (DRVYIHPFHL) Peptide->AngI Cleavage at Leu10-Val11 Protein->AngI Cleavage at Leu10-Val11

Diagram 1: Cleavage of synthetic 13-mer and rhAGT by Human Renin to yield Angiotensin I.

Structural and Biochemical Comparison

The fundamental difference between these substrates lies in their steric profiles. H-DRVYIHPFHLVIH-OH is a minimal, 13-amino acid sequence (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His) with a molecular weight of 1645.9 g/mol [1]. It is highly soluble, easily synthesized, and completely lacks secondary or tertiary structure.

Conversely, rhAGT is a bulky, ~50-60 kDa glycoprotein consisting of 452 amino acids. Its complex tertiary structure and N-linked glycosylation heavily influence enzyme-substrate docking, requiring precise conformational alignment for renin to access the buried N-terminal cleavage site.

Quantitative Data Summary
FeatureSynthetic H-DRVYIHPFHLVIH-OHRecombinant Human Angiotensinogen (rhAGT)
Molecular Weight 1645.9 g/mol [1]~50–60 kDa (Glycosylated)
Sequence Length 13 Amino Acids452 Amino Acids
Glycosylation NoneN-linked glycosylation present
Species Specificity Low (Cleaved by human & mouse renin)[2]High (Cleaved efficiently only by human renin)[2]
Steric Hindrance MinimalSignificant (Requires specific conformational docking)
Primary Application High-Throughput Screening (HTS), Inhibitor assaysPhysiological modeling, Species-specificity studies

Kinetic Profiling and the "Species Specificity" Paradigm

The most critical factor when choosing between these substrates is species specificity . The physiological Renin-Angiotensin System is notoriously species-restrictive; human renin will cleave human AGT, but non-primate renins generally fail to process human AGT efficiently.

  • The Synthetic 13-mer Lacks Specificity: Because H-DRVYIHPFHLVIH-OH lacks the bulky tertiary structure of the full protein, it bypasses the strict docking requirements of the enzyme. Comparative studies demonstrate that the synthetic 13-mer is cleaved by both human renin (hREN) and mouse renin (mREN) with similar Michaelis constant ( Km​ ) and catalytic rate ( kcat​ ) values[2].

  • rhAGT Enforces Specificity: When full-length rhAGT is used, physiological specificity is restored. Mouse renin cleaves rhAGT with a 16.7-fold higher Km​ and a 28.2-fold lower kcat​ compared to human renin, resulting in a staggering 468-fold lower catalytic efficiency ( kcat​/Km​ )[2].

  • pH Dependency: Renin exhibits a biphasic pH profile. It catalyzes an acidic reaction with an optimum at pH 5.5 (yielding maximum Vmax​ ) and a basic reaction with an optimum at pH 7.5–8.2 (mimicking physiological plasma conditions).

Self-Validating Experimental Workflows

To ensure scientific integrity, the experimental design must account for the physical properties of the chosen substrate. Below are optimized, causality-driven protocols for both substrates.

Kinetic_Workflow Step1 1. Substrate Preparation (Equilibrate to 37°C) Step2 2. Buffer Selection (pH 5.5 for Vmax, pH 7.4-8.0 for Physiol.) Step1->Step2 Step3 3. Renin Addition & Incubation (Time-course sampling) Step2->Step3 Step4 4. Reaction Quenching (TCA for rhAGT, Inhibitor for 13-mer) Step3->Step4 Step5 5. Ang I Quantification (LC-MS/MS or Fluorometry) Step4->Step5

Diagram 2: Comparative kinetic workflow highlighting substrate-specific quenching strategies.

Protocol A: High-Throughput Inhibitor Screening using Synthetic H-DRVYIHPFHLVIH-OH

Objective: Rapid determination of IC50​ values for novel renin inhibitors (e.g., Aliskiren analogs).

  • Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 8.0) containing 100 mM NaCl[3].

    • Causality: pH 8.0 isolates the basic optimum of renin, closely mimicking physiological blood plasma conditions while maintaining the solubility of the synthetic peptide[3].

  • Reaction Assembly: Dilute human recombinant renin and pre-incubate with varying concentrations of the inhibitor at 37°C for 15 minutes.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme's active site before substrate competition begins.

  • Initiation: Add the synthetic 13-mer (H-DRVYIHPFHLVIH-OH) at concentrations spanning 0.5 to 5x of its estimated Km​ to initiate the reaction.

  • Quenching: Terminate the reaction using rapid heat inactivation (95°C for 5 mins) or by adding a massive excess of a known chemical renin inhibitor.

    • Causality (Critical): Do not use Trichloroacetic acid (TCA) for the 13-mer. Because both the 1.6 kDa substrate and the 1.2 kDa Ang I product are small peptides, TCA will fail to precipitate them, making separation impossible.

  • Quantification: Analyze the generation of Ang I via LC-MS/MS.

Protocol B: Physiological Kinetic Profiling using rhAGT

Objective: Evaluating true enzyme-substrate catalytic efficiency ( kcat​/Km​ ) and species-specific protein interactions.

  • Buffer Preparation: Prepare Britton-Robinson buffer at pH 5.5.

    • Causality: The acidic optimum (pH 5.5) maximizes the Vmax​ for the bulky rhAGT protein, providing a wider dynamic range to measure the slower kinetics associated with full-length protein docking.

  • Reaction Assembly: Incubate wild-type human renin (e.g., 3.2 nM) with rhAGT (e.g., 3.8 µM) at 37°C.

  • Time-Course Sampling: Extract aliquots at predetermined intervals (e.g., 1, 2, and 3 hours).

    • Causality: rhAGT cleavage is significantly slower than the 13-mer due to steric hindrance; longer incubation times are required to generate detectable Ang I.

  • Quenching: Terminate the reaction by adding an equal volume of 0.1% Trichloroacetic acid (TCA).

    • Causality (Critical): TCA instantly denatures and precipitates the massive ~60 kDa rhAGT protein. Centrifugation will pellet the uncleaved substrate, leaving the small, soluble Ang I peptide isolated in the supernatant for clean downstream analysis.

  • Quantification: Quantify Ang I in the supernatant using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Radioimmunoassay (RIA).

Conclusion & Decision Matrix

The choice between synthetic H-DRVYIHPFHLVIH-OH and rhAGT must be dictated by the experimental question:

  • Select H-DRVYIHPFHLVIH-OH for high-throughput drug screening, basic enzyme kinetics, and structural biology applications where steric hindrance is an unwanted variable. Its high solubility and rapid cleavage make it the gold standard for IC50​ determinations.

  • Select rhAGT when investigating physiological RAS pathways, species-specific cross-reactivity, or the regulatory impacts of protein glycosylation. It is the only substrate capable of validating true biological efficacy in human-specific models.

Sources

Validating LC-MS/MS methods for quantifying H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH in plasma samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to this in-depth technical guide on the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of the peptide H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH, also known as Angiotensin-(1-12), in plasma samples. This guide is designed for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and regulatory-compliant bioanalytical method. We will move beyond a simple checklist of validation parameters, delving into the rationale behind experimental choices and comparing common methodologies to empower you to develop a self-validating and trustworthy assay.

The accurate quantification of peptides like Angiotensin-(1-12) in complex biological matrices such as plasma presents a unique set of analytical challenges.[1] These molecules are often present at low concentrations, susceptible to enzymatic degradation, and can suffer from poor recovery and significant matrix effects during analysis.[1][2] Therefore, a meticulously validated LC-MS/MS method is paramount for generating reliable data to support pharmacokinetic and toxicokinetic studies.[3][4] This guide is structured to provide both the "how" and the "why," grounding our recommendations in authoritative guidelines from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which have been harmonized under the International Council for Harmonisation (ICH) M10 guideline.[4][5]

The Foundation: Bioanalytical Method Validation Parameters

A bioanalytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] For the quantification of Angiotensin-(1-12) in plasma, the validation process must rigorously assess the following key parameters as stipulated by the ICH M10 guideline.[4][5]

Validation Parameter Description Typical Acceptance Criteria (ICH M10)
Selectivity & Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard (IS) in blank plasma from at least 6 different sources.
Accuracy & Precision The closeness of determined values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).For QC samples at LLOQ, LQC, MQC, and HQC levels, the mean concentration should be within ±15% of the nominal value (±20% at LLOQ), and the precision (%CV) should not exceed 15% (20% at LLOQ).
Calibration Curve The relationship between the instrument response and the known concentration of the analyte.A minimum of 6 non-zero standards. A simple regression model that adequately describes the concentration-response relationship should be used. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.[1]Signal-to-noise ratio should be at least 5. Accuracy and precision must meet the criteria mentioned above.
Matrix Effect The alteration of analyte ionization due to co-eluting matrix components, leading to ion suppression or enhancement.[6]The matrix factor (analyte peak response in the presence of matrix / analyte peak response in neat solution) should be consistent across at least 6 different lots of plasma. The CV of the IS-normalized matrix factor should not be greater than 15%.
Recovery The efficiency of the extraction process for the analyte and internal standard from the biological matrix.Recovery should be consistent, precise, and reproducible. While a specific percentage is not mandated, it should be optimized to ensure adequate sensitivity.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term storage, and in-processed samples. The mean concentration of stability samples should be within ±15% of the nominal concentration.

The Critical First Step: Sample Collection and Handling

The journey to accurate quantification begins long before the sample reaches the LC-MS/MS instrument. Peptides are highly susceptible to proteolytic degradation in biological matrices.[7][8] Therefore, pre-analytical variability must be meticulously controlled.

Key Considerations:

  • Anticoagulant Choice: K2EDTA or K3EDTA are commonly used.

  • Protease Inhibitors: The use of collection tubes containing a cocktail of protease inhibitors (e.g., BD™ P800 tubes) is strongly recommended to prevent the degradation of Angiotensin-(1-12) by endogenous enzymes.[9][10]

  • Temperature Control: Blood samples should be collected on ice and centrifuged at low temperatures (e.g., 4°C) as soon as possible to separate the plasma.

  • Storage: Plasma samples should be immediately frozen and stored at -70°C or lower until analysis to ensure long-term stability.[10]

Navigating Sample Preparation: A Comparison of Extraction Techniques

The primary goal of sample preparation is to isolate Angiotensin-(1-12) from the complex plasma matrix, removing interfering substances like proteins and phospholipids that can compromise the analytical results.[1][6] The choice of extraction technique is critical and involves a trade-off between recovery, cleanliness, and throughput.

cluster_0 Sample Preparation Workflow Plasma Sample Plasma Sample Internal Standard Addition Internal Standard Addition Plasma Sample->Internal Standard Addition Extraction Method Extraction Method Internal Standard Addition->Extraction Method Evaporation Evaporation Extraction Method->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

Caption: A generalized workflow for peptide sample preparation from plasma.

Comparison of Plasma Extraction Methods
Method Principle Advantages Disadvantages Suitability for Angiotensin-(1-12)
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or an acid to denature and precipitate plasma proteins.[11]Simple, fast, and inexpensive.Less effective at removing other interferences (e.g., phospholipids), leading to significant matrix effects.[12] Potential for co-precipitation of the analyte.Generally not recommended as a standalone method due to insufficient cleanup for achieving low LLOQs.[12] Can be a useful first step before SPE.[13]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (aqueous and organic).[14]Can provide a clean extract.Peptides like Angiotensin-(1-12) are often too polar to be efficiently extracted into common organic solvents, resulting in poor and irreproducible recovery.[12][15]Not a viable option for most peptides due to their hydrophilic nature.[12]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a suitable solvent.[16]Provides the cleanest extracts, leading to reduced matrix effects and improved sensitivity.[15][16] High selectivity and reproducibility.More time-consuming and expensive than PPT. Requires method development to optimize sorbent, wash, and elution conditions.The recommended method. Reversed-phase or mixed-mode cation exchange SPE cartridges are highly effective for extracting and concentrating Angiotensin peptides from plasma.[17][18]
Experimental Protocol: Solid-Phase Extraction (SPE)

This protocol provides a starting point for the development of an SPE method for Angiotensin-(1-12). Optimization will be required.

  • Sample Pre-treatment: Thaw plasma samples on ice. To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard (SIL-IS) solution. Vortex briefly. Add 200 µL of 4% phosphoric acid to disrupt protein binding and acidify the sample. Vortex and centrifuge at 4°C for 10 minutes at >10,000 x g.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences. Follow with a wash of 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the Angiotensin-(1-12) and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).

The Cornerstone of Quantification: The Internal Standard

The use of an appropriate internal standard (IS) is crucial for correcting for variability in sample preparation, matrix effects, and instrument response.[19][20]

G cluster_IS Internal Standard (IS) Selection cluster_Properties Key Properties IS_Choice Choice of Internal Standard SIL_Peptide Stable Isotope-Labeled (SIL) Peptide IS_Choice->SIL_Peptide Ideal Choice Analog_Peptide Structural Analog Peptide IS_Choice->Analog_Peptide Alternative Prop1 Identical Physicochemical Properties SIL_Peptide->Prop1 Prop2 Co-elutes with Analyte SIL_Peptide->Prop2 Prop3 Corrects for Matrix Effects SIL_Peptide->Prop3 Prop4 Corrects for Extraction Variability SIL_Peptide->Prop4

Caption: Decision tree for internal standard selection in peptide quantification.

For peptide quantification, a stable isotope-labeled (SIL) version of Angiotensin-(1-12) is the gold standard.[21][22] A SIL-IS has the exact same amino acid sequence and physicochemical properties as the analyte but contains one or more heavy isotopes (e.g., ¹³C, ¹⁵N), resulting in a different mass-to-charge ratio (m/z).[22] This allows it to be distinguished by the mass spectrometer while behaving identically to the analyte during extraction and chromatography.[21]

LC-MS/MS Method Development: Achieving Sensitivity and Specificity

The LC-MS/MS system must be optimized to ensure the selective and sensitive detection of Angiotensin-(1-12).

Liquid Chromatography (LC)
  • Column Chemistry: A C18 reversed-phase column is typically used for peptide separations.

  • Mobile Phases:

    • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid).

    • Mobile Phase B: Acetonitrile with the same acidic modifier.

  • Gradient Elution: A gradient from low to high organic content is used to elute the peptide from the column. The gradient should be optimized to achieve good peak shape and separation from matrix components.

  • Overcoming Challenges: Peptides can exhibit poor peak shape due to interactions with the column hardware.[23] Using columns with specialized surface technologies and mobile phase additives can mitigate these effects.

Tandem Mass Spectrometry (MS/MS)
  • Ionization: Electrospray ionization (ESI) in positive ion mode is standard for peptides. Peptides often form multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺). The most abundant and stable precursor ion should be selected for fragmentation.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides excellent selectivity and sensitivity.

  • Optimization: The collision energy for each MRM transition must be optimized to maximize the product ion signal. At least two MRM transitions should be monitored for the analyte and one for the IS to ensure specificity.

Example MRM Transitions for Angiotensin Peptides (Illustrative):

Peptide Precursor Ion (m/z) Product Ion (m/z)
Angiotensin-(1-10)523.8²⁺263.2
Angiotensin-(1-8) (Ang II)349.6³⁺255.1
Data derived from a study on Angiotensin II, for illustrative purposes of typical m/z values.[17]

Conclusion: A Pathway to Robust and Reliable Data

Validating an LC-MS/MS method for the quantification of Angiotensin-(1-12) in plasma is a multifaceted process that demands a thorough understanding of the analytical challenges and regulatory expectations. By prioritizing meticulous sample handling, selecting a highly efficient extraction technique like SPE, utilizing a stable isotope-labeled internal standard, and carefully optimizing LC-MS/MS parameters, researchers can develop a robust, sensitive, and specific method. This guide provides a framework for making informed decisions at each stage of the validation process, ultimately leading to the generation of high-quality, defensible data that can confidently support drug development and clinical research.

References

  • Aragen Life Sciences. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Aragen Life Sciences. [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • Vu, D., Klovie, A., Sandqvist, S., & Bathena, S. P. R. (2018). Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation. PLOS ONE, 13(7), e0201338. [Link]

  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • BioAgilytix. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. BioAgilytix. [Link]

  • AIT Bioscience. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AIT Bioscience. [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • Mylott, W. R., Jr. (2016, March 31). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC–MS/MS Assays. Future Science Group. [Link]

  • Bar-Avi, Y. (2014). Importance of matrix effects in LC–MS/MS bioanalytical methods: a special focus issue. Bioanalysis, 6(15), 1999-2002. [Link]

  • van den Broek, I., Niessen, W. M., & van Dongen, W. D. (2012). Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry. Journal of Chromatography B, 893-894, 1-13. [Link]

  • Bioanalysis Zone. (2012, May 3). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis Zone. [Link]

  • Lis, M., T-R, A., Cha, J., & Kim, H. (2017). Evaluation of plasma peptides extraction methods by high-resolution mass spectrometry. Annals of Clinical Biochemistry, 54(6), 673-680. [Link]

  • Stanford University Mass Spectrometry. (n.d.). QUANTITATIVE LC-MS/MS Analysis of proteins and peptides. Stanford University. [Link]

  • Anapharm Bioanalytics. (2025, October 29). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics. [Link]

  • Waters Corporation. (2018, January 4). Internal Standard Options for Peptide LC-MS Quantification - Part 1 [Video]. YouTube. [Link]

  • MacNeill, R. (2016, August 19). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Bioanalysis Zone. [Link]

  • Yi, J., Liu, J., Gelfand, C. A., & Wu, J. T. (2013). Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. PLOS ONE, 8(8), e78201. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). A novel extraction method of plasma peptides for peptidomics analysis. JOCPR. [Link]

  • Zhang, H., Wang, Y., Li, J., Li, D., & Ye, M. (2020). Sequential Precipitation and Delipidation Enables Efficient Enrichment of Low-Molecular Weight Proteins and Peptides from Human Plasma. Journal of Proteome Research, 19(8), 3465-3474. [Link]

  • ResearchGate. (n.d.). Precipitation of proteins and peptides from serum with ACN and subsequent resolubilization in acidified water [Image]. ResearchGate. [Link]

  • Nedelkov, D., & Kiernan, U. A. (2006). Evaluation of Endogenous Plasma Peptide Extraction Methods for Mass Spectrometric Biomarker Discovery. Journal of Proteome Research, 6(1), 189-193. [Link]

  • Lame, M. (2019, September 6). Key challenges in sample preparation for peptide bioanalysis: a podcast with Mary Lame. Bioanalysis Zone. [Link]

  • Waters Corporation. (2025, November 11). Comprehensive Workflow for the Quantification of Peptides and Proteins in Plasma: Semaglutide– a Case Study. Waters Corporation. [Link]

  • Altasciences. (n.d.). From Clinical to Pre-Clinical Studies: LC-MS/MS Assay Challenges for Therapeutic Peptides. Altasciences. [Link]

  • Pavan, S., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Pharmaceutics, 14(11), 2351. [Link]

  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters Corporation. [Link]

  • Walther, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(6), e0178241. [Link]

  • T'Kindt, R., et al. (2020). Influence of Blood Collection Methods and Long-Term Plasma Storage on Quorum-Sensing Peptide Stability. Metabolites, 10(4), 156. [Link]

  • Kumar, P., et al. (2015). Method Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry for Angiotensin-II in Human Plasma: Application to Study Interaction Between Atorvastatin & Olmesartan Drug Combination. Journal of Chromatography & Separation Techniques, 6(5), 1000290. [Link]

  • van den Broek, I., et al. (2013). High-Sensitivity LC-MS/MS Quantification of Peptides and Proteins in Complex Biological Samples: The Impact of Enzymatic Digestion and Internal Standard Selection on Method Performance. Analytical Chemistry, 85(18), 8785-8792. [Link]

  • Aurora Biomed. (2019, August 7). Liquid-Liquid Extraction vs. Solid-Phase Extraction. Aurora Biomed. [Link]

  • van den Heuvel, J. K., et al. (2018). Angiotensin-(1-12): Does It Exist? A Critical Evaluation in Humans, Rats, and Mice. Hypertension, 72(2), 332-339. [Link]

  • Lab Manager. (2025, March 7). Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?. Lab Manager. [Link]

  • Huyghebaert, L., et al. (2024). Development and validation of an LC-MS/MS method for the simultaneous quantitation of angiotensin (1-7), (1-8), (1-9) and (1-10) in human plasma. Journal of Chromatography B, 1239, 123943. [Link]

  • Ahmad, S., et al. (2015). Estimation of angiotensin peptides in biological samples by LC–MS method. Analytical Methods, 7(16), 6835-6842. [Link]

  • Huyghebaert, L., et al. (2023). Development and validation of an LC-MS/MS method for the simultaneous quantitation of angiotensin (1-7), (1-8), (1-9) and (1-10) in human plasma. Journal of Chromatography B, 1239, 123943. [Link]

Sources

A Comparative Guide to the Binding Affinities of Angiotensinogen (1-13) and Angiotensin (1-7)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that plays a pivotal role in regulating blood pressure, fluid, and electrolyte balance.[1][2] Classically, the system is understood through the actions of Angiotensin II (Ang II), which is produced by the Angiotensin-Converting Enzyme (ACE) and exerts its potent vasoconstrictive and pro-inflammatory effects primarily through the Angiotensin II Type 1 Receptor (AT1R).[3][4] However, in recent decades, a counter-regulatory axis has been identified, fundamentally shifting our understanding of the RAS. This alternative, protective arm is centered around Angiotensin-Converting Enzyme 2 (ACE2), which generates the heptapeptide Angiotensin (1-7) [Ang-(1-7)].[5][6][7] Ang-(1-7) mediates a host of beneficial effects, often in opposition to those of Ang II, by binding to its primary receptor, Mas.[5]

Angiotensinogen is the sole precursor for all angiotensin peptides.[1] While its primary role is that of a substrate for renin to initiate the RAS cascade, its fragments are subject to ongoing investigation.[1][8] This guide provides an in-depth, objective comparison of the binding affinities of the renin substrate fragment, Angiotensinogen (1-13), and the key effector of the alternative RAS, Angiotensin (1-7). Understanding these fundamental molecular interactions is paramount for researchers and drug development professionals seeking to modulate the RAS for therapeutic benefit.

Binding Affinity Profiles: A Tale of Two Peptides

The functional roles of Angiotensinogen (1-13) and Angiotensin (1-7) are largely dictated by their distinct abilities to interact with various receptors within the RAS.

Angiotensin (1-7): A High-Affinity Ligand for the Mas Receptor

Angiotensin (1-7) is now firmly established as the endogenous ligand for the G protein-coupled receptor, Mas.[9][10] This interaction is characterized by high affinity and specificity, and it is the primary mechanism through which Ang-(1-7) exerts its vasodilatory, anti-proliferative, anti-fibrotic, and anti-inflammatory effects.[3][11]

Studies utilizing Mas-transfected cells have demonstrated high-affinity binding of radiolabeled Ang-(1-7).[9] The dissociation constant (Kd) for the Ang-(1-7) and Mas receptor interaction has been reported to be approximately 0.83 nM, indicating a very strong binding interaction.[9][12] Furthermore, genetic deletion of the Mas receptor in mice has been shown to abolish the specific binding of Ang-(1-7) to kidney sections, providing definitive evidence for this specific ligand-receptor pairing.[5]

While the Mas receptor is its primary target, Ang-(1-7) has also been shown to interact with other angiotensin receptors, albeit with lower affinity.[7] At physiological concentrations, its effects are predominantly Mas-mediated. However, at higher, pharmacological concentrations (≥10⁻⁶ mol/L), Ang-(1-7) can compete with Ang II for binding to the AT1 receptor.[3][13] This interaction is complex, with some studies suggesting Ang-(1-7) can act as a biased agonist or an antagonist at the AT1 receptor, modulating its signaling output.[14] Its affinity for the AT2 receptor is also considered to be modest.[4]

Angiotensinogen (1-13): Primarily a Substrate

Angiotensinogen (1-13) is a fragment of the full-length angiotensinogen protein.[8][15] Its principal and well-defined biological role is to serve as a substrate for the enzyme renin, which cleaves it to produce Angiotensin I.[8][16] Angiotensin I is then further processed to generate the various other angiotensin peptides.[16]

Currently, there is a lack of substantial evidence to suggest that Angiotensinogen (1-13) functions as a high-affinity ligand for any of the known angiotensin receptors in the way that Ang-(1-7) does for the Mas receptor. Its biological significance appears to be almost entirely dependent on its conversion to downstream angiotensin peptides. While some studies have explored potential Ang II-independent effects of angiotensinogen and its larger fragments, a specific, high-affinity receptor for Angiotensinogen (1-13) has not been identified.[1]

Quantitative Comparison of Binding Affinities

The following table summarizes the available binding affinity data for Angiotensin (1-7) at various angiotensin receptors. Data for Angiotensinogen (1-13) is not included as it is not known to be a direct ligand for these receptors.

LigandReceptorBinding Affinity (Kd or Ki)Comments
Angiotensin (1-7) Mas Receptor~0.83 nM (Kd)[9][12]High-affinity, primary receptor.
Angiotensin (1-7) AT1 Receptor~8.0 nM (Ki)[3][13]Lower affinity; competes with Ang II at higher concentrations.
Angiotensin (1-7) AT2 ReceptorModest affinity[4]Significantly lower affinity compared to Ang II.

Signaling Pathways and Functional Consequences

The differences in binding affinity directly translate to distinct downstream signaling cascades and physiological outcomes.

Angiotensin (1-7) Signaling via the Mas Receptor

Upon high-affinity binding of Ang-(1-7) to the Mas receptor, a signaling cascade is initiated that counteracts many of the effects of the classical Ang II/AT1R axis.[6][11] This includes the activation of nitric oxide synthase (NOS), leading to increased nitric oxide (NO) production and subsequent vasodilation. The pathway also often involves the activation of protein kinase A (PKA) and the inhibition of the mitogen-activated protein kinase (MAPK) pathway, which contributes to its anti-proliferative and anti-fibrotic effects.[13]

Ang_1_7_MasR_Signaling Ang_1_7 Angiotensin (1-7) MasR Mas Receptor Ang_1_7->MasR High-affinity binding G_protein G Protein MasR->G_protein NOS eNOS Activation G_protein->NOS PKA PKA Activation G_protein->PKA NO Nitric Oxide (NO)↑ NOS->NO Vasodilation Vasodilation NO->Vasodilation MAPK_inhibition MAPK Pathway Inhibition PKA->MAPK_inhibition Anti_proliferation Anti-proliferation MAPK_inhibition->Anti_proliferation Anti_fibrosis Anti-fibrosis MAPK_inhibition->Anti_fibrosis

Caption: Angiotensin (1-7) signaling pathway via the Mas receptor.

The Renin-Angiotensin Cascade

For context, the following diagram illustrates the classical RAS pathway leading to the generation of both Ang II and Ang-(1-7). This highlights the pivotal position of Angiotensinogen (1-13) as a precursor.

RAS_Cascade cluster_AngI cluster_AngII cluster_Ang_1_7 AGT Angiotensinogen AGT_1_13 Angiotensinogen (1-13) AngI Angiotensin I AGT_1_13->AngI Cleavage AngII Angiotensin II AngI->AngII Ang_1_7 Angiotensin (1-7) AngII->Ang_1_7 AT1R AT1 Receptor AngII->AT1R MasR Mas Receptor Ang_1_7->MasR Renin Renin Renin->AngI ACE ACE ACE->AngII ACE2 ACE2 ACE2->Ang_1_7 Classical_Effects Vasoconstriction, Fibrosis, Proliferation AT1R->Classical_Effects Alternative_Effects Vasodilation, Anti-fibrosis, Anti-proliferation MasR->Alternative_Effects

Caption: The Renin-Angiotensin System cascade.

Experimental Methodologies for Determining Binding Affinity

The characterization of peptide-receptor binding affinities relies on a suite of biophysical techniques.[17][18] The choice of method depends on factors such as the availability of purified components, the requirement for labeled molecules, and the desired throughput.

Experimental_Workflow Start Hypothesis: Peptide binds to Receptor Purification Purify Receptor & Synthesize Peptide Start->Purification Assay_Choice Select Binding Assay Purification->Assay_Choice Radioligand Radioligand Binding Assay_Choice->Radioligand Labeled SPR Surface Plasmon Resonance (SPR) Assay_Choice->SPR Label-free ITC Isothermal Titration Calorimetry (ITC) Assay_Choice->ITC Label-free Data_Acquisition Data Acquisition Radioligand->Data_Acquisition SPR->Data_Acquisition ITC->Data_Acquisition Data_Analysis Data Analysis (e.g., Scatchard, Non-linear regression) Data_Acquisition->Data_Analysis End Determine K_d, K_i, B_max Data_Analysis->End

Caption: General workflow for determining binding affinity.

Radioligand Binding Assay

This technique is a cornerstone for studying receptor-ligand interactions, particularly for G protein-coupled receptors. It relies on the use of a radioactively labeled ligand (e.g., ¹²⁵I-Ang-(1-7)) to quantify binding to a receptor preparation.

Step-by-Step Protocol for a Competitive Binding Assay:

  • Preparation of Membranes:

    • Homogenize cells or tissues expressing the receptor of interest in an ice-cold buffer.

    • Perform differential centrifugation to isolate the membrane fraction containing the receptors.[19]

    • Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration.[19]

    • Causality: Isolating the membrane fraction enriches the sample for the target receptors and removes interfering cytosolic components.

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: Add membrane preparation, a fixed concentration of radioligand, and assay buffer.[20]

      • Non-specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of an unlabeled competing ligand (e.g., unlabeled Ang-(1-7)).[19][21] This is crucial to saturate the specific binding sites, ensuring that any remaining radioligand binding is to non-receptor components.

      • Competitive Binding: Add membrane preparation, radioligand, and increasing concentrations of the unlabeled test compound (the competitor).[19]

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[20]

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the bound ligand (trapped on the filter with the membranes) from the unbound ligand (which passes through).[19][20]

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Causality: Rapid filtration and cold washes are essential to prevent dissociation of the ligand-receptor complex during the separation step.

  • Quantification and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Use non-linear regression to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.[19]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[22] It is highly valuable for determining both the kinetics (on- and off-rates) and the affinity of an interaction.

Step-by-Step Protocol Outline:

  • Ligand Immobilization:

    • One binding partner (the ligand, e.g., the purified receptor) is immobilized onto the surface of a sensor chip.[23] Amine coupling is a common method for this.[24]

    • Causality: Covalently attaching the ligand to the sensor surface allows for the continuous monitoring of interactions as the analyte flows over it.

  • Analyte Injection:

    • A solution containing the other binding partner (the analyte, e.g., Ang-(1-7) peptide) is injected and flows over the sensor surface.[22]

    • Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected and recorded in real-time as a response unit (RU).[22]

  • Association and Dissociation Phases:

    • The Association Phase is monitored during analyte injection as the binding signal increases.[23]

    • The Dissociation Phase is monitored after the injection stops and only buffer flows over the surface, causing the analyte to dissociate from the ligand.[23]

  • Regeneration:

    • A regeneration solution is injected to remove all bound analyte from the ligand, preparing the surface for the next injection cycle.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU vs. time) are analyzed at various analyte concentrations.

    • Kinetic parameters (kₐ, association rate; kₔ, dissociation rate) are determined by fitting the data to a suitable binding model.

    • The equilibrium dissociation constant (Kᴅ) is calculated as kₔ/kₐ.

Isothermal Titration Calorimetry (ITC)

ITC is considered a gold-standard technique for characterizing binding interactions because it directly measures the heat change that occurs when two molecules interact.[25][26] It is a label-free, in-solution method that provides a complete thermodynamic profile of the interaction in a single experiment.[27][28]

Step-by-Step Protocol Outline:

  • Sample Preparation:

    • Prepare highly purified and concentrated solutions of the receptor (in the sample cell) and the peptide ligand (in the titration syringe).

    • Crucially, both molecules must be in an identical, well-matched buffer to minimize "heats of dilution" that can obscure the actual binding signal.[28]

  • Titration:

    • The instrument consists of a reference cell and a sample cell maintained at a constant temperature.

    • Small, precise aliquots of the ligand from the syringe are injected into the sample cell containing the receptor.[26]

  • Heat Measurement:

    • If binding occurs, heat is either released (exothermic) or absorbed (endothermic). The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells.[28]

    • Each injection produces a heat-flow peak that is integrated to determine the heat change for that injection.

  • Data Analysis:

    • A binding isotherm is generated by plotting the heat change per injection against the molar ratio of ligand to receptor.

    • This curve is then fitted to a binding model to determine:

      • Binding Affinity (Kₐ or Kᴅ)

      • Stoichiometry of binding (n)

      • Enthalpy of binding (ΔH)

    • From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can also be calculated.[28]

Conclusion

The comparison between Angiotensinogen (1-13) and Angiotensin (1-7) reveals a fundamental difference in their roles within the Renin-Angiotensin System, which is clearly reflected in their binding affinities. Angiotensin (1-7) is a potent, high-affinity ligand for the Mas receptor, initiating a protective signaling cascade that counter-regulates the classical RAS. In contrast, Angiotensinogen (1-13) functions primarily as a substrate precursor, lacking significant affinity for known angiotensin receptors. This distinction is critical for researchers in the field, as it underscores the importance of enzymatic processing in generating biologically active peptides and highlights the ACE2/Ang-(1-7)/Mas axis as a key therapeutic target for cardiovascular and related diseases. A thorough understanding of these binding profiles, verified through rigorous experimental methodologies, is essential for the rational design of novel drugs targeting the Renin-Angiotensin System.

References

  • ACE 2/Ang (1-7)/Mas, Non-conventional RAS Axis: Endogenous Contributor of Cardio, and Reno-protective Responses. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzNQv12swfFdZiInb-GnQLEU8IukqETq5wz_l7QYQ5j_LDXzpyNNHYM_VqW7GLx0fisEZyi33ZSoX4m3sCtgYWlt2tzq9_g-ipuqLdr_TYeMWlHUcGZAFDDXLBI2kaUR-vLmbm6fMyA2OSxhEx00e7iTGeYHNIsE4PvEX1BQ8zUzETkJf_yuN6WBrn2BPcsdKXIWnh8el7npP45VBnARuuyihJhnwwSMgTSPAMfvotiFRqCSJlj65Tva2Khqgqv03-MO5HXBtdxuj6petc2sDSxA==]
  • Angiotensin-(1-7) and the Regulation of Anti-Fibrotic Signaling Pathways - PMC. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ5QrLpgvxycczTPcYP5YlM6ZDyJT6KsrRjuk9pzsML9ba6-_jn-m45DzOFA3_5DyddsNMB8zfBod0NXhosEBtngeHnDhlgxwuXdDPVU3CP7r15YijZpKJptrDnXo-qlYbcC3ylcRZLeoo5gM=]
  • Application Notes and Protocols for In Vitro Angiotensin II Receptor Binding Assays - Benchchem. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0M-4vRvwamWUA8uyhAtnSEKaulIrHv8piwJadUY4rrPHVmSaopk1daiT7M2fCxJ2LmXQa2zi0Zetu4szqYuIGrcjvTGj0TrL12gsCuxo0HnV0o72kZ0vSQHetrqU5htokRjILyPyR7YYzxg6MNYaAO8iao5UACKv1IU9SAIkdq_ZwX73NUAvD_dZDLwfMI8ZgA2yz2GPY8XpK59yaNTOcIQulPzi42MKwh3r5wJ0D9Q==]
  • ACE2/ANG-(1–7)/Mas pathway in the brain: the axis of good. [Source URL: https://vertexaisearch.cloud.google.
  • Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuprNJ0p4NGtTD9JIeLbTgDvy0gHcgcVUuhSL9Ytg8kyW2lq0Nar-bxMbuXakB4OtA7p5Ap_7lwhi_J7C-_Dv3z2r-YqkYZMHmKn5qj1KZWSCPKjL_Ng54m_Wrke6iFEna5F7qNDuNS6ZZ7ISE3yfk-MEFEDUUtZXOPWX0vuG_87PdnEddY0A=]
  • The Angiotensin-(1-7) Axis: Formation and Metabolism Pathways - PMC. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPCABbMKg4vDpR2TIcllAMKbRAKdRe4G2R9mkj3XJoMd9AwcMtyE4xvGRF1SCQRQPTFvUQFhsb4fvTm5bNKuxXJWD_DTsISPROud1877-gyfEyq3MXzmgFiIkNbxu7NHgfVCzL1G5nl2qpDQU=]
  • Angiotensin-converting enzyme 2, angiotensin-(1–7) and Mas: new players of the renin–angiotensin system in - Journal of Endocrinology. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfTyxMMhCMnt__mqR746xwBxWwZvhAMeMvkeL_d5Geh7lyAKT1XauojHQVbeiNTOSvDWHrxAK0uXJDG4X0DTf_QFNc7SMz3rtyaIVcKzIQXAkYdoGfbcCrZbYZOAmx30Adi4RItW6dWvhzd6oICC5UN5zlpNTv4XI=]
  • Angiotensin-(1–7) is an endogenous ligand for the G protein-coupled receptor Mas | PNAS. [Source URL: https://www.pnas.org/doi/10.1073/pnas.0503128102]
  • Protein-peptide Interaction by Surface Plasmon Resonance - Bio-protocol. [Source URL: https://bio-protocol.org/e369]
  • 5.2: Techniques to Measure Binding - Biology LibreTexts. [Source URL: https://bio.libretexts.org/Bookshelves/Biochemistry/Book%3A_Biochemistry_Online_(Jakubowski)/05%3A_Binding/5.02%3A_Techniques_to_Measure_Binding]
  • Angiotensin-(1-7) and Mas receptor in the brain - Open Exploration Publishing. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIBYOlgyhdwOA8YZ7GAl8ihrHAdftHQsn9XYbOrJ6sMFSizxrpHJ5GpuIaZvmwiK9QhoPXJxvH8NhEbymC2YR2-aTzSPlSH_vf6qikn6Ubu9OS97K8CuT8V0mqonbwHT8hS2YQ7V-nkN-s4huqIFHxiKQbzg==]
  • What are some physical methods to determine binding affinity of a protein? - ResearchGate. [Source URL: https://www.researchgate.net/post/What_are_some_physical_methods_to_determine_binding_affinity_of_a_protein]
  • Angiotensinogen (1-13) (human) | CAS 82048-97-3 - AbMole BioScience. [Source URL: https://www.abmole.com/products/angiotensinogen-1-13-human.html]
  • Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor - PubMed. [Source URL: https://pubmed.ncbi.nlm.nih.gov/11802937/]
  • Angiotensinogen (1-13) (human) | Angiotensin peptide - MedchemExpress.com. [Source URL: https://www.medchemexpress.com/angiotensinogen-1-13-human-.html]
  • Methods for quantifying T cell receptor binding affinities and thermodynamics - DigitalCommons@UNL. [Source URL: https://digitalcommons.unl.edu/chemengtheses/43/]
  • Chapter 22 Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions - WUR eDepot. [Source URL: https://edepot.wur.nl/551226]
  • Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC. [Source URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4993424/]
  • What are some physical methods to determine binding affinity of a protein? - Reddit. [Source URL: https://www.reddit.com/r/Biochemistry/comments/8cyw9m/what_are_some_physical_methods_to_determine/]
  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Source URL: https://www.giffordbioscience.com/wp-content/uploads/2021/01/Radioligand-Binding-Assay-Protocol.pdf]
  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. [Source URL: https://cmi.hms.harvard.edu/itc]
  • Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay - PMC - NIH. [Source URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9963618/]
  • Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart. [Source URL: https://www.creativebiomart.net/resource/principle-and-protocol-of-surface-plasmon-resonance-spr-451.htm]
  • Binding Assays | BMG LABTECH. [Source URL: https://www.bmglabtech.com/binding-assays/]
  • Receptor-Ligand Binding Assays - Labome. [Source URL: https://www.labome.com/method/Receptor-Ligand-Binding-Assays.html]
  • Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs. [Source URL: https://www.creative-biolabs.com/drug-discovery/diagnostics/surface-plasmon-resonance-protocol-troubleshooting.htm]
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. [Source URL: https://www.tainstruments.
  • Angiotensin-(1-7) and Mas: A Brief History - PMC. [Source URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4728039/]
  • Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed. [Source URL: https://pubmed.ncbi.nlm.nih.gov/20931358/]
  • Data for peptide-binding assay with oriented immobilization of GRP78 in Biacore - PMC. [Source URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5537330/]
  • Structure and functions of angiotensinogen - PMC - NIH. [Source URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4758548/]
  • Angiotensin-converting enzyme 2 and angiotensin 1–7: novel therapeutic targets - PMC. [Source URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4003299/]
  • The Angiotensin Converting Enzyme 2/Ang-(1-7) Axis in the Heart | Circulation Research. [Source URL: https://www.ahajournals.org/doi/10.1161/CIRCRESAHA.108.188443]
  • ACE2 and Angiotensin-(1-7) in Hypertensive Renal Disease - PMC - NIH. [Source URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3953835/]
  • The ACE2/Angiotensin-(1–7)/MAS Axis of the Renin-Angiotensin System: Focus on Angiotensin-(1–7) - PMC. [Source URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4792182/]
  • Biosynthesis and structures of angiotensins. A: Biosynthesis of the bioactive angiotensins angiotensin II, angiotensin (1-7) and angiotensin IV. B: Alternative pathway of the biosynthesis of angiotensin IV from angiotensin I, involving [des-Asp1]-angiotensin I. - ResearchGate. [Source URL: https://www.researchgate.net/figure/Biosynthesis-and-structures-of-angiotensins-A-Biosynthesis-of-the-bioactive_fig1_260424076]
  • Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC. [Source URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4113333/]
  • Angiotensin - Wikipedia. [Source URL: https://en.wikipedia.org/wiki/Angiotensin]
  • Relative affinity of angiotensin peptides and novel ligands at AT 1 and AT 2 receptors. [Source URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3101804/]
  • Cardioprotective Angiotensin-(1–7) Peptide Acts as a Natural-Biased Ligand at the Angiotensin II Type 1 Receptor | Hypertension. [Source URL: https://www.ahajournals.org/doi/10.1161/HYPERTENSIONAHA.116.07545]

Sources

Safety Operating Guide

H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with peptides like H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH, more commonly known as Angiotensin I, demands not only precision in our experiments but also in our safety and disposal protocols. This guide provides a comprehensive framework for the proper disposal of Angiotensin I, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to excellence extends beyond the bench, and it is our collective responsibility to handle all chemical reagents with the utmost care throughout their lifecycle.

Understanding Angiotensin I: A Brief Overview

Angiotensin I is a decapeptide that plays a crucial role in the renin-angiotensin system, a hormonal cascade that regulates blood pressure and fluid balance.[1] In a laboratory setting, it is a valuable tool for studying this pathway and for screening potential therapeutic agents. While Angiotensin I is not classified as a hazardous substance, its biological activity necessitates a thoughtful and informed approach to its disposal.[2][3] The absence of comprehensive toxicological data underscores the importance of treating this and similar research compounds with a degree of caution.[2]

Core Principles of Laboratory Waste Management

The foundation of safe disposal lies in a robust understanding of universal waste management principles. Adherence to these principles is not merely a matter of regulatory compliance but a cornerstone of a responsible and safe research environment.

  • Segregation is Key: The most fundamental principle is the segregation of waste streams. Mixing different types of waste can lead to dangerous chemical reactions and complicates the disposal process.[4] At the point of generation, a clear distinction must be made between non-hazardous chemical waste, hazardous chemical waste, sharps, and regular trash.

  • Know Your Local Regulations: While this guide provides a general framework, it is imperative to remember that all disposal procedures must comply with local, state, and federal regulations.[3] Your institution's Environmental Health and Safety (EHS) department is your primary resource for understanding and implementing these specific requirements.

  • The Importance of a Chemical Hygiene Plan: As mandated by the Occupational Safety and Health Administration (OSHA), every laboratory must have a written Chemical Hygiene Plan (CHP).[5] This plan should include specific standard operating procedures for the safe handling and disposal of all chemicals used in the lab, including Angiotensin I.

Step-by-Step Disposal Protocol for Angiotensin I

The following protocol provides a detailed, step-by-step methodology for the safe disposal of Angiotensin I in various forms.

Solid (Lyophilized) Angiotensin I Waste

This category includes unused or expired lyophilized peptide, as well as consumables contaminated with the solid peptide, such as weigh boats and spatulas.

  • Step 1: Collection. Place all solid Angiotensin I waste into a designated, leak-proof container that is clearly labeled "Non-hazardous Chemical Waste."

  • Step 2: Consultation. Consult your institution's EHS guidelines or your designated waste management provider to confirm the appropriate disposal pathway for non-hazardous chemical waste. In most cases, this will involve collection by a licensed waste management company.

  • Step 3: Documentation. Maintain a log of the waste being added to the container, including the chemical name and approximate quantity.

Aqueous Angiotensin I Solutions

This includes prepared solutions of Angiotensin I in buffers or cell culture media.

  • Step 1: Deactivation. While not strictly required for a non-hazardous substance, the deactivation of biologically active peptides is a best practice to prevent any unforeseen environmental impact.[6] A common and effective method is to treat the liquid waste with a 10% bleach solution (to achieve a final sodium hypochlorite concentration of 0.5-1.0%) for a minimum contact time of 30 minutes.[6]

  • Step 2: Neutralization. After deactivation, neutralize the pH of the solution. This is particularly important if the original solution was acidic or basic, or after the addition of bleach which is alkaline.

  • Step 3: Disposal. Following deactivation and neutralization, the disposal route will depend on your local wastewater regulations. Some institutions may permit the drain disposal of small quantities of neutralized, non-hazardous aqueous waste, followed by flushing with a large volume of water.[7] However, you must confirm this with your EHS department. If drain disposal is not permitted, collect the treated solution in a clearly labeled "Non-hazardous Liquid Waste" container for collection by your institution's waste management provider.

Solvent-Based Angiotensin I Solutions

This is most common in laboratories performing high-performance liquid chromatography (HPLC) for purification or analysis of Angiotensin I.

  • Step 1: Segregation. Collect all solvent-based waste containing Angiotensin I in a dedicated, compatible, and clearly labeled "Hazardous Waste" container. It is critical to not mix chlorinated and non-chlorinated solvents.[6]

  • Step 2: Labeling. The hazardous waste container must be labeled with the full chemical names of all components, including the solvents and Angiotensin I, and their approximate concentrations.

  • Step 3: Disposal. This waste must be disposed of through your institution's hazardous waste management program.[8]

Contaminated Sharps

This includes any needles, syringes, pipette tips, or broken glassware that have come into contact with Angiotensin I.

  • Step 1: Immediate Disposal. Place all contaminated sharps immediately into a puncture-resistant, leak-proof sharps container that is clearly labeled "Biohazardous and Chemically Contaminated Sharps."[4][6]

  • Step 2: Secure Closure. Once the sharps container is full, securely close and seal it.

  • Step 3: Collection. Arrange for the collection and disposal of the sharps container through your institution's designated biohazardous or hazardous waste stream.

Quantitative Data Summary

Waste TypeRecommended DeactivationDisposal PathwayKey Considerations
Solid (Lyophilized) Angiotensin I Not applicableInstitutional Non-hazardous Chemical Waste StreamLabel container clearly.
Aqueous Angiotensin I Solutions 10% Bleach Solution (0.5-1.0% final concentration of sodium hypochlorite) for ≥ 30 minutesConsult Institutional EHS for drain disposal eligibility; otherwise, Institutional Non-hazardous Liquid Waste StreamNeutralize pH before disposal.
Solvent-Based Angiotensin I Solutions Not applicableInstitutional Hazardous Waste StreamSegregate chlorinated and non-chlorinated solvents. Label with all components.
Contaminated Sharps Not applicableInstitutional Biohazardous/Hazardous Sharps Waste StreamUse a designated, puncture-resistant container.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Angiotensin I waste.

Angiotensin_I_Disposal_Workflow start Angiotensin I Waste Generated waste_type Identify Waste Type start->waste_type solid Solid (Lyophilized) Waste waste_type->solid Solid aqueous Aqueous Solution waste_type->aqueous Aqueous solvent Solvent-Based Solution waste_type->solvent Solvent sharps Contaminated Sharps waste_type->sharps Sharps collect_solid Collect in Labeled Non-hazardous Container solid->collect_solid deactivate Deactivate with 10% Bleach (Best Practice) aqueous->deactivate collect_solvent Collect in Labeled Hazardous Waste Container (Segregate Solvents) solvent->collect_solvent collect_sharps Place in Puncture-Resistant Sharps Container sharps->collect_sharps final_disposal Dispose via Institutional Waste Management Program collect_solid->final_disposal neutralize Neutralize pH deactivate->neutralize drain_disposal_check Permitted for Drain Disposal (Consult EHS)? neutralize->drain_disposal_check drain Dispose via Drain with Copious Amounts of Water drain_disposal_check->drain Yes collect_aqueous Collect in Labeled Non-hazardous Liquid Container drain_disposal_check->collect_aqueous No drain->final_disposal collect_aqueous->final_disposal collect_solvent->final_disposal collect_sharps->final_disposal

Caption: Decision workflow for the proper disposal of Angiotensin I waste.

By adhering to these procedures, we can ensure that our pursuit of scientific advancement does not come at the cost of safety or environmental integrity. Always prioritize a culture of safety and responsibility within your laboratory.

References

  • Peptide Institute, Inc. (2023, November 1). Safety Data Sheet (SDS): Angiotensin I (Human). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Angiotensin I. PubChem Compound Summary for CID 3081372. Retrieved from [Link]

  • NextSDS. (n.d.). Angiotensin I — Chemical Substance Information. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Angiotensin (1-7) Acetate salt. Retrieved from [Link]

  • US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories. Retrieved from [Link]

  • ORBi. (n.d.). Chemical composition, angiotensin I-converting enzyme inhibitory, antioxidant and antimicrobial activities of essential oil of. Retrieved from [Link]

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities. Retrieved from [Link]

  • MedicalLab Management. (2019, June 15). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • Daniels Health. (2025, June 12). OSHA and Biohazard Waste Disposal: A Compliance Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.